molecular formula C8H5BrO2 B2906296 7-Bromobenzofuran-5-OL CAS No. 603311-31-5

7-Bromobenzofuran-5-OL

Cat. No.: B2906296
CAS No.: 603311-31-5
M. Wt: 213.03
InChI Key: JTCHQLUMIXTTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzofuran-5-OL is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCHQLUMIXTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromobenzofuran-5-OL from ortho-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 7-Bromobenzofuran-5-OL, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-bromo-4-methoxyphenol, leveraging its methoxy group as an effective protecting group for the target phenol. The core benzofuran structure is constructed through a robust sequence involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. The final step involves a selective demethylation to yield the desired product. This document offers detailed experimental protocols, mechanistic insights, process optimization considerations, and essential safety data, tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction and Strategic Overview

Benzofuran scaffolds are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties[1]. The specific target molecule, this compound, incorporates three key functionalities: the benzofuran core, a bromine atom at the 7-position, and a hydroxyl group at the 5-position. These features make it an attractive building block for creating diverse chemical libraries for drug discovery programs.

The synthetic strategy detailed herein was designed for efficiency, reliability, and scalability. It circumvents the direct use of ortho-bromophenol, which would require a subsequent challenging and potentially low-yield bromination and hydroxylation. Instead, we begin with 2-bromo-4-methoxyphenol , a precursor that already contains the required bromine and a protected hydroxyl group in the correct orientation.

The synthesis unfolds in three distinct stages:

  • Etherification: Formation of an ether linkage between 2-bromo-4-methoxyphenol and bromoacetaldehyde dimethyl acetal. This step introduces the two-carbon unit required to form the furan ring.

  • Cyclization: An acid-catalyzed intramolecular electrophilic aromatic substitution reaction that closes the furan ring, yielding the protected benzofuran core.

  • Deprotection: Selective cleavage of the aryl methyl ether to unmask the phenolic hydroxyl group, affording the final product.

This approach ensures high regioselectivity and utilizes well-established, high-yielding chemical transformations.

G cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Demethylation start 2-Bromo-4-methoxyphenol intermediate1 1-(2-Bromo-4-methoxyphenoxy)- 2,2-dimethoxyethane start->intermediate1 Williamson Ether Synthesis (Base, Solvent) intermediate2 7-Bromo-5-methoxybenzofuran intermediate1->intermediate2 Acid-Catalyzed Cyclization (PPA or Lewis Acid) product This compound intermediate2->product Demethylation (BBr₃) G cluster_mech Cyclization Mechanism A Intermediate 1 (Acetal) B Protonation A->B + H⁺ C Oxonium Ion (Electrophile) B->C - CH₃OH D Intramolecular Attack C->D Electrophilic Aromatic Substitution E Cyclized Intermediate D->E F Elimination & Aromatization E->F - H⁺, - CH₃OH G Intermediate 2 (Benzofuran) F->G

References

Spectroscopic Characterization of 7-Bromobenzofuran-5-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 7-Bromobenzofuran-5-OL. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed interpretation of the predicted spectra to facilitate the identification and characterization of this molecule. The predicted data is contextualized with references to the known spectroscopic features of closely related benzofuran analogs, ensuring a robust and scientifically grounded discussion.

Introduction

This compound is a substituted benzofuran derivative of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active compounds.[1] The precise characterization of its molecular structure is paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the structural features of organic molecules. This guide presents a detailed, in-silico-driven spectroscopic analysis of this compound, providing a foundational dataset for researchers working with this and related compounds.

The methodologies employed for spectral prediction are rooted in well-established computational chemistry principles, offering a reliable alternative in the absence of experimental data.[2][3] The interpretations are further supported by comparative analysis with existing data for analogous compounds, including 5-bromobenzofuran, 7-bromobenzofuran, and benzofuran-5-ol.[4][5][6]

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The structure, depicted below, features a fused bicyclic system consisting of a benzene ring and a furan ring. The key substituents are a bromine atom at position 7 and a hydroxyl group at position 5.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound provide valuable insights into its electronic environment.

Experimental Protocol: NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using a combination of database-driven and incremental calculation methods.[1][3][7][8][9] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction algorithm considers the effects of substituents, aromaticity, and ring strain to estimate the chemical shifts and coupling constants.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.65d~2.2
H-36.80d~2.2
H-47.10s-
H-67.30s-
5-OH5.50s (broad)-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and hydroxyl protons.

  • Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, are predicted to appear as doublets around 7.65 and 6.80 ppm, respectively. The downfield shift of H-2 is attributed to its proximity to the electronegative oxygen atom. The characteristic doublet splitting pattern arises from the coupling between these two protons, with a predicted coupling constant (J) of approximately 2.2 Hz.

  • Benzene Ring Protons (H-4 and H-6): The protons on the benzene ring, H-4 and H-6, are predicted to appear as singlets at approximately 7.10 and 7.30 ppm. The singlet nature of these signals is due to the lack of adjacent protons for coupling. The bromine atom at position 7 and the hydroxyl group at position 5 significantly influence the electronic environment of these protons.

  • Hydroxyl Proton (5-OH): The hydroxyl proton is expected to appear as a broad singlet around 5.50 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

G M [M]⁺ m/z 212/214 M_CHO [M - CHO]⁺ m/z 183/185 M->M_CHO - CHO M_Br [M - Br]⁺ m/z 133 M->M_Br - Br M_Br_CHO [M - Br - CHO]⁺ m/z 104 M_Br->M_Br_CHO - CHO C6H4 [C₆H₄]⁺ m/z 76 M_Br_CHO->C6H4 - CO

References

An In-depth Technical Guide to 7-Bromobenzofuran-5-OL: Chemical Properties and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromobenzofuran-5-OL, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By synthesizing available data and drawing upon established principles of organic chemistry, this document serves as a resource for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into its chemical properties, explore its reactivity, and propose methodologies for its synthesis and functionalization.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The benzofuran core, a fusion of a benzene ring and a furan ring, serves as a versatile scaffold for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[4][5][6] The strategic placement of functional groups on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound, with its distinct substitution pattern, presents a unique opportunity for the development of new chemical entities. The presence of a hydroxyl group at the 5-position and a bromine atom at the 7-position offers two key points for chemical modification, making it an attractive building block for creating diverse molecular libraries.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While experimental data for this compound is not extensively available in the public domain, we can infer its key characteristics based on its structure and data from closely related analogs.

PropertyValue (Predicted/Inferred)Source/Rationale
CAS Number 603311-31-5[American Elements]
Molecular Formula C₈H₅BrO₂[American Elements]
Molecular Weight 213.03 g/mol [American Elements]
Appearance Solid (predicted)General property of similar small aromatic molecules
Melting Point 110-112 °C (for a related substituted analog)[7] Based on 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. The actual melting point may vary.
Boiling Point 302.6±22.0 °C at 760 mmHg[American Elements]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water.Inferred from the aromatic and polar nature of the molecule.
pKa (of hydroxyl group) ~9-10Estimated based on the pKa of phenol and the electronic effects of the fused furan ring and bromo substituent.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Benzofuran-5-ol Synthesis cluster_1 Step 2: Regioselective Bromination start Starting Materials (e.g., p-benzoquinone and a β-ketoester) intermediate Benzofuran-5-ol start->intermediate Annulation Reaction product This compound intermediate->product Brominating Agent (e.g., Br₂ in a suitable solvent) caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Benzofuran-5-ol

The synthesis of the benzofuran-5-ol core can be achieved through various established methods, such as the reaction of a p-benzoquinone with a β-ketoester followed by cyclization and aromatization. This approach provides a versatile entry point to the 5-hydroxybenzofuran scaffold.

Step 2: Regioselective Bromination

The key step in this proposed synthesis is the regioselective bromination of benzofuran-5-ol to introduce the bromine atom at the 7-position. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 4 and 6 positions are ortho to the hydroxyl group, while the 2- and 7-positions are influenced by the overall electronic nature of the bicyclic system. The synthesis of a related compound, 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran, was achieved by direct bromination of the corresponding 4-hydroxybenzofuran derivative.[7] This suggests that direct bromination of benzofuran-5-ol could favor substitution at the 7-position.

Detailed Protocol:

  • Dissolve benzofuran-5-ol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid at 0 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Bromination is an exothermic reaction. Conducting the reaction at a low temperature helps to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Solvent Choice: Dichloromethane or acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions.

  • Stoichiometry: Using one equivalent of bromine is crucial for achieving mono-bromination. Excess bromine would likely lead to the formation of di- or tri-brominated products.

  • Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by its two key functional groups: the phenolic hydroxyl group at the 5-position and the aryl bromide at the 7-position. These groups provide orthogonal handles for a variety of chemical transformations, making this molecule a valuable building block in synthetic chemistry.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as O-alkylation and esterification.

O-Alkylation:

The hydroxyl group can be converted to an ether through Williamson ether synthesis or other O-alkylation methods.[8][9] This transformation is valuable for modifying the molecule's polarity, solubility, and hydrogen-bonding capabilities, which can significantly impact its biological activity.

Proposed O-Alkylation Workflow:

O-Alkylation Workflow start This compound product 7-Bromo-5-(alkoxy)benzofuran start->product O-Alkylation reagents Base (e.g., K₂CO₃, NaH) + Alkyl Halide (R-X) reagents->product caption General workflow for O-alkylation.

Caption: General workflow for O-alkylation.

Step-by-Step Protocol for O-Alkylation (General):

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride).

  • Stir the mixture at room temperature for a short period to form the corresponding phenoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Heat the reaction mixture as needed and monitor by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Reactions of the Bromo Group

The bromine atom at the 7-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] This reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position of the benzofuran ring, enabling extensive structure-activity relationship (SAR) studies.[11][12]

Proposed Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Workflow start This compound product 7-Aryl/Alkyl-benzofuran-5-ol start->product Suzuki-Miyaura Coupling reagents Boronic Acid (R-B(OH)₂) + Pd Catalyst + Base reagents->product caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling (General):

  • In a reaction vessel, combine this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen, argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo group. For a related compound, ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate, the proton of the hydroxyl group appears as a singlet at δ 9.51 ppm.[13] The aromatic protons typically appear in the range of δ 6.5-8.0 ppm.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
OH9.0 - 10.0s (broad)
H-27.6 - 7.8d
H-36.7 - 6.9d
H-47.0 - 7.2d
H-66.8 - 7.0d
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. For ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate, the carbon bearing the hydroxyl group (C-5) resonates at δ 154.5 ppm, and the carbon attached to the bromine (in the phenyl ring) is at δ 121.2 ppm.[13]

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3105 - 110
C-3a120 - 125
C-4110 - 115
C-5150 - 155
C-6115 - 120
C-7100 - 105
C-7a150 - 155
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (aryl ether)1200 - 1275Strong
C-Br stretch500 - 600Medium to strong
Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₈H₅BrO₂. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Potential Applications in Drug Development

The structural features of this compound make it a compelling starting point for the development of novel therapeutic agents. The broader class of benzofuran derivatives has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[4][5] The ability to functionalize both the 5- and 7-positions of this compound allows for the exploration of a vast chemical space to identify potent and selective anticancer agents.

  • Antifungal Activity: Benzofuran-5-ol derivatives have been reported to possess significant antifungal properties.[14] The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections.

  • Enzyme Inhibition: The benzofuran scaffold is present in molecules that have been shown to inhibit various enzymes, making it a valuable template for the design of enzyme inhibitors for a range of diseases.[15][16][17]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its dual functionalization sites offer a platform for the creation of diverse chemical libraries with the potential for a wide range of biological activities. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and further derivatization based on established chemical principles and data from closely related analogs. As the quest for novel therapeutics continues, the exploration of unique chemical scaffolds like this compound will be crucial in driving innovation in drug development.

References

Unveiling the Therapeutic Potential of 7-Bromobenzofuran-5-OL: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Promise of Halogenation

The landscape of modern drug discovery is rich with heterocyclic compounds, among which benzofuran derivatives have emerged as a privileged scaffold.[1][2] These bicyclic aromatic compounds, consisting of a fused benzene and furan ring, are prevalent in a multitude of natural products and synthetically derived molecules exhibiting a vast array of pharmacological properties.[2] The inherent versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[3] Benzofuran derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][4]

A particularly compelling strategy for enhancing the therapeutic efficacy of benzofuran-based compounds is the introduction of halogen substituents.[5] Halogenation, particularly bromination, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often translates to enhanced biological activity. This guide focuses on a specific, yet under-explored, member of this class: 7-Bromobenzofuran-5-OL . While direct studies on this compound are nascent, its structural features—a hydroxyl group at the 5-position and a bromine atom at the 7-position on the benzofuran core—suggest a high probability of significant biological activity.

This technical guide will provide a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate its therapeutic promise.

Physicochemical Properties and Synthetic Considerations

The synthesis of this compound can be approached through various established methods for constructing the benzofuran ring system, often involving the cyclization of appropriately substituted phenols and alkynes or through modifications of existing benzofuran cores.[6][7] The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[6][8]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₈H₅BrO₂Provides the elemental composition.
Molecular Weight213.03 g/mol Influences absorption and distribution.
LogP (Octanol/Water)~2.5 - 3.0Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors1 (hydroxyl group)Participates in interactions with biological targets.
Hydrogen Bond Acceptors2 (oxygen atoms)Participates in interactions with biological targets.
pKa (hydroxyl group)~8-9Influences ionization state at physiological pH.

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on brominated benzofurans, we hypothesize that this compound possesses the following key biological activities. The subsequent sections will provide detailed protocols to test these hypotheses.

Anticancer Activity

Benzofuran derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][9] The presence of a halogen atom can enhance the cytotoxic potential of these compounds.[5]

Hypothesized Mechanism: this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt or MAPK pathways. The hydroxyl and bromo- substituents could facilitate interactions with the active sites of critical enzymes like kinases.

Diagram 1: Proposed Experimental Workflow for Anticancer Activity Screening

A This compound C Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) A->C B In Vitro Cytotoxicity Assays (e.g., MTT, MTS) D Determine IC50 Values B->D C->B E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) E->G F->G H Kinase Inhibition Assays G->H

Caption: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases.[10] Benzofuran derivatives have been reported to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[11][12]

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the inhibition of COX and LOX enzymes.[12] It may also suppress the expression of pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.

Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action

A Inflammatory Stimuli (e.g., LPS) B TLR4 A->B C MyD88 B->C D IKK Complex C->D E Phosphorylation of IκBα D->E F Ubiquitination and Degradation of IκBα E->F G NF-κB Translocation to Nucleus F->G H Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) G->H I This compound I->D Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15][16]

Hypothesized Mechanism: The lipophilic nature of the benzofuran ring, enhanced by the bromine atom, may facilitate the compound's penetration through microbial cell membranes. Once inside, it could disrupt essential cellular processes, such as enzymatic activity or DNA replication, leading to microbial cell death.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds, such as this compound with its hydroxyl group, are known to be effective antioxidants.

Hypothesized Mechanism: The hydroxyl group at the 5-position can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[17]

Neuroprotective Activity

Neurodegenerative diseases are a growing global health concern. Some benzofuran derivatives have shown potential in protecting neurons from damage.[18][19][20]

Hypothesized Mechanism: this compound may exhibit neuroprotective effects through its antioxidant and anti-inflammatory properties, which are known to mitigate neuronal damage in neurodegenerative conditions.[18][21] It could also potentially modulate signaling pathways involved in neuronal survival.[22]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Evaluation

1.1. Cell Viability Assay (MTT/MTS Assay) [23][24]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Protocol 2: In Vitro Anti-inflammatory Activity Evaluation

2.1. Inhibition of Protein Denaturation Assay [10][11]

  • Principle: Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of proteins like bovine serum albumin (BSA).

  • Procedure:

    • Prepare a reaction mixture containing 0.5% w/v BSA in phosphate-buffered saline (PBS).

    • Add different concentrations of this compound to the BSA solution. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

    • Incubate the mixture at 37°C for 20 minutes and then heat it at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation.

2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay [25]

  • Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing the HRBC membrane against hypotonicity-induced lysis can be an indicator of anti-inflammatory activity.

  • Procedure:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

    • Incubate the HRBC suspension with various concentrations of this compound.

    • Induce hemolysis by adding a hypotonic buffer.

    • Centrifuge the mixture and measure the absorbance of the supernatant (containing released hemoglobin) at 560 nm.

    • Calculate the percentage of membrane stabilization.

Protocol 3: In Vitro Antimicrobial Activity Evaluation

3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [13][14]

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.2. Agar Disk Diffusion Assay [13][15]

  • Principle: This assay assesses the antimicrobial activity of a compound based on the diffusion of the compound from a paper disk into an agar medium inoculated with a microorganism, resulting in a zone of growth inhibition.

  • Procedure:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Place the disks on the surface of the agar.

    • Incubate the plate under suitable conditions.

    • Measure the diameter of the zone of inhibition around the disk.

Protocol 4: In Vitro Antioxidant Activity Evaluation

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [17][26]

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

  • Procedure:

    • Prepare a methanolic solution of DPPH.

    • Add different concentrations of this compound to the DPPH solution. Use ascorbic acid or Trolox as a positive control.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Protocol 5: In Vitro Neuroprotective Activity Evaluation

5.1. Neuronal Cell Culture Model of Oxidative Stress [18][19]

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate.

  • Procedure:

    • Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons).

    • Pre-treat the cells with various concentrations of this compound for a few hours.

    • Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂ or glutamate.

    • After the incubation period, assess cell viability using the MTT/MTS assay.

    • A higher cell viability in the compound-treated group compared to the stressor-only group indicates neuroprotection.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, its chemical structure, featuring a brominated benzofuran core with a hydroxyl group, strongly suggests a high potential for a range of valuable biological activities. The proposed hypotheses and detailed experimental protocols in this guide provide a robust framework for a systematic investigation into its anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.

The initial in vitro screening, as outlined, will be crucial in identifying the most promising therapeutic avenues for this compound. Positive results from these assays would warrant further investigation into the precise molecular mechanisms of action, followed by preclinical in vivo studies to evaluate its efficacy and safety in animal models. The versatility of the 7-bromo substituent also opens up exciting possibilities for the synthesis of novel derivatives with potentially enhanced potency and selectivity. The exploration of this compound and its analogues represents a promising frontier in the ongoing quest for novel therapeutic agents.

References

7-Bromobenzofuran-5-OL mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

A-41-1-g-1-1-0-1-0-0

A Technical Guide to the Hypothesized Mechanism of Action of 7-Bromobenzofuran-5-OL as a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide presents a focused hypothesis on the mechanism of action of a specific derivative, this compound. Based on structure-activity relationship (SAR) analyses of analogous compounds, we hypothesize that this compound functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and metastasis. This document provides the theoretical framework for this hypothesis, a comprehensive experimental plan to validate it, and detailed protocols for key assays.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules that exhibit a vast array of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][4] The versatility of the benzofuran nucleus has made it a focal point for drug discovery, with numerous derivatives being investigated as inhibitors of critical cellular signaling pathways.[3][5]

Specifically, the benzofuran scaffold has been successfully utilized to develop potent inhibitors of various protein kinases.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for kinase inhibition. The hydroxyl group at the C-5 position can act as a critical hydrogen bond donor/acceptor, while the bromine atom at C-7 can form halogen bonds, enhancing binding affinity and specificity for a target protein. Previous studies on related brominated benzofurans have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that halogenation can be a key determinant of biological function.[7]

The Central Hypothesis: this compound as a Selective VEGFR-2 Inhibitor

We hypothesize that this compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale:

  • Structural Analogy: The benzofuran core is present in known kinase inhibitors, including some that target the VEGFR-2 pathway.[8]

  • Key Pharmacophore Features: The 5-hydroxyl and 7-bromo substituents provide the necessary functionalities for strong and specific interactions within the ATP-binding pocket of a kinase. The hydroxyl group can mimic the hydrogen bonding of the adenine portion of ATP, while the bromine can occupy a hydrophobic pocket and form halogen bonds, a feature increasingly recognized for enhancing ligand-protein interactions.

  • Downstream Signaling Pathway: VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. Inhibition of VEGFR-2 blocks downstream signaling through pathways such as PI3K/AKT and RAF/MEK/ERK, leading to decreased endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.

The proposed mechanism is illustrated in the signaling pathway diagram below.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Compound This compound Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Validation Strategy

To rigorously test this hypothesis, a multi-stage experimental approach is proposed, progressing from direct biochemical assays to cell-based functional assays. This strategy ensures a self-validating workflow where each step builds upon the last.

Experimental_Workflow Biochemical Phase 1: Biochemical Assay (Kinase Activity) CellularTarget Phase 2: Cell-Based Assay (Target Engagement) Biochemical->CellularTarget Confirms direct inhibition Phenotypic Phase 3: Phenotypic Assay (Cellular Function) CellularTarget->Phenotypic Confirms cellular mechanism Conclusion Hypothesis Validation Phenotypic->Conclusion Confirms functional effect

Caption: A three-phase workflow for validating the mechanism of action hypothesis.

Phase 1: Direct Target Inhibition - Biochemical Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of VEGFR-2 in a cell-free system and to quantify its potency (IC50).

Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Experimental Protocol: VEGFR-2 ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in a suitable buffer (e.g., Kinase Buffer + 1% DMSO) ranging from 100 µM to 1 nM.

  • Reaction Setup: In a 384-well white assay plate, add the following to each well:

    • 1 µL of inhibitor solution or DMSO (for control).

    • 2 µL of recombinant human VEGFR-2 kinase solution.

    • 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) 4:1 substrate and ATP at the Km concentration for VEGFR-2).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a known potent VEGFR-2 inhibitor like Sorafenib). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement - Western Blot Analysis

Objective: To confirm that this compound inhibits VEGFR-2 signaling within a cellular context by measuring the phosphorylation status of downstream effector proteins.

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, will be treated with the compound, stimulated with VEGF, and analyzed by Western blot.

Experimental Protocol: Western Blot for p-VEGFR-2, p-AKT, and p-ERK

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-18 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-VEGFR-2 (Tyr1175), anti-p-AKT (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels (using antibodies for total VEGFR-2, AKT, and ERK) and a loading control (e.g., GAPDH or β-actin).

Phase 3: Cellular Function - Anti-Proliferation Assay

Objective: To determine if the inhibition of VEGFR-2 signaling by this compound translates into a functional anti-proliferative effect on endothelial cells.

Methodology: A cell viability assay will be performed on HUVECs stimulated with VEGF in the presence of the compound.

Experimental Protocol: HUVEC Proliferation Assay (CellTiter-Glo®)

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium for 12-18 hours.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence of a pro-proliferative concentration of VEGF (e.g., 25 ng/mL). Include controls for no VEGF and VEGF with DMSO.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

The following table summarizes the expected quantitative data from the proposed experiments, which would collectively support the central hypothesis.

Experiment Metric Expected Outcome for this compound Hypothesis Support
VEGFR-2 Kinase Assay IC50< 1 µMConfirms potent, direct inhibition of the target enzyme.
Western Blot Analysis % Reduction in PhosphorylationDose-dependent decrease in p-VEGFR-2, p-AKT, and p-ERK levels.Demonstrates on-target activity in a cellular environment.
HUVEC Proliferation Assay GI50< 5 µMLinks target inhibition to a relevant anti-angiogenic cellular phenotype.

Conclusion and Future Directions

This guide outlines a clear, testable hypothesis for the mechanism of action of this compound as a VEGFR-2 inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis, moving from biochemical confirmation to cellular and functional readouts.

Positive results from these studies would establish this compound as a promising lead compound for the development of novel anti-angiogenic therapies. Future work would involve kinase panel screening to assess selectivity, in vivo studies in xenograft models to evaluate anti-tumor efficacy, and medicinal chemistry efforts to optimize potency and pharmacokinetic properties.

References

In Silico Modeling of 7-Bromobenzofuran-5-OL Protein Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 7-Bromobenzofuran-5-OL, a novel benzofuran derivative, to predict its protein binding characteristics. Benzofuran scaffolds are prevalent in compounds with significant biological activities, including anticancer properties.[1][2][3] Given the nascent state of research on this specific molecule, this guide presents a structured, hypothetical workflow applicable to any new small molecule with a known, biologically active core. We will navigate the critical steps from target identification and preparation to molecular docking and the nuanced insights offered by molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols to elucidate potential protein-ligand interactions, thereby accelerating early-stage drug discovery.

Introduction: The Challenge of a Novel Ligand

The discovery of a new chemical entity, such as this compound, presents both an opportunity and a significant challenge. The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a bromine atom and a hydroxyl group at positions 7 and 5, respectively, can significantly alter the molecule's electronic and steric properties, potentially leading to novel protein interactions.

In the absence of empirical data, in silico modeling offers a powerful, resource-efficient avenue to generate initial hypotheses about a molecule's biological targets and its binding mode.[4][5] This guide will delineate a robust computational workflow to predict the binding of this compound to a plausible protein target, thereby providing a foundation for subsequent experimental validation.

Target Selection: A Hypothesis-Driven Approach

Given that many benzofuran derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases, we will proceed with a hypothetical target relevant to oncology.[5][6] The Epidermal Growth Factor Receptor (EGFR) kinase domain is a well-validated target in cancer therapy, and its inhibition is a key mechanism for several approved drugs. For this guide, we will use the crystal structure of the EGFR kinase domain in complex with an inhibitor. A suitable starting point from the Protein Data Bank (PDB) would be an entry such as 1M17 .

The In Silico Workflow: From Static Docking to Dynamic Simulation

Our computational investigation is structured as a multi-stage process, beginning with a broad search for potential binding poses and culminating in a detailed analysis of the dynamic stability of the predicted complex. This tiered approach allows for the efficient screening of possibilities while focusing computational resources on the most promising candidates.

workflow cluster_prep Preparation cluster_docking Initial Screening cluster_simulation Refinement & Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (EGFR Kinase - PDB: 1M17) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose Analysis Data Analysis (Binding Energy, RMSD, etc.) MD_Sim->Analysis

Caption: Overall workflow for in silico protein binding analysis.

Ligand and Protein Preparation: Ensuring Data Integrity

The quality of the input structures is paramount for obtaining meaningful results. This preparatory phase involves cleaning and optimizing both the ligand and protein structures for the subsequent computational steps.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with appropriate atom types and charges.

Protocol 1: Ligand Preparation using Avogadro and Open Babel

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and save it in a common format (e.g., MOL).

    • Open the MOL file in Avogadro. The software will generate an initial 3D conformation.

  • Geometry Optimization:

    • Use Avogadro's geometry optimization feature with a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion and Protonation:

    • Use Open Babel to convert the optimized structure to the PDBQT format required by AutoDock Vina. This step also adds Gasteiger partial charges.

    • Command: obabel -ipdb ligand.pdb -opdbqt -O ligand.pdbqt -p 7.4

    • The -p 7.4 flag ensures the ligand is protonated at a physiological pH.

Protein Preparation

The crystal structure obtained from the PDB needs to be prepared by removing non-essential molecules and adding missing atoms.

Protocol 2: Protein Preparation using AutoDockTools (ADT)

  • Download PDB File: Obtain the coordinate file for 1M17 from the RCSB PDB database.

  • Clean the Structure:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Add Hydrogens:

    • In ADT, add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonds.

  • Assign Charges:

    • Compute Gasteiger charges for the protein atoms.

  • Generate PDBQT File:

    • Save the prepared protein structure in the PDBQT format. ADT will automatically merge non-polar hydrogens and assign atom types.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and robust docking program.[7][8][9][10]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box):

    • In ADT, load the prepared protein and ligand PDBQT files.

    • Center the grid box on the known binding site of the co-crystallized inhibitor in 1M17. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Create the Configuration File:

    • Generate a configuration file (conf.txt) that specifies the input files and search parameters.

  • Run AutoDock Vina:

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze Docking Results:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file provides the scores for each pose.

Table 1: Hypothetical Docking Results for this compound with EGFR

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.35
3-7.92.10
4-7.62.88
5-7.43.51

The top-scoring pose(s) should be visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[4][11][12][13] We will use GROMACS, a versatile and high-performance MD engine.[2][4][11][13]

md_workflow Start Start with Best Docked Pose Topology Generate System Topology (Protein + Ligand Force Fields) Start->Topology Solvation Solvate the System (Add Water and Ions) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production End Trajectory for Analysis Production->End

References

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Brominated Benzofuranols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Interest in Brominated Benzofuranols

Benzofuranols, heterocyclic compounds characterized by a fused benzene and furan ring system with a hydroxyl group, represent a core scaffold in a multitude of biologically active molecules. The introduction of bromine atoms to this scaffold dramatically influences their physicochemical properties and biological activities, often enhancing their potency and conferring novel functionalities.[1][2] These brominated benzofuranols are of significant interest to researchers in drug discovery and natural product chemistry due to their demonstrated potential as anticancer, antimicrobial, and antifungal agents.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the discovery and isolation of novel brominated benzofuranols. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore both the extraction from natural sources and synthetic routes, followed by a detailed examination of the critical isolation, purification, and structural elucidation techniques.

Part 1: Discovery Strategies for Novel Brominated Benzofuranols

The quest for novel brominated benzofuranols follows two primary paths: the exploration of nature's chemical diversity and the ingenuity of synthetic chemistry.

Bioprospecting from Marine Environments

Marine organisms, particularly algae and sponges, are a rich source of halogenated natural products, including brominated phenols and related compounds.[3] This is largely due to the presence of bromoperoxidase enzymes in these organisms, which facilitate the incorporation of bromide from seawater into organic molecules.[3]

Workflow for a Marine Bioprospecting Program:

cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_screening Screening & Isolation cluster_characterization Characterization Collection Marine Organism Collection (e.g., Red Algae) Preparation Lyophilization & Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Dichloromethane/Methanol) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioactivity Screening (e.g., Antimicrobial Assay) Crude_Extract->Bioassay Chromatography Chromatographic Separation Bioassay->Chromatography Guided Isolation Fractions Bioactive Fractions Chromatography->Fractions Pure_Compound Pure Brominated Benzofuranol Fractions->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for Marine Bioprospecting of Brominated Benzofuranols.

Synthetic Approaches: Tailoring Novel Structures

Synthesis offers the advantage of creating novel structures not found in nature and allows for the systematic modification of the benzofuranol core to explore structure-activity relationships (SAR).[1]

A Common Synthetic Strategy: Electrophilic Bromination

A prevalent method for introducing bromine onto the benzofuran ring is through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity of the bromination.

Experimental Protocol: Synthesis of 6-Acetyl-4-Bromo-5-Hydroxy-2-Methylbenzofuran-3-Carboxylic Acid [1]

  • Dissolution: Dissolve the starting ester, amide, or acid (0.02 mol) in chloroform (20 mL).

  • Bromine Addition: While stirring for 1 hour, add a solution of bromine in chloroform (0.02 mol in 10 mL) dropwise.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue using silica gel column chromatography with an appropriate eluent system (e.g., chloroform or a chloroform:methanol mixture).

Part 2: Isolation and Purification Workflow

The separation of the target brominated benzofuranols from a complex mixture, whether a natural extract or a synthetic reaction mixture, is a critical step that relies on a multi-stage chromatographic approach.

A Generalized Chromatographic Purification Strategy:

cluster_initial Initial Separation cluster_intermediate Intermediate Purification cluster_final Final Purification Start Crude Mixture Column Column Chromatography (Silica Gel or Sephadex) Start->Column Fractions Semi-pure Fractions Column->Fractions TLC Thin Layer Chromatography (TLC) (for fraction analysis and method development) Fractions->TLC Analysis HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-phase or Normal-phase) Fractions->HPLC Purification Pure Pure Brominated Benzofuranol HPLC->Pure

Caption: Multi-step Chromatographic Purification Workflow.

Key Considerations for Chromatographic Separation:

  • Stationary Phase Selection: Silica gel is commonly used for normal-phase chromatography, separating compounds based on polarity. For less polar compounds or to achieve different selectivity, reversed-phase (e.g., C18) or size-exclusion (e.g., Sephadex) chromatography can be employed.[4]

  • Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial for achieving good resolution.[4] This often involves starting with a non-polar solvent and gradually increasing the polarity.

  • Detection: Fractions are typically monitored using UV-Vis spectroscopy (if the compounds are chromophoric) and TLC. For brominated compounds, coupling liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) can selectively detect bromine-containing eluates.[5]

Part 3: Structural Elucidation of Novel Brominated Benzofuranols

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is essential for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For brominated compounds, the isotopic pattern of bromine is a key diagnostic feature.[6]

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (~50:50). This results in a characteristic M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak for a compound containing one bromine atom.[6]

Number of Bromine AtomsIsotopic Pattern (Relative Intensities)
1M : M+2 (1:1)
2M : M+2 : M+4 (1:2:1)
3M : M+2 : M+4 : M+6 (1:3:3:1)

Table 1: Characteristic Isotopic Patterns for Brominated Compounds in Mass Spectrometry.

Experimental Protocol: Sample Preparation for Electrospray Ionization (ESI) Mass Spectrometry [7]

  • Stock Solution: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in both positive and negative ion modes to determine the optimal ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

  • 1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • 13C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.

The Influence of Bromine in NMR:

The electronegativity and steric bulk of bromine atoms influence the chemical shifts of nearby protons and carbons, providing clues to their position on the benzofuran ring. While 79Br and 81Br are NMR active, their quadrupolar nature leads to broad signals, making them generally unsuitable for high-resolution structural elucidation in solution-state NMR.[8][9] However, solid-state 79Br/81Br NMR can be a valuable tool for characterizing the local environment of bromide ions in crystalline materials.[10]

Experimental Protocol: Sample Preparation for NMR Spectroscopy [7]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

  • Homogenization: Vortex the sample briefly to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Analysis: Place the tube in the spectrometer's spinner and insert it into the magnet. Shim the magnetic field to optimize homogeneity before acquiring spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For brominated benzofuranols, key vibrational bands to look for include:

  • O-H stretch: A broad band around 3200-3600 cm-1 indicates the hydroxyl group.

  • Aromatic C-H stretch: Typically observed between 3030-3100 cm-1.[7]

  • Aromatic C=C stretch: Found in the 1400-1600 cm-1 region.[7]

  • C-Br stretch: Usually appears in the fingerprint region, below 700 cm-1.

Conclusion and Future Outlook

The discovery and isolation of novel brominated benzofuranols is a dynamic and rewarding field of research. The combination of bioprospecting in unique environments and innovative synthetic chemistry continues to yield new compounds with significant therapeutic potential. A thorough understanding of modern chromatographic and spectroscopic techniques is paramount for the successful isolation and characterization of these molecules. As our understanding of the biological targets of these compounds grows, so too will the opportunities for rational drug design and the development of new therapies based on the versatile brominated benzofuranol scaffold.

References

Structure-activity relationship (SAR) of 7-Bromobenzofuran-5-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Bromobenzofuran-5-OL Derivatives

Abstract

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides a detailed exploration of the structure-activity relationship (SAR) for a specific, targeted scaffold: this compound. By dissecting the individual and synergistic contributions of the benzofuran core, the C7-bromo substituent, and the C5-hydroxyl group, we aim to provide a predictive framework for designing potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into rational design, synthetic strategy, and biological evaluation of this promising class of molecules.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone of modern drug discovery.[2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and neuroprotective activities.[4][5][6][7] The rigid, planar structure of the benzofuran nucleus provides an excellent platform for the spatial orientation of various pharmacophoric substituents, enabling precise interactions with biological targets.

Several clinically significant drugs, such as the antiarrhythmic agent Amiodarone and the vasodilator Bufuralol, feature the benzofuran core, underscoring its therapeutic relevance.[8] The versatility of the scaffold allows for fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and metabolic stability through substitution at various positions, primarily C2, C3, C5, and C7. This guide focuses specifically on the 7-bromo-5-hydroxy substituted benzofuran core, a design chosen to leverage key chemical features for enhanced biological activity.

The Core Moiety: this compound

Rationale for Investigation

The selection of the this compound scaffold is a deliberate strategy rooted in established medicinal chemistry principles. The goal is to create a molecular framework with enhanced target affinity and favorable drug-like properties.

  • The C7-Bromo Group: Halogen atoms, particularly bromine and chlorine, are frequently incorporated into drug candidates to enhance biological activity. This is often attributed to their ability to form "halogen bonds"—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein, which can significantly improve binding affinity.[8] Furthermore, the steric bulk and lipophilicity of the bromine atom can influence binding pocket occupancy and improve membrane permeability.

  • The C5-Hydroxyl Group: The phenolic hydroxyl group at the C5 position is a critical functional group. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target's active site. Its presence also offers a strategic handle for further derivatization, such as conversion to ethers or esters, to modulate solubility, bioavailability, and metabolic stability.

Key Structural Features

The foundational this compound molecule can be deconstructed into three key components whose interplay dictates its overall biological profile:

  • Benzofuran Core: The rigid, aromatic backbone that serves as the primary scaffold.

  • C7-Bromo Substituent: An electron-withdrawing group that increases lipophilicity and can participate in halogen bonding.

  • C5-Hydroxyl Group: A polar, hydrogen-bonding moiety that is crucial for target anchoring and can be modified to tune pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive guide based on established principles for the benzofuran class. An experimental SAR campaign would systematically explore substitutions at the C2 and C3 positions of the core this compound scaffold.

The Role of the C2 Position

The C2 position of the benzofuran ring is the most common site for substitution and is often critical for determining the compound's primary biological activity.[8]

  • Aryl and Heteroaryl Groups: Introduction of substituted phenyl or heterocyclic rings (e.g., pyridine, thiazole, pyrazole) at C2 can lead to potent activity. The substituents on these appended rings can probe different regions of a target's binding pocket. For instance, electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on a C2-phenyl ring can drastically alter target affinity.

  • Carboxamides and Esters: Derivatives containing C2-carboxamide or C2-ester functionalities have shown significant cytotoxic activity in cancer cell lines.[8] The amide N-substituent or the ester alkyl group can be varied to optimize interactions and physicochemical properties.

  • Alkyl Chains: While less common for conferring high potency, small alkyl or cycloalkyl groups at C2 can be used to probe steric limits within the binding site.

The Significance of the C3 Position

While often secondary to the C2 position, substitution at C3 can serve to fine-tune activity and selectivity.

  • Small Alkyl Groups: A methyl or ethyl group at C3 can provide a beneficial steric interaction without drastically altering the overall geometry.

  • Carbonyl-Containing Groups: Introduction of a benzoyl or other aroyl group at C3 has been a successful strategy in developing potent tubulin polymerization inhibitors.[8] This large, rigid group can occupy a deep hydrophobic pocket in many enzymes.

Modulating the C5-Hydroxyl Group

The C5-OH group is an ideal point for modification to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Etherification: Converting the hydroxyl to a small alkoxy group (e.g., methoxy, ethoxy) can increase lipophilicity and block metabolic glucuronidation, potentially increasing oral bioavailability and half-life.

  • Prodrug Strategies: Esterification of the C5-OH with a labile group can create a prodrug that is cleaved in vivo to release the active parent molecule.

Synthetic Strategies & Methodologies

General Synthetic Workflow

A robust SAR campaign requires a flexible and efficient synthetic route to generate a diverse library of analogues. The workflow below outlines a common and effective strategy for producing C2-substituted this compound derivatives.

G A 2,4-Dibromo-6-nitrophenol B Protection of Phenol (e.g., MOM-Cl) A->B Base C Sonogashira Coupling with Terminal Alkyne B->C Pd(PPh₃)₂, CuI, Base D Intramolecular Cyclization (e.g., CuI or Pd-catalyzed) C->D Heat E Reduction of Nitro Group (e.g., Fe/HCl) D->E F Sandmeyer Reaction to install -OH E->F 1. NaNO₂, H₂SO₄ 2. H₂O, Heat G Deprotection of Phenol F->G Acid (e.g., HCl) H Final Derivative Library G->H

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of 2-(4-methoxyphenyl)-7-bromobenzofuran-5-ol, a representative target compound.

Step 1: Protection of 4-bromo-2-iodophenol

  • Dissolve 4-bromo-2-iodophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0 °C.

  • Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aq. NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (Hexane/Ethyl Acetate) to yield 1-(4-bromo-2-iodophenoxy)methoxymethane.

Step 2: Sonogashira Coupling

  • To a solution of the protected phenol (1.0 eq) and 1-ethynyl-4-methoxybenzene (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 60 °C and stir for 6 hours.

  • Cool to room temperature, filter through Celite, and concentrate.

  • Purify by column chromatography to yield the coupled product.

Step 3: Palladium-Catalyzed Cyclization

  • Dissolve the Sonogashira product (1.0 eq) in anhydrous DMF.

  • Add palladium(II) acetate (0.1 eq) and heat to 100 °C for 4 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography to yield 2-(4-methoxyphenyl)-5-(methoxymethoxy)-7-bromobenzofuran.

Step 4: Deprotection

  • Dissolve the protected benzofuran (1.0 eq) in a 1:1 mixture of methanol and THF.

  • Add 4M HCl (5.0 eq) and stir at room temperature for 8 hours.

  • Neutralize with saturated aq. NaHCO₃ and extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, 2-(4-methoxyphenyl)-7-bromobenzofuran-5-ol .

Protocol: In Vitro Biological Assay (CDK8 Kinase Inhibition Assay)

Many benzofuran derivatives have been identified as kinase inhibitors.[9] This protocol describes a representative assay to determine the inhibitory potency (IC₅₀) of a test compound against Cyclin-Dependent Kinase 8 (CDK8), a cancer-related target.

  • Reagents: Recombinant human CDK8/CycC enzyme, LanthaScreen™ Eu-anti-GST antibody, TR-FRET FAM-peptide substrate, ATP, test compound stock solution (in DMSO).

  • Assay Plate Preparation: Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the CDK8/CycC enzyme solution to each well (except negative controls).

  • Substrate/ATP Addition: Add 2.5 µL of a mixture containing the peptide substrate and ATP to initiate the reaction. Final concentrations should be at the Kₘ for ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 10 µL of the detection solution (containing the Eu-anti-GST antibody) to stop the reaction.

  • Read Plate: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation and Visualization

Tabulating SAR Data

Systematic evaluation of the synthesized library yields quantitative data that builds the SAR. The data should be organized clearly to identify trends.

Compound IDR² Substituent (at C2)R³ Substituent (at C3)C5 ModificationCDK8 IC₅₀ (nM)
LEAD-01 PhenylH-OH850
SAR-02 4-MethoxyphenylH-OH120
SAR-03 4-ChlorophenylH-OH250
SAR-04 4-TrifluoromethylphenylH-OH480
SAR-05 Pyridin-4-ylH-OH95
SAR-06 4-Methoxyphenyl-CH₃-OH75
SAR-07 4-MethoxyphenylH-OCH₃310

From this hypothetical data, one can infer:

  • A C2-aryl group is preferred over an unsubstituted phenyl (LEAD-01 vs SAR-02).

  • Electron-donating para-substituents on the C2-phenyl ring enhance potency (SAR-02 vs SAR-03/04).

  • A nitrogen-containing heterocycle at C2 is well-tolerated and potent (SAR-05).

  • A small alkyl group at C3 provides a modest potency boost (SAR-06).

  • The free C5-hydroxyl is critical for activity, as masking it reduces potency (SAR-07).

Visualizing the SAR Logic

The process of lead optimization based on SAR is a logical, iterative cycle.

SAR_Cycle A Identify Lead (7-Br-Benzofuran-5-OH) B Design & Synthesize Analogue Library (Vary C2, C3, C5) A->B C In Vitro Screening (e.g., Kinase Assay) B->C D Analyze Data (Generate SAR Table) C->D E Identify Key Trends (e.g., 'C2-Aryl is key') D->E F Design Next-Gen Analogue Library E->F Iterate G Optimized Candidate E->G Achieve Goal (Potency, Selectivity) F->B

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The SAR principles derived from the broader benzofuran class suggest that potency and selectivity are primarily driven by substitutions at the C2 and C3 positions, while the C5-hydroxyl group plays a crucial role in target engagement and offers a site for pharmacokinetic modulation. The C7-bromo group is predicted to act as a potency-enhancing element through favorable halogen bonding interactions.

Future work should focus on the synthesis and biological evaluation of a diverse chemical library based on this core. Key areas for exploration include:

  • Expanding C2 Heterocycles: Investigating a wider range of five- and six-membered heterocyclic rings at the C2 position to probe different hydrogen bonding and aromatic interactions.

  • Exploring C3 Substitutions: Systematically evaluating the impact of larger and more complex groups at the C3 position to identify potential interactions with deeper hydrophobic pockets.

  • In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into cell-based models and subsequent animal models to assess efficacy, toxicity, and pharmacokinetics.

  • Target Deconvolution: For compounds with promising phenotypic effects, employing chemoproteomics and other target identification methods to elucidate their precise mechanism of action.

By applying the rational, iterative drug design process outlined in this guide, the full therapeutic potential of this compound derivatives can be effectively realized.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromobenzofuran-5-OL is a substituted benzofuran, a heterocyclic compound that forms the core of many biologically active molecules.[1][2][3] The presence of a phenolic hydroxyl group and a bromine atom on the benzofuran scaffold suggests a molecule with potential utility in pharmaceutical and agrochemical research, likely as a key intermediate in the synthesis of more complex structures.[4] Understanding the intrinsic stability of such a molecule is paramount for its successful application in drug development and other scientific endeavors. A thorough knowledge of its degradation pathways allows for the development of stable formulations, the prediction of shelf-life, and the identification of potential degradants that may have toxicological implications.

This guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust theoretical framework and practical experimental guidance for researchers. We will explore the molecule's physicochemical properties, delve into its likely degradation under various stress conditions, and provide detailed protocols for conducting forced degradation studies.

Physicochemical Properties and Their Influence on Stability

PropertyPredicted CharacteristicRationale and Impact on Stability
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
Acidity (pKa) Weakly acidicThe phenolic hydroxyl group at the 5-position is expected to have a pKa in the range of 8-10, similar to other substituted phenols. This acidity will influence its solubility and reactivity in different pH environments.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., methanol, DMSO)The benzofuran core is lipophilic, while the hydroxyl group imparts some polarity. The overall limited aqueous solubility may necessitate the use of co-solvents in stability studies.
Reactivity Susceptible to oxidation and electrophilic substitutionThe electron-rich phenol ring is a prime target for oxidation. The bromine atom can influence the electron density of the aromatic ring, affecting its reactivity.

Predicted Degradation Pathways

The chemical structure of this compound contains several moieties that are susceptible to degradation under stress conditions. The most probable degradation pathways are oxidation, photolysis, and degradation under extreme pH.

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway for this compound, primarily due to the presence of the electron-rich phenolic hydroxyl group.[5] Oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can initiate a cascade of reactions.

  • Formation of Quinone-like Structures: The phenol can be oxidized to a phenoxy radical, which can then be further oxidized to form a benzoquinone-type structure. This is a common degradation pathway for phenolic compounds.

  • Oxidative Cleavage of the Furan Ring: The furan ring of the benzofuran system is also susceptible to oxidative cleavage. This can lead to the formation of more complex degradation products.

A This compound B Phenoxy Radical Intermediate A->B Oxidation (e.g., H₂O₂) D Furan Ring Cleavage Products A->D Oxidative Ring Cleavage C Quinone-type Degradant B->C Further Oxidation

Predicted Oxidative Degradation Pathway
Photolytic Degradation

Aromatic halogenated compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[5] The primary photolytic degradation pathway for this compound is expected to be the cleavage of the carbon-bromine bond.

  • Dehalogenation: Photons can provide the energy to homolytically cleave the C-Br bond, leading to the formation of a benzofuran-5-ol radical and a bromine radical. The benzofuran radical can then abstract a hydrogen atom from the solvent or another molecule to form benzofuran-5-ol. Photolytic degradation of brominated aromatics can also proceed through de-bromination.[6]

A This compound B Excited State A->B UV Light (hν) C Benzofuran-5-ol Radical + Br• B->C C-Br Bond Cleavage D Benzofuran-5-ol C->D Hydrogen Abstraction

Predicted Photolytic Degradation Pathway
Degradation under Extreme pH (Hydrolysis)

While aryl halides are generally resistant to hydrolysis under typical conditions, the overall stability of this compound can be affected by extremes of pH.[7]

  • Acidic Conditions: Under strongly acidic conditions, protonation of the furan oxygen could potentially lead to ring-opening, although this is likely to require harsh conditions.

  • Basic Conditions: In strongly basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation.

It is important to note that significant degradation under hydrolytic conditions is less likely compared to oxidative and photolytic pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] The following are detailed protocols for subjecting this compound to various stress conditions.

General Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Dilution: Dilute the stressed samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with an appropriate mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Forced Degradation Conditions
Stress ConditionReagent and ConcentrationTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60 °C24 hours
Basic Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal 80 °C (in solid state and in solution)48 hours
Photolytic UV light (254 nm) and white lightRoom Temperature48 hours
Detailed Protocols

1. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute to a final volume of 10 mL with the mobile phase.

2. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Dilute to a final volume of 10 mL with the mobile phase.

3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final volume of 10 mL with the mobile phase.

4. Thermal Degradation

  • For solid-state degradation, place a small amount of solid this compound in an oven at 80 °C for 48 hours.

  • For solution-state degradation, heat 1 mL of the stock solution at 80 °C for 48 hours.

  • After the stress period, dissolve the solid sample in the mobile phase and dilute the solution sample to a final volume of 10 mL.

5. Photolytic Degradation

  • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and another sample to white light for 48 hours.

  • Keep a control sample wrapped in aluminum foil at the same temperature.

  • After exposure, dilute the samples to a final volume of 10 mL with the mobile phase.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL stock solution of this compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV/White Light) A->F G Neutralize (if applicable) and dilute samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Characterize Degradants H->I

Experimental Workflow for Forced Degradation Studies

Analytical Methodologies for Stability Testing

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended technique.

HPLC-UV/MS Method
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol. A typical gradient could be starting from 95% aqueous and increasing the organic phase to 95% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Mass Spectrometry Detection: An electrospray ionization (ESI) source in both positive and negative ion modes to detect and identify the parent compound and its degradation products. High-resolution mass spectrometry (HRMS) is invaluable for elucidating the structures of unknown degradants.[9][10]

Conclusion

While specific experimental data on the stability of this compound is not yet published, a comprehensive understanding of its potential degradation pathways can be derived from its chemical structure and the behavior of related compounds. The primary routes of degradation are predicted to be oxidation of the phenolic moiety and photolytic cleavage of the carbon-bromine bond. The provided experimental protocols for forced degradation studies, coupled with a robust stability-indicating analytical method, offer a solid foundation for researchers to thoroughly investigate the stability of this molecule. Such studies are a critical component of the drug development process, ensuring the safety, efficacy, and quality of new chemical entities.

References

A Technical Guide to the Theoretical Calculation of 7-Bromobenzofuran-5-OL Molecular Properties for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] This guide presents a comprehensive theoretical framework for the in silico characterization of a specific derivative, 7-Bromobenzofuran-5-OL (CAS: 603311-31-5).[6][7] By leveraging Density Functional Theory (DFT), we will delineate a validated, step-by-step computational workflow to predict its structural, electronic, spectroscopic, and physicochemical properties. This document is intended for researchers, computational chemists, and drug development professionals, providing not only the protocols for these calculations but also the expert rationale behind the selection of methods and the interpretation of results in a drug discovery context.

The Strategic Imperative for Computational Characterization

In modern drug discovery, the early-stage assessment of a molecule's properties is paramount. Before committing resources to complex synthesis and biological screening, computational modeling provides a predictive lens into a compound's viability. For this compound, a molecule possessing a halogen atom, a hydroxyl group, and a fused heterocyclic system, theoretical calculations can elucidate:

  • Molecular Stability and Reactivity: Understanding the molecule's most stable three-dimensional conformation and its electronic landscape is crucial for predicting how it will interact with biological targets.

  • Spectroscopic Fingerprints: Predicting IR, NMR, and UV-Vis spectra provides a theoretical benchmark that can be used to confirm the identity and purity of a synthesized compound.

  • Drug-like Characteristics: Key properties such as the electrostatic potential and frontier molecular orbitals offer insights into its potential for forming intermolecular interactions (e.g., hydrogen bonding, halogen bonding) with protein receptors.[2][8]

This guide employs a first-principles approach, ensuring that the derived data is based on the fundamental laws of quantum mechanics, thereby providing a robust and trustworthy foundation for subsequent experimental work.

Foundational Methodology: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule of this size and complexity, a careful balance between computational cost and accuracy is essential.

The Choice of Density Functional Theory (DFT)

We have selected Density Functional Theory (DFT) as the core computational method. DFT has become the workhorse of modern computational chemistry for its exceptional ability to model electron correlation effects accurately without the prohibitive computational expense of higher-level ab initio methods.

  • Causality: We specifically recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of systems containing heteroatoms and π-conjugation, both present in this compound.

Basis Set Selection: Describing the Electrons

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Causality: The 6-311++G(d,p) basis set is chosen for this analysis.

    • 6-311G: A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.

    • ++: The addition of diffuse functions on both heavy atoms and hydrogen is critical. The lone pairs on the oxygen and bromine atoms, as well as the potentially acidic proton of the hydroxyl group, require these functions for an accurate description.

    • (d,p): Polarization functions are added to allow for non-spherical electron density distribution, which is essential for describing the covalent bonds to the bromine and oxygen atoms and for accurately calculating properties like vibrational frequencies.

Simulating the Biological Milieu: The Solvation Model

Calculations performed in a vacuum (gas phase) do not accurately reflect the behavior of a molecule in a biological system.

  • Causality: The Integral Equation Formalism version of the Polarizable Continuum Model (IEFPCM) is employed. This model simulates the bulk electrostatic effects of a solvent (e.g., water or DMSO) by creating a cavity around the molecule within a continuous dielectric medium. This is crucial for obtaining realistic geometry and predicting properties like UV-Vis spectra, which are highly sensitive to the solvent environment.

The Computational Workflow: A Validated Protocol

The following section details the step-by-step protocols for a full theoretical characterization of this compound. The workflow is designed to be sequential, as the results of each step are the necessary input for the next.

Workflow Overview Diagram

G cluster_input Step 1: Input & Optimization cluster_validation Step 2: Validation & Thermodynamics cluster_analysis Step 3: Property Calculation cluster_output Step 4: Data Synthesis A Build 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Confirms Minimum Energy State) B->C D Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->D E Simulated IR Spectrum C->E F Electronic Analysis (HOMO, LUMO, MEP) C->F Optimized Geometry G Spectroscopic Prediction (NMR: GIAO, UV-Vis: TD-DFT) C->G Optimized Geometry H Tabulate & Interpret Results D->H E->H F->H G->H G Core Calculated Properties HOMO_LUMO HOMO-LUMO Gap Core->HOMO_LUMO MEP MEP Surface Core->MEP Spectra Predicted Spectra (IR, NMR) Core->Spectra Geometry Optimized Geometry Core->Geometry Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity Interactions Intermolecular Interactions MEP->Interactions Validation Structural Validation Spectra->Validation Docking Input for Molecular Docking Geometry->Docking

References

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 7-Bromobenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran scaffolds are integral to a multitude of biologically active compounds, playing a crucial role in drug discovery and development.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific functionalization of the benzofuran ring system allows for the fine-tuning of these biological activities. 7-Bromobenzofuran-5-ol is a key heterocyclic intermediate, valuable for the synthesis of more complex molecules in medicinal chemistry. This document outlines a detailed, proposed experimental protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

The proposed synthesis is a multi-step process commencing from commercially available 4-bromobenzene-1,3-diol. The strategy involves the protection of the hydroxyl groups, followed by the formation of the furan ring via an O-alkylation and subsequent intramolecular cyclization, and finally deprotection to yield the target compound. This protocol is designed to be a self-validating system, with justifications for each step grounded in established chemical principles and supported by authoritative literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, starting from 4-bromobenzene-1,3-diol. This approach is based on established methods for the synthesis of substituted benzofurans.[3][4]

Synthesis_Pathway A 4-Bromobenzene-1,3-diol B 1-Bromo-2,4-bis(methoxymethoxy)benzene A->B  MOMCl, DIPEA, DCM   C 1-(2-Bromo-4,6-bis(methoxymethoxy)phenoxy)acetaldehyde dimethyl acetal B->C  1. n-BuLi, THF, -78°C  2. 2-Bromoacetaldehyde     dimethyl acetal   D 7-Bromo-5-(methoxymethoxy)benzofuran C->D  PPA, Heat   E This compound D->E  HCl, MeOH  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

PART 1: Protection of Hydroxyl Groups

Objective: To protect the hydroxyl groups of 4-bromobenzene-1,3-diol as methoxymethyl (MOM) ethers to prevent unwanted side reactions in subsequent steps.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromobenzene-1,3-diol189.0110.0 g52.9 mmol1.0
Dichloromethane (DCM)84.93200 mL--
N,N-Diisopropylethylamine (DIPEA)129.2422.2 mL127 mmol2.4
Methoxymethyl chloride (MOMCl)80.5110.0 mL132 mmol2.5

Procedure:

  • To a stirred solution of 4-bromobenzene-1,3-diol (10.0 g, 52.9 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at 0 °C, add N,N-diisopropylethylamine (22.2 mL, 127 mmol).

  • Slowly add methoxymethyl chloride (10.0 mL, 132 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2,4-bis(methoxymethoxy)benzene.

Causality: The protection of the phenolic hydroxyl groups is crucial as they are acidic and would interfere with the subsequent organometallic and cyclization reactions. The MOM group is chosen for its stability under basic conditions and its ease of removal under acidic conditions.

PART 2: Furan Ring Construction

Objective: To introduce the two-carbon unit required for the furan ring and perform an acid-catalyzed cyclization. This two-step, one-pot approach is adapted from methodologies for synthesizing substituted benzofurans.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
1-Bromo-2,4-bis(methoxymethoxy)benzene277.12(Assumed from previous step)50.0 mmol1.0
Anhydrous Tetrahydrofuran (THF)72.11250 mL--
n-Butyllithium (2.5 M in hexanes)64.0622.0 mL55.0 mmol1.1
2-Bromoacetaldehyde dimethyl acetal168.999.30 g55.0 mmol1.1
Polyphosphoric acid (PPA)-~50 g--

Procedure:

  • Dissolve the protected diol from the previous step in anhydrous THF (250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 2-bromoacetaldehyde dimethyl acetal (9.30 g, 55.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate acetal.

  • To the crude acetal, add polyphosphoric acid (~50 g) and heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-bromo-5-(methoxymethoxy)benzofuran.

Causality: The ortho-lithiation directed by the MOM group allows for the regioselective introduction of the acetaldehyde dimethyl acetal moiety. Subsequent acid-catalyzed cyclization with PPA facilitates the formation of the furan ring through intramolecular condensation.[5]

PART 3: Deprotection to Yield this compound

Objective: To remove the MOM protecting group to unveil the final product.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
7-Bromo-5-(methoxymethoxy)benzofuran259.08(Assumed from previous step)45.0 mmol1.0
Methanol (MeOH)32.04200 mL--
Concentrated Hydrochloric Acid (HCl)36.4610 mL--

Procedure:

  • Dissolve the MOM-protected benzofuran in methanol (200 mL).

  • Add concentrated hydrochloric acid (10 mL) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or flash column chromatography to obtain pure this compound.

Causality: The MOM ether is labile under acidic conditions, allowing for a clean deprotection to yield the final phenolic product.

Workflow Visualization

Experimental_Workflow cluster_protection Step 1: Protection cluster_cyclization Step 2: Furan Ring Formation cluster_deprotection Step 3: Deprotection A Dissolve 4-bromobenzene-1,3-diol in DCM B Add DIPEA and MOMCl at 0°C A->B C Stir at RT for 12-16h B->C D Workup and Purification C->D E Dissolve protected diol in THF D->E  Product from Step 1   F Ortho-lithiation with n-BuLi at -78°C E->F G Add 2-bromoacetaldehyde dimethyl acetal F->G H Acid-catalyzed cyclization with PPA G->H I Workup and Purification H->I J Dissolve MOM-protected benzofuran in MeOH I->J  Product from Step 2   K Add conc. HCl and stir at RT J->K L Neutralization and Workup K->L M Purification of final product L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • 4-Bromobenzene-1,3-diol: Handle with care, wear appropriate personal protective equipment (PPE).

  • MOMCl: Methoxymethyl chloride is a carcinogen and should be handled in a well-ventilated fume hood with appropriate PPE.

  • n-Butyllithium: A pyrophoric reagent. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Polyphosphoric acid: Corrosive. Handle with care and appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear safety glasses, lab coat, and gloves at all times.

References

Purification of 7-Bromobenzofuran-5-OL via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

7-Bromobenzofuran-5-OL is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1][2] Its purification is a critical step to ensure the integrity of subsequent research and development activities. The presence of a polar hydroxyl group and a bromine atom on the benzofuran scaffold presents a moderate purification challenge, necessitating a robust separation technique to remove synthetic by-products and unreacted starting materials.[3] This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography on silica gel, emphasizing a systematic approach from methods development with Thin-Layer Chromatography (TLC) to efficient, high-purity isolation.

Introduction: The Rationale for Chromatographic Purification

The benzofuran nucleus is a structural framework found in numerous biologically active compounds.[1][4] The specific isomer, this compound, combines a polar phenol group with a less polar aromatic system, resulting in a molecule of intermediate polarity. Synthetic routes leading to this compound can often produce regioisomers or other closely related impurities that are difficult to separate by simple crystallization.[3]

Column chromatography is the technique of choice for this challenge. By exploiting the differential partitioning of compounds between a stationary phase and a mobile phase, it allows for effective separation.[5] We will employ normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase is a less polar organic solvent mixture.[6] Molecules with polar functional groups, like the hydroxyl group in our target compound, will have a stronger affinity for the stationary phase through hydrogen bonding and dipole-dipole interactions, leading to longer retention times compared to non-polar impurities.[5]

This guide is designed to be a self-validating system, where preliminary TLC analysis dictates the parameters for the larger-scale flash chromatography, ensuring a high probability of success.

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This scouting step saves time, solvent, and valuable sample. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound of approximately 0.25-0.35 . This Rƒ range typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and excessive solvent use).

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add different solvent systems for equilibration.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also, spot any available standards of starting materials if possible.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and allow the solvent front to ascend to about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, stain the plate using a potassium permanganate dip.

  • Calculate Rƒ: Measure the distance traveled by the spot and the solvent front and calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rƒ (move the spot higher), while increasing the non-polar solvent (e.g., hexane) will decrease it.

Table 1: Example TLC Solvent System Screening

TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rƒ of TargetComments
190:10~0.10Compound is too retained. Increase polarity.
270:30~0.30Optimal. Good separation from a faster-running non-polar spot.
350:50~0.55Compound elutes too quickly. Potential for co-elution with impurities.

Workflow for Purification

The overall process follows a logical sequence from crude material to a final, purified product. This workflow ensures that each step informs the next, minimizing potential errors and maximizing purity.

G cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Method Development (Hexane:EtOAc) Crude->TLC Scouting Pack Pack Silica Gel Column TLC->Pack Determines Parameters Load Dry Load Crude Sample Pack->Load Elute Gradient Elution (e.g., 10% to 40% EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Pool Pool Pure Fractions TLC_Frac->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Purification workflow from method development to final product isolation.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for dry loading)

  • HPLC-grade hexane and ethyl acetate

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • Appropriately sized pre-packed silica gel column

  • Rotary evaporator

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading):

    • Rationale: Dry loading is superior for compounds that may have limited solubility in the initial mobile phase, as it ensures the sample is introduced to the column in a very concentrated band, leading to better separation.

    • Procedure: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a strong solvent like methanol or dichloromethane. Add approximately 2-3 times the sample weight of silica gel to this solution. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • System and Column Preparation:

    • Install the appropriate size silica gel column onto the flash system. The column size should be chosen based on the mass of the crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or a low polarity mixture like 95:5 Hexane:Ethyl Acetate) for at least 2-3 column volumes.

  • Sample Loading:

    • Transfer the prepared dry-load silica into a solid load cartridge.

    • Attach the cartridge to the flash system in line with the main column.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution, where the mobile phase polarity is gradually increased, is highly effective.[7] It allows non-polar impurities to elute first in a weak solvent, after which the polarity is increased to elute the target compound, followed by any highly polar impurities. This provides better resolution and sharper peaks than an isocratic elution.[8]

    • Procedure: Set up a linear gradient based on the TLC results. A typical gradient might start at a polarity lower than the optimal TLC condition and end at a polarity higher than it.

    • Start the run and monitor the separation using the system's UV detector (a wavelength of 254 nm is generally suitable for aromatic compounds).

    • The system will automatically collect fractions based on the detected peaks.

Table 2: Example Gradient Elution Protocol

Time (min)Column Volumes (CV)% Hexane% Ethyl AcetateRationale
0.0 - 2.00 - 29010Equilibrate and elute very non-polar impurities.
2.1 - 12.02 - 1290 → 6010 → 40Gradually increase polarity to elute the target compound.
12.1 - 15.012 - 156040Hold to ensure complete elution of the target.
15.1 - 17.015 - 170100Column flush to remove strongly retained impurities.
  • Post-Chromatography Analysis:

    • Spot every few collected fractions onto a TLC plate to identify which contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rƒ of this compound.

    • Concentrate the pooled fractions using a rotary evaporator to yield the purified solid.

Principle of Separation: Molecular Interactions

The separation of this compound from its impurities on a silica gel surface is governed by polar interactions. The silica surface is rich in silanol groups (Si-OH), which are highly polar and can act as hydrogen bond donors and acceptors.

G cluster_silica Silica Gel Stationary Phase Silica Si-OH  Si-OH  Si-OH  Si-OH Analyte This compound (Target Molecule) Analyte->Silica Strong Interaction (Hydrogen Bonding via -OH) Impurity Non-Polar Impurity (e.g., de-brominated starting material) Impurity->Silica Weak Interaction (van der Waals) MobilePhase Mobile Phase (Hexane/EtOAc) MobilePhase->Analyte Solvation MobilePhase->Impurity Solvation

Caption: Interactions driving separation on the silica gel surface.

The phenolic hydroxyl group of this compound forms strong hydrogen bonds with the silanol groups of the stationary phase.[6] Non-polar impurities interact only through weaker van der Waals forces. The mobile phase flows past, competing for interaction with the compounds. The non-polar impurity, having a weak affinity for the silica, spends more time dissolved in the mobile phase and is eluted quickly. The target compound, strongly adhered to the silica, is only dislodged and moved along the column when the mobile phase becomes sufficiently polar to disrupt these strong interactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient over more column volumes may be required.
Column overload.Reduce the amount of crude material loaded onto the column.
Peak Tailing Compound is very polar or acidic.Add a small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress ionization of the phenolic proton and reduce interaction with acidic silanol sites.
Sample degradation on silica.Run the chromatography quickly and avoid leaving the compound on the column for extended periods.
Compound Will Not Elute Mobile phase is not polar enough.Increase the final concentration of the polar solvent (ethyl acetate) in the gradient. If necessary, switch to a more polar solvent like methanol.

References

Application Note: High-Purity Recovery of 7-Bromobenzofuran-5-OL Through Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromobenzofuran-5-OL is a key heterocyclic building block in medicinal chemistry and materials science, valued for its privileged benzofuran scaffold.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This application note presents a comprehensive guide to the purification of this compound using laboratory-scale recrystallization techniques. Due to the limited availability of specific solubility data for this compound, this guide emphasizes a systematic, first-principles approach to solvent selection and protocol optimization. Detailed methodologies for single-solvent, multi-solvent, and decolorizing recrystallizations are provided, alongside a robust troubleshooting framework to address common challenges such as oiling out and low recovery.

Introduction: The Imperative for Purity

Benzofuran derivatives are integral to a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, and antiviral agents.[2][3] this compound, featuring both a reactive phenolic hydroxyl group and a bromine atom for cross-coupling reactions, is a versatile intermediate for elaborating complex molecular architectures.[4][5]

Impurities from its synthesis—such as unreacted starting materials, catalysts, or colored byproducts from bromination—can interfere with downstream reactions and biological assays.[6] Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1] This document provides the theoretical basis and practical protocols for developing a robust recrystallization procedure for this compound.

Compound Profile and Theoretical Considerations

Understanding the physicochemical properties of this compound is critical for designing an effective purification strategy.

  • Structure: The molecule consists of a polar phenolic hydroxyl group (-OH), a moderately polar benzofuran ring system, and a nonpolar bromophenyl moiety. This amphiphilic nature suggests solubility in a range of organic solvents.

  • Expected Solubility:

    • The phenolic -OH group can form hydrogen bonds, suggesting solubility in protic solvents like alcohols (methanol, ethanol).

    • The aromatic benzofuran core implies solubility in moderately polar to nonpolar solvents like ethyl acetate, dichloromethane, or toluene.

    • It is expected to have poor solubility in highly nonpolar solvents like hexanes or heptane and very low solubility in water.[3][7]

  • Potential Impurities:

    • Colored Impurities: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-like byproducts.[8]

    • Starting Materials: Depending on the synthetic route, residual salicylaldehydes or other precursors may be present.[9]

    • Reaction Byproducts: Incomplete cyclization or side-reactions during bromination can lead to structurally related impurities.[6]

A Systematic Approach to Solvent Selection

Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add up to 1 mL.

  • Room Temperature Assessment: Record whether the compound dissolves readily, is partially soluble, or is insoluble at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.

  • Hot Solubility Assessment: If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Observe if the compound fully dissolves.

  • Cooling and Crystal Formation: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals that form.

Data Presentation: Solvent Properties

A panel of common laboratory solvents should be tested. The table below summarizes their properties, which are relevant for recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Water10080.1Non-flammable, non-toxic.
Ethanol7824.5Flammable.
Isopropanol8218.3Flammable, irritant.
Acetone5620.7Highly flammable, irritant.
Ethyl Acetate776.0Flammable, irritant.
Toluene1112.4Flammable, toxic.
Heptane981.9Flammable, irritant.
Visualization: Solvent Selection Workflow

The results from the screening protocol guide the choice of recrystallization method.

G start Start Solvent Screening sol_rt Soluble at Room Temp? start->sol_rt sol_hot Soluble when Hot? sol_rt->sol_hot No use_multi_good Use as 'Good' Solvent in Multi-Solvent System (Protocol B) sol_rt->use_multi_good Yes crys_cool Crystals form on Cooling? sol_hot->crys_cool Yes use_multi_bad Use as 'Bad' (Anti-Solvent) in Multi-Solvent System (Protocol B) sol_hot->use_multi_bad No use_single Use as Single Solvent (Protocol A) crys_cool->use_single Yes discard Discard Solvent crys_cool->discard No

Caption: Decision workflow for selecting a recrystallization method.

Experimental Protocols

Based on the solvent screening, one of the following protocols should be selected. For this compound, a mixed system such as ethanol/water or ethyl acetate/heptane is anticipated to be highly effective.[8][11]

Protocol A: Single-Solvent Recrystallization

This method is ideal if a solvent is found that dissolves the compound when hot but not when cold.

G cluster_dissolve Dissolution cluster_filter Purification cluster_isolate Isolation A Place crude solid in Erlenmeyer flask B Add MINIMUM volume of hot solvent A->B C Heat until fully dissolved B->C D Hot filtration (optional, if impurities present) C->D E Cool slowly to room temp D->E F Cool further in ice bath E->F G Collect crystals by vacuum filtration H Wash with small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used (see Protocol C), perform a rapid hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol B: Multi-Solvent Recrystallization

This is the most likely method for this compound. It requires a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[8]

G A Dissolve crude solid in minimum hot 'good' solvent B Add hot 'bad' solvent dropwise until cloudy A->B C Add a few drops of hot 'good' solvent to clarify B->C D Cool slowly to room temp C->D E Cool further in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent mixture F->G H Dry crystals under vacuum G->H

Caption: Workflow for multi-solvent recrystallization.

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 3-7 from Protocol A, using a cold mixture of the two solvents for the final wash.

Protocol C: Decolorization with Activated Charcoal

If the crude product yields a colored solution upon dissolution, activated charcoal can be used to adsorb the colored impurities. This step is performed prior to crystallization.

Methodology:

  • After the crude solid is fully dissolved in the hot solvent (Step 1 of Protocol A or B), remove the flask from the heat source to prevent bumping.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

  • Re-heat the solution to boiling for 2-5 minutes, swirling gently.

  • Perform a hot filtration as described in Protocol A, Step 2, to remove the charcoal and any insoluble impurities.

  • Proceed with the cooling and crystallization steps.

Note on Phenols: Due to the phenolic nature of the target compound, avoid using excessive amounts of charcoal or prolonged heating, as this can lead to adsorption of the product or potential side reactions.[8]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
"Oiling Out" Solution is supersaturated at a temperature above the compound's melting point.Add more of the "good" solvent to lower the saturation point. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization at a lower temperature.[8]
Low Yield Too much solvent used. Premature crystallization during hot filtration. Incomplete cooling.Use the minimum amount of hot solvent. Pre-heat filtration apparatus. Ensure adequate cooling time in an ice bath. Concentrate the mother liquor to recover a second crop of crystals.
No Crystals Form Solution is not saturated. Compound is too soluble even when cold.Boil off some solvent to concentrate the solution. If in a multi-solvent system, add more anti-solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure product.
Crystals are Discolored Incomplete removal of colored impurities.Repeat recrystallization, incorporating the activated charcoal step (Protocol C).

Conclusion

The purification of this compound can be effectively achieved through a systematically developed recrystallization protocol. By conducting a preliminary solvent screening, researchers can identify an optimal single-solvent or multi-solvent system. The detailed protocols and troubleshooting guide provided herein offer a robust framework for obtaining high-purity material essential for advancing research and development in medicinal chemistry and related fields.

References

Using 7-Bromobenzofuran-5-OL in Sonogashira coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 7-Bromobenzofuran-5-OL: Synthesis of Functionalized Scaffolds for Drug Discovery

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this scaffold is critical for the development of new chemical entities with tailored pharmacological profiles. The Sonogashira cross-coupling reaction stands as a premier method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offering a powerful tool for introducing alkynyl moieties onto aromatic systems under mild conditions.[3][4] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a versatile building block in palladium and copper-catalyzed Sonogashira coupling reactions. We present the underlying scientific principles, a detailed step-by-step protocol for a model reaction, strategies for optimization, and a troubleshooting guide to address common experimental challenges.

Scientific Principles and Mechanism

The Sonogashira reaction, first reported in 1975, is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction's utility is marked by its mild conditions, which are enabled by a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[5]

The Dual Catalytic Cycle

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6]

  • Palladium Cycle : The primary catalytic process begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity for the halide following the trend I > OTf > Br >> Cl.[6][7]

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide species.[3] This copper acetylide is crucial as it acts as the activated alkyne source.

  • Transmetalation and Reductive Elimination : The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This forms a palladium-alkynyl intermediate and regenerates the copper(I) catalyst. The final step is reductive elimination from the Pd(II) complex, which yields the desired alkynylated benzofuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The presence of the copper co-catalyst is critical for increasing the reaction rate and allowing the process to occur under mild conditions, such as at room temperature.[3][8] However, its presence can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), which necessitates careful control of reaction conditions, particularly the exclusion of oxygen.[7] To mitigate this, copper-free Sonogashira protocols have also been developed.[9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int_A Ar-Pd(II)(X)L₂ pd0->pd_int_A Oxidative Addition (Ar-X) pd_int_B Ar-Pd(II)(C≡CR)L₂ pd_int_A->pd_int_B Transmetalation cu_alkyne [Cu(I)-C≡CR] pd_int_A->cu_alkyne pd_int_B->pd0 Reductive Elimination (Ar-C≡CR) product_out Alkynylated Product pd_int_B->product_out cuX Cu(I)X cu_alkyne->pd_int_A CuX alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base base->alkyne ar_x_in This compound ar_x_in->pd0

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Application: Functionalizing this compound

This compound is a particularly useful starting material. The aryl bromide at the 7-position provides a reactive handle for the Sonogashira coupling, while the hydroxyl group at the 5-position can be used for subsequent functionalization or can influence the electronic properties of the aromatic system. The ability to selectively introduce an alkynyl group at the 7-position opens pathways to a wide array of complex derivatives, including those synthesized via domino Sonogashira coupling/cyclization reactions to form further heterocyclic systems.[10][11]

Detailed Experimental Protocol

This section provides a general, robust protocol for the Sonogashira coupling of this compound with phenylacetylene as a model alkyne.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and copper iodide can be toxic. Amines are corrosive and flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>97%BenchChemStore under inert gas.
Phenylacetylene>98%Sigma-AldrichPurify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst gradeStrem Chemicals[PdCl₂(PPh₃)₂]
Copper(I) Iodide (CuI)>98%Acros OrganicsUse a fresh bottle; color should be off-white/tan.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Fisher ScientificMust be dry and freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)AnhydrousEMD MilliporeDegas thoroughly before use.
Schlenk flask or oven-dried round-bottom flaskN/AVWR
Magnetic stirrer and stir barsN/A
Inert gas supply (Argon or Nitrogen)High purity
Syringes and needlesN/AFor liquid transfers.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%) to the flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can promote undesired alkyne homocoupling.[7]

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add 15 mL of anhydrous, degassed THF (or DMF) to the flask via syringe.

    • Stir the mixture to dissolve the solids.

    • Add triethylamine (3.0 mmol, 3.0 eq) via syringe. The amine base is required to deprotonate the alkyne and neutralize the HBr formed during the reaction.[7]

    • Finally, add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. For less reactive substrates or to increase the rate, the reaction can be gently heated to 40-60 °C.[12] Aryl bromides often require more forcing conditions than the corresponding iodides.[7]

    • Monitor the reaction progress by TLC, eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material and product should have different Rf values. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 7-(phenylethynyl)benzofuran-5-ol.

Caption: A generalized experimental workflow for the Sonogashira coupling.

Optimization and Troubleshooting

The success of a Sonogashira coupling can be highly dependent on the specific substrates and reaction conditions.[13][14] The following table provides guidance on key parameters for optimization and common troubleshooting steps.

ParameterStandard ConditionOptimization & RationaleCommon Issues & Solutions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)For electron-rich or sterically hindered aryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve the rate of oxidative addition.[15][16]No Reaction/Low Conversion: Increase catalyst loading. Ensure catalyst is active and not degraded. Palladium Black: Catalyst decomposition. Use high-purity reagents and strictly anaerobic conditions.[7]
Copper Co-catalyst CuI (2-10 mol%)Higher loading can increase the rate but may also promote more Glaser homocoupling.Alkyne Homocoupling: Reduce CuI loading, ensure rigorous exclusion of O₂, or switch to a copper-free protocol.[7][8]
Base TEA, DIPA (2-5 eq)Amine bases are standard. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems. The choice of base can significantly impact yield.[4]Low Yield: Ensure the base is anhydrous and used in sufficient excess to neutralize the generated acid. Screen different bases.
Solvent THF, DMF, Toluene, AcetonitrileSolvent choice affects solubility and reaction rate. DMF is often used for less reactive bromides due to its higher boiling point. Sometimes, using the amine base as the solvent is effective.[12]Poor Solubility: Switch to a more polar solvent like DMF. Catalyst Decomposition: Some solvents (e.g., THF) can sometimes promote the formation of palladium black.[7]
Temperature Room Temp to 80 °CAryl bromides generally require heating, whereas more reactive aryl iodides can react at room temperature.[6] Start at room temperature and increase heat if the reaction is sluggish.Reaction Stalls: Gradually increase the temperature. Be aware that higher temperatures can also lead to more side reactions.

Conclusion

The Sonogashira coupling reaction is an indispensable method for the alkynylation of aryl halides, providing a direct route to functionalized benzofuran scaffolds. By leveraging this compound as a starting material, researchers can access a diverse range of novel molecules with significant potential in drug discovery and materials science. The protocol detailed herein offers a reliable and adaptable starting point for these synthetic endeavors. Careful attention to reaction setup, reagent quality, and systematic optimization will enable the successful application of this powerful cross-coupling chemistry.

References

Application Note: A Validated Protocol for Assessing the Cytotoxicity of 7-Bromobenzofuran-5-OL using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for determining the in vitro cytotoxic potential of the novel compound 7-Bromobenzofuran-5-OL using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The guide is designed to ensure scientific rigor, data reproducibility, and accurate interpretation of results.

Introduction: The Rationale for Cytotoxicity Screening

Benzofurans are a class of heterocyclic organic compounds that form the core structure of many natural and synthetic molecules with significant biological activity.[1][2] The addition of halogen atoms, such as bromine, to the benzofuran scaffold has been shown in various studies to enhance cytotoxic properties against cancer cell lines, making these derivatives promising candidates for anticancer drug discovery.[1][3][4]

This compound is a novel derivative whose cytotoxic profile is yet to be fully characterized. A primary step in evaluating its therapeutic potential is to quantify its effect on cell viability. The MTT assay is a robust, widely used method for this purpose. It provides a quantitative measure of metabolically active cells, which in most cases correlates directly with the number of viable cells.[5] This protocol will guide the user through the necessary preliminary steps, the detailed assay procedure, data analysis, and critical quality control measures.

Principle of the MTT Assay

The MTT assay is a colorimetric method based on the cellular reduction of a yellow tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] In viable, metabolically active cells, this reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[6] The resulting intracellular formazan crystals are then solubilized with an organic solvent, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5][7] A decrease in signal indicates a loss of cell viability or metabolic activity, which can be attributed to the cytotoxic or cytostatic effects of the test compound.

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Enters the cell Enzymes Mitochondrial & Cytosolic NAD(P)H-dependent Oxidoreductases MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Accumulates intracellularly Enzymes->Formazan Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Lysis & Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The cellular mechanism of the MTT assay.

Materials and Reagents

  • Cell Line: Appropriate cancer or normal cell line (e.g., MCF-7, A549, HUVEC). Ensure cells are healthy and in the logarithmic growth phase.[8]

  • This compound: Test compound.

  • Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Complete Culture Medium: As required for the specific cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).

  • Trypsin-EDTA Solution: (0.25% or 0.05%).

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • MTT Reagent: (Thiazolyl Blue Tetrazolium Bromide). Prepare a 5 mg/mL stock solution in sterile PBS.[9] Filter sterilize (0.22 µm filter) and store protected from light at 4°C for up to one month.[10]

  • Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.[9]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

    • Sterile 96-well flat-bottom cell culture plates.

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter (reference wavelength of 630-690 nm is optional but recommended).[11]

Experimental Protocol

This protocol is divided into three essential stages: preliminary compound validation, the definitive cytotoxicity assay, and data analysis.

Part A: Preliminary Considerations for this compound

For any novel compound, initial characterization is critical for a successful assay. Many benzofuran derivatives are poorly soluble in aqueous media, necessitating the use of an organic solvent like DMSO.[4]

  • Solubility Test:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

    • Perform serial dilutions of this stock into your complete cell culture medium to determine the highest concentration that remains fully dissolved without precipitation. Visually inspect for any particulates.

    • Causality: This step prevents inaccurate dosing due to compound precipitation. The final concentration of the vehicle (DMSO) in the culture wells should be kept constant and at a non-toxic level, typically ≤0.5%.[8]

  • Range-Finding Experiment:

    • Seed cells in a 96-well plate at the optimal density (see Part B, Step 1).

    • Treat cells with a broad, logarithmic range of this compound concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Perform the MTT assay as described in Part B.

    • Causality: This preliminary run identifies the approximate cytotoxic range and informs the selection of concentrations for the definitive assay, ensuring the final dose-response curve includes points for 0%, 50%, and 100% inhibition.

Part B: Definitive MTT Assay Protocol

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Cell Seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubation Incubate for 24h to allow attachment A->B C 3. Prepare Dilutions Serial dilutions of this compound D 4. Treat Cells Add compound dilutions to wells C->D E 5. Incubate Incubate for desired exposure time (e.g., 24, 48, or 72h) D->E F 6. Add MTT Reagent Add 10 µL of 5 mg/mL MTT per well G 7. Incubate Incubate 2-4 hours at 37°C F->G H 8. Solubilize Formazan Remove medium, add 100-150 µL DMSO G->H I 9. Read Absorbance Measure OD at 570 nm H->I J 10. Data Analysis Calculate % Viability Determine IC50 Value I->J Calculation & Plotting

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding (Day 1):

    • Harvest healthy, sub-confluent cells using trypsin.

    • Count the cells and determine their viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well in a 96-well plate.[9][12]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize "edge effects," or fill them with 100 µL of sterile PBS.[6]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[9]

  • Cell Treatment (Day 2):

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. For example, prepare 2X concentrations for 8-10 points spanning your target range (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the freshly prepared compound dilutions to the appropriate wells. Be sure to include all necessary controls (see Section 5).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation (Day 4/5):

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]

    • Gently mix the plate and return it to the incubator for 2-4 hours.[6]

    • Causality: This incubation period allows viable cells to convert the MTT into formazan. The optimal time may vary between cell lines and should be standardized.[8] During this time, observe the formation of purple crystals within the cells using an inverted microscope.

  • Formazan Solubilization (Day 4/5):

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[6]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][10]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.[11] Pipetting up and down can aid this process.[6]

  • Absorbance Measurement (Day 4/5):

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[5]

    • If available, use a reference wavelength of 630 nm or higher to subtract background absorbance caused by cell debris and other factors.[11]

Trustworthiness: A Self-Validating System

The validity of your results depends entirely on the inclusion of proper controls in every experiment.

  • Untreated Control (100% Viability): Cells treated with culture medium only. This group represents the baseline metabolic activity and is used to normalize the data.

  • Vehicle Control: Cells treated with the culture medium containing the same final concentration of DMSO used in the experimental wells.[9] This is crucial to confirm that the solvent itself is not toxic to the cells. The OD of this group should be very close to the untreated control.

  • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This control validates that the cell line and assay system are responsive to cytotoxic agents.

  • Blank (Background) Control: Wells containing only culture medium, MTT reagent, and DMSO (no cells).[7] The average OD of these wells is subtracted from all other readings to account for background interference from the medium or reagents.[11]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average OD of the blank control wells from the OD of all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

    % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the corresponding compound concentration on a logarithmic scale (X-axis). The resulting graph should be a sigmoidal (S-shaped) curve.[13]

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. It should be determined by fitting the dose-response curve using a non-linear regression model, such as a four-parameter logistic (4PL) equation.[14] Software like GraphPad Prism is highly recommended for this analysis.[14][15]

Hypothetical Data Presentation
This compound (µM)Mean OD (570nm)Corrected OD% Viability
0 (Vehicle Control)1.2541.192100.0%
0.11.2481.18699.5%
1.01.1021.04087.2%
5.00.8550.79366.5%
10.00.6610.59950.2%
25.00.3470.28523.9%
50.00.1890.12710.7%
100.00.1150.0534.4%
Blank0.062N/AN/A

From this hypothetical data, the IC₅₀ value would be approximately 10 µM.

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Low Absorbance Readings Too few cells seeded; insufficient incubation time with MTT; cells are not healthy.[8][12]Optimize cell seeding density with a titration experiment. Increase MTT incubation time (e.g., to 4 hours). Ensure cells are in the logarithmic growth phase.[8]
High Background Absorbance Microbial contamination (bacteria/yeast can reduce MTT); phenol red in medium interferes; serum components interfere.[6][8]Maintain strict aseptic technique. Use a phenol red-free medium for the MTT incubation step. Consider using a serum-free medium during the final assay steps.[6][8]
High Variability in Replicates Inconsistent cell seeding; inaccurate pipetting; incomplete formazan solubilization; edge effects.[6][8]Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. Ensure complete dissolution of crystals by shaking. Avoid using the outermost wells of the plate.[6]
Compound Interference Colored compounds can absorb at 570 nm; compounds with reducing properties can convert MTT non-enzymatically.[6]Run a control with the compound in cell-free medium to check for direct absorbance or MTT reduction.[6][7] If interference is significant, consider an alternative viability assay (e.g., SRB, CellTiter-Glo®).

References

7-Bromobenzofuran-5-OL as an intermediate in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 7-Bromobenzofuran-5-OL as a Strategic Intermediate in the Synthesis of Bioactive Natural Products

Abstract

The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products exhibiting significant pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The targeted synthesis of these complex molecules often relies on the strategic use of functionalized building blocks that enable efficient and convergent assembly. This application note details the utility of this compound, a versatile intermediate designed for the synthesis of complex benzofuran-containing natural products and their analogs. We provide an in-depth analysis of its reactivity, protocols for key transformations such as Palladium-catalyzed cross-coupling reactions, and a workflow illustrating its application in a convergent synthetic strategy.

Introduction: The Strategic Value of this compound

The synthetic utility of this compound lies in its orthogonal reactive sites: the hydroxyl group at the C5 position and the bromine atom at the C7 position. This arrangement allows for sequential and selective functionalization, making it a powerful precursor for building molecular complexity.

  • C7-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][6][7] These reactions are fundamental for constructing carbon-carbon bonds, enabling the introduction of diverse aryl, alkynyl, or vinyl substituents, which are common features in natural products like ailanthoidol and eupomatenoids.[1][8]

  • C5-Hydroxyl Group: The phenolic hydroxyl group serves as a versatile handle for various modifications. It can be alkylated to introduce ether linkages, acylated to form esters, or used as a directing group in subsequent electrophilic aromatic substitutions. This functionality is crucial for mimicking the substitution patterns found in many bioactive molecules.

The strategic placement of these two groups allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of natural product analogs for structure-activity relationship (SAR) studies.

Figure 1: Strategic functional sites of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7] For a substrate like this compound, these reactions provide a reliable and modular approach to introduce complex carbon skeletons at the C7 position.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a highly efficient method for forming biaryl linkages, a common motif in natural products. The reaction couples the aryl bromide with an aryl or vinyl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base.

Rationale for Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst suitable for a wide range of aryl bromides.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step without promoting unwanted side reactions on the sensitive benzofuran core or the hydroxyl group.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction proceeds efficiently at the interface.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Efficient for aryl bromides, commercially available.
Ligand PPh₃ (included in catalyst)Stabilizes the Pd(0) species.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and degradation of the Pd(0) catalyst.
Table 1: Typical Suzuki-Miyaura Reaction Conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-arylbenzofuran-5-ol product.

G start Prepare Reagents (Schlenk Flask, N2) add_cat Add Pd(PPh3)4 Catalyst start->add_cat add_solv Add Degassed Dioxane/H2O add_cat->add_solv heat Heat to 90°C (6-12h) add_solv->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute, Wash monitor->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling for Introducing Alkynyl Scaffolds

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[1] This reaction is exceptionally useful for synthesizing precursors to polycyclic natural products or for introducing handles for further "click" chemistry modifications.

Rationale for Protocol Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is standard. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper acetylide is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often used to ensure reagent solubility.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard pre-catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide.
Base Triethylamine (Et₃N) (2-3 equiv.)Acts as base and acid scavenger.
Solvent THF or DMFGood solubility for organic substrates and catalysts.
Temperature Room Temperature to 60 °CReaction is often efficient at mild temperatures.
Atmosphere Inert (N₂ or Ar)Prevents oxidative homocoupling of the alkyne.
Table 2: Typical Sonogashira Reaction Conditions.
Protocol 2: General Procedure for Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the copper(I) iodide (0.1 equiv.).

  • Solvent and Base: Add anhydrous THF (or DMF) followed by triethylamine (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.

  • Catalyst Addition: Finally, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 equiv.).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. Gentle heating (50 °C) may be required for less reactive substrates. Monitor the reaction progress by TLC.

  • Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the 7-alkynylbenzofuran-5-ol product.

Case Study: Convergent Synthesis of a Pterocarpan Analog Core

Pterocarpans are a class of isoflavonoids with a characteristic tetracyclic core, many of which exhibit antifungal and medicinal properties. The synthesis of this core can be envisioned using this compound as a key starting material.

Synthetic Strategy:

  • Step A (Suzuki Coupling): Couple this compound with 2-formylphenylboronic acid to install the second aromatic ring and a crucial aldehyde handle.

  • Step B (Hydroxyl Protection): Protect the C5-hydroxyl group as a methoxymethyl (MOM) ether to prevent interference in the subsequent reduction step.

  • Step C (Reductive Cyclization): Reduce the aldehyde to an alcohol and perform an intramolecular cyclization to form the dihydrofuran ring, thus completing the core pterocarpan-like structure.

G A This compound B Intermediate 1 (Biaryl Aldehyde) A->B Step A: Suzuki Coupling (2-formylphenylboronic acid, Pd(PPh3)4, K2CO3) C Intermediate 2 (Protected Phenol) B->C Step B: Protection (MOM-Cl, DIPEA) D Final Core Structure (Pterocarpan Analog) C->D Step C: Reductive Cyclization (1. NaBH4 2. Acid catalyst)

Figure 3: Synthetic pathway towards a Pterocarpan analog core.

This convergent approach highlights the power of this compound as a building block. The initial Suzuki coupling rapidly builds the carbon skeleton, and the latent hydroxyl group is then used to facilitate the final ring-closing event, demonstrating the orthogonal reactivity designed into this intermediate.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex natural products and their derivatives. Its strategically placed bromo and hydroxyl functionalities allow for selective, high-yielding transformations, primarily through robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this note provide a reliable foundation for researchers in medicinal chemistry and drug discovery to access novel benzofuran-containing compounds with potential therapeutic applications.

References

Application Notes and Protocols for Investigating 7-Bromobenzofuran-5-OL in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Brominated Benzofurans

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, particularly bromine, into the benzofuran structure has been shown to enhance cytotoxic potential against various cancer cell lines.[4] This observation positions novel compounds like 7-Bromobenzofuran-5-OL as promising candidates for drug discovery and development.

These application notes provide a comprehensive guide for researchers initiating studies on this compound. The protocols outlined below are designed to establish a foundational understanding of the compound's cytotoxic effects and to lay the groundwork for more in-depth mechanistic studies. The experimental design emphasizes scientific integrity through self-validating systems and is grounded in established methodologies for small molecule screening.[5]

PART 1: Foundational Protocols for Compound Evaluation

Critical First Steps: Compound Handling and Preparation

Proper handling and solubilization of the test compound are paramount for reproducible results. Benzofuran derivatives are often hydrophobic, necessitating the use of an organic solvent for stock solution preparation.

Protocol 1: Preparation of this compound Stock Solution

  • Reagent Preparation :

    • This compound powder.

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile.

  • Procedure :

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh a precise amount of this compound (e.g., 5 mg).

    • Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Causality Note : DMSO is the solvent of choice for many small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.[6] Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture, typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Maintenance

The choice of cell line is critical and should ideally be guided by the therapeutic hypothesis. Given the demonstrated activity of similar brominated benzofurans against various cancers, we propose a starting panel of well-characterized human cancer cell lines.[4][7]

Cell LineCancer TypeRecommended Basal Medium
A549 Non-small cell lung carcinomaF-12K Medium
HepG2 Hepatocellular carcinomaEagle's Minimum Essential Medium (EMEM)
MCF-7 Breast adenocarcinomaEagle's Minimum Essential Medium (EMEM)

Protocol 2: General Cell Culture and Maintenance

  • Complete Growth Medium : Supplement the recommended basal medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing :

    • Monitor cell confluency daily.[8]

    • When cells reach 80-90% confluency, perform subculturing (passaging).

    • For adherent cells like A549, HepG2, and MCF-7, wash the monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium.[8]

    • Add a suitable volume of a dissociation reagent like Trypsin-EDTA and incubate briefly until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio.

  • Quality Control : Regularly test cultures for mycoplasma contamination, as this can significantly alter cellular responses and compromise data integrity.[9][10]

PART 2: Determining Cytotoxicity - The MTT Assay

The initial evaluation of an anticancer compound involves determining its dose-dependent cytotoxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity.

Workflow for Determining Compound Cytotoxicity

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A 1. Culture Selected Cell Lines B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plates B->C D 4. Prepare Serial Dilutions of this compound E 5. Treat Cells with Compound (e.g., 24, 48, 72h) C->E F 6. Add MTT Reagent E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (e.g., 570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding :

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (see table below) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

Cell LineRecommended Seeding Density (cells/well)
A549 3,000 - 5,000
HepG2 5,000 - 8,000
MCF-7 4,000 - 7,000
  • Compound Treatment :

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A common starting range is from 0.1 µM to 100 µM.[9]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound dose) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

PART 3: Advancing the Investigation - Mechanistic Assays

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many anticancer agents, including benzofuran derivatives, induce apoptosis (programmed cell death).[1][4]

Potential Mechanistic Pathway for Investigation

G A This compound B Cellular Stress (e.g., ROS Generation) A->B C Activation of Apoptotic Pathways B->C D Caspase Activation (e.g., Caspase-3/7) C->D E Cell Death (Apoptosis) D->E

Caption: A potential apoptotic pathway induced by the test compound.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescent measure of caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

Protocol 4: Caspase-Glo® 3/7 Assay

  • Assay Setup : Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Protocol 3, steps 1-2). Use concentrations around the determined IC50 value.

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).

  • Assay Procedure :

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement : Measure the luminescence using a plate-reading luminometer.

  • Analysis : An increase in the luminescent signal in treated wells compared to the vehicle control indicates the induction of apoptosis through caspase-3/7 activation.

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro characterization of this compound. A positive result, indicated by a low micromolar IC50 value and confirmation of apoptosis induction, would warrant further investigation. Subsequent studies could explore effects on the cell cycle, generation of reactive oxygen species (ROS), and specific molecular target identification to fully elucidate the compound's anticancer potential.

References

Application Notes & Protocols: In Vivo Efficacy Evaluation of 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure are found in numerous natural products and synthetic molecules, exhibiting a vast range of pharmacological activities.[3] Extensive research has demonstrated the potential of benzofuran derivatives as potent anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[4][5][6]

7-Bromobenzofuran-5-OL is a specific derivative that combines the core benzofuran structure with a hydroxyl (-OH) group and a bromine (Br) atom. The strategic placement of these functional groups can significantly influence the molecule's pharmacokinetic properties and its interaction with biological targets. The bromine atom, for instance, can serve as a reactive handle for further chemical modification or enhance binding affinity through halogen bonding.[7] Studies on related brominated benzofurans have highlighted their potential for significant cytotoxic effects against cancer cell lines and potent enzyme inhibition capabilities.[8][9]

This document provides a comprehensive guide for designing and executing a robust in vivo efficacy study for this compound, with a primary focus on an anticancer application. The principles and protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and the generation of reliable, translatable preclinical data.

Scientific Rationale and Preclinical Strategy

While in vitro assays provide essential initial data on a compound's activity against specific cell lines or enzymes, they cannot replicate the complex biological environment of a living organism. An in vivo study is indispensable for evaluating a drug candidate's true therapeutic potential by assessing its:

  • Efficacy: Can the compound inhibit disease progression (e.g., tumor growth) in a complex biological system?

  • Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it achieve and maintain therapeutic concentrations at the target site?

  • Pharmacodynamics (PD): Does the compound engage its target in the living system and elicit the expected biological response (e.g., inhibition of a specific signaling pathway)?

  • Safety and Tolerability: What is the maximum tolerated dose (MTD)? What, if any, are the observable adverse effects?

The overarching goal is to establish a clear dose-response relationship for efficacy and to define a preliminary therapeutic window. All animal studies must be designed in strict accordance with ethical guidelines to maximize data quality while minimizing animal use. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential framework for ensuring that research is reported transparently and in sufficient detail to allow for critical evaluation and reproduction.[10][11][12]

Core Experimental Design: Anticancer Efficacy in a Xenograft Model

This protocol details a subcutaneous xenograft study, a foundational model in oncology research for evaluating the efficacy of a novel agent on human tumors implanted in immunodeficient mice.[13][14]

Ethical and Regulatory Compliance

All procedures involving animals must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.[15] The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and the ARRIVE guidelines.[16] All studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) regulations as defined in 21 CFR Part 58.[17]

Selection of Animal Model
  • Species/Strain: Athymic Nude (e.g., Hsd:Athymic Nude-Foxn1nu) or NOD/SCID mice are standard choices for xenograft studies due to their compromised immune systems, which prevent the rejection of human tumor cells.[13]

  • Age and Weight: Female mice, 4-6 weeks old, with a bodyweight of 18-22 grams at the start of the study, are typically used. Females are often preferred to avoid issues with fighting among males.

  • Justification: The choice of an immunodeficient mouse allows for the growth of human-derived cancer cells, providing a direct assessment of the compound's effect on a human tumor. While this model does not recapitulate the complexities of an intact immune system, it is a crucial first step in efficacy testing.[18]

Experimental Workflow Diagram

The overall experimental process is outlined in the diagram below.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (21 days) cluster_post Post-Treatment & Analysis Phase A 1. Animal Acquisition & Quarantine (7 days) C 3. Tumor Implantation (Subcutaneous, Right Flank) A->C B 2. Cell Culture & Harvest (e.g., H460 Lung Cancer Cells) B->C D 4. Tumor Growth Monitoring (Until tumors reach ~100-150 mm³) C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment Initiation (Day 0) - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control E->F G 7. Daily Dosing & Monitoring - Body Weight - Clinical Observations F->G H 8. Tumor Volume Measurement (2-3 times per week) F->H I 9. Study Termination (e.g., Day 21 or endpoint) H->I J 10. Sample Collection - Tumors (for weight & biomarkers) - Blood (for PK analysis) - Tissues (for toxicology) I->J K 11. Data Analysis - TGI Calculation - Statistical Analysis - PK/PD Modeling J->K L 12. Final Report Generation K->L

Caption: High-level workflow for an in vivo xenograft efficacy study.

Study Groups and Dosing Regimen

Proper group design is critical for interpreting the results. A typical design includes the following groups, with n=8-10 animals per group to ensure statistical power.

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control0POQD (Once Daily)
2This compound25POQD (Once Daily)
3This compound50POQD (Once Daily)
4Positive ControlVariesPO/IPVaries
Table 1: Example Study Design for Efficacy Evaluation.
  • Vehicle Control: This is the most critical control group. The vehicle should be the same formulation used to dissolve or suspend the test compound (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water).

  • Test Compound Groups: At least two dose levels are recommended to establish a dose-response relationship. Doses should be selected based on prior Maximum Tolerated Dose (MTD) studies.

  • Positive Control: An established, clinically relevant chemotherapeutic agent for the chosen cancer type (e.g., Paclitaxel for a lung cancer model) should be included to validate the sensitivity of the tumor model.[19]

Detailed Experimental Protocols

Protocol: Formulation of this compound
  • Objective: To prepare a homogenous and stable formulation for oral administration.

  • Materials: this compound powder, Vehicle (e.g., 0.5% w/v CMC, 0.1% v/v Tween-80 in sterile water), sterile conical tubes, magnetic stirrer, weigh scale.

  • Procedure:

    • Calculate the total amount of compound needed for the entire study based on the highest dose, number of animals, and dosing volume (typically 10 mL/kg for mice).

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution.

    • Slowly add the compound powder to the vehicle while vortexing or stirring to create a fine suspension.

    • Stir the suspension continuously with a magnetic stirrer for at least 30 minutes before dosing.

    • Maintain continuous stirring during the dosing procedure to prevent settling.

    • QC Check: Visually inspect for homogeneity. For GLP studies, formulation analysis (concentration, stability) is required.

Protocol: Subcutaneous Tumor Implantation
  • Objective: To establish subcutaneous tumors from a human cancer cell line.

  • Materials: Human cancer cells (e.g., H460 non-small cell lung cancer) in logarithmic growth phase, serum-free media, Matrigel (optional, can improve tumor take-rate), 1 mL syringes with 27G needles, 70% ethanol.

  • Procedure:

    • Harvest and count the cancer cells. Centrifuge and resuspend the cell pellet in cold, serum-free media at a concentration of 50 x 106 cells/mL.

    • If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to achieve a final concentration of 25 x 106 cells/mL.

    • Anesthetize the mouse following the IACUC-approved procedure.

    • Shave and sterilize the right flank with 70% ethanol.

    • Draw 0.2 mL of the cell suspension (containing 5 x 106 cells) into the syringe.

    • Insert the needle subcutaneously into the prepared area and inject the cell suspension slowly. A small bleb should be visible under the skin.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol: Efficacy and Tolerability Monitoring
  • Objective: To collect data on tumor growth and animal well-being throughout the study.

  • Materials: Digital calipers, weigh scale, animal monitoring log sheets.

  • Procedure:

    • Tumor Volume: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

    • Body Weight: Record the body weight of each animal at least 3 times per week. Body weight loss exceeding 20% is a common endpoint criterion.

    • Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in posture, activity, fur texture, or breathing. Score observations based on an IACUC-approved scale.

    • Dosing: Administer the assigned treatment (e.g., via oral gavage) daily as per the study design.[20] Ensure the correct volume is given based on the most recent body weight.

Endpoint Assessment and Data Analysis

Primary Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

  • Tumor Weight: At necropsy, tumors are excised and weighed. This provides a final, tangible measure of tumor burden.

Secondary and Exploratory Endpoints
  • Pharmacokinetics (PK): Collect blood samples (e.g., via submandibular bleed) at specified time points after the first and last doses to determine drug concentration in plasma. This helps correlate exposure with efficacy.

  • Biomarker Analysis: A portion of the tumor can be flash-frozen or fixed in formalin for analysis of target engagement. For example, if this compound is hypothesized to inhibit a specific kinase, Western blot or IHC could be used to measure the phosphorylation of its substrate.[21]

  • Toxicology: At termination, major organs (liver, spleen, kidneys, etc.) should be collected, weighed, and preserved for histopathological analysis to identify any potential off-target toxicity.

Statistical Analysis
  • Differences in tumor volume between treated groups and the vehicle control group should be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's).

  • Final tumor weights can be compared using a one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test).

  • A p-value of < 0.05 is typically considered statistically significant.

Conclusion and Self-Validating Principles

This guide provides a robust framework for the in vivo evaluation of this compound. The trustworthiness of the generated data relies on the strict implementation of several self-validating principles:

  • Appropriate Controls: The inclusion of both vehicle and positive controls is non-negotiable for validating the model and interpreting the compound's activity.

  • Randomization and Blinding: Animals must be randomized into groups to prevent selection bias. Where possible, measurements should be taken by personnel blinded to the treatment groups.

  • A Priori Endpoints: All primary and secondary endpoints, as well as criteria for removing an animal from the study (e.g., excessive weight loss, tumor ulceration), must be clearly defined in the IACUC protocol before the study begins.

  • Adherence to Guidelines: Following established guidelines like ARRIVE and those from regulatory bodies (e.g., FDA, OECD) ensures the study is conducted to the highest scientific and ethical standards.[22][23][24]

By following these protocols and principles, researchers can confidently assess the therapeutic potential of this compound and generate the high-quality data necessary to advance promising candidates toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 7-Bromobenzofuran-5-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Bromobenzofuran-5-OL. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to synthesize this valuable heterocyclic building block. Benzofuran scaffolds are central to numerous natural products and pharmaceutical agents, prized for their diverse biological activities.[1][2][3] However, their synthesis, particularly with specific substitution patterns like that of this compound, can present significant challenges related to yield and purity.

This document moves beyond a simple recitation of steps. It is structured as a direct-response resource, addressing the common and critical issues encountered in the lab. We will explore the causality behind experimental choices, troubleshoot common failure points, and provide data-driven optimization strategies to maximize your reaction yield and purity.

Proposed Synthetic Workflow: A Reliable Route to this compound

The synthesis of substituted benzofurans can be approached through various strategies, including palladium-catalyzed couplings and intramolecular cyclizations.[1][4][5] For this compound, one of the most direct and controllable methods involves a two-step sequence starting from a readily available, regiochemically defined phenol: 4-bromoresorcinol . This strategy involves an initial O-alkylation followed by a Lewis acid-promoted intramolecular cyclodehydration.[6]

The overall workflow is summarized below:

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Intramolecular Cyclization & Hydrolysis A 4-Bromoresorcinol + Chloroacetonitrile B Base (K2CO3), Solvent (Acetone) A->B Reagents C Reflux B->C Conditions D 2-(3-Bromo-5-hydroxyphenoxy)acetonitrile (Intermediate) C->D Product E Intermediate + Lewis Acid (e.g., TiCl4) D->E Purification & Characterization F Solvent (DCM), Inert Atmosphere E->F Reagents G Quench & Workup F->G Conditions H This compound (Final Product) G->H Product

Caption: Proposed two-step synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each Q&A entry provides a diagnosis of the potential cause and a set of actionable solutions.

Question 1: My O-alkylation yield is low (<50%), and I see significant amounts of unreacted 4-bromoresorcinol and a dialkylated side product. How can I improve selectivity and conversion?

Answer: This is a classic challenge in the Williamson ether synthesis when using a diphenol like resorcinol. The goal is to favor mono-alkylation over di-alkylation and drive the reaction to completion.

  • Causality:

    • Strong Base: Using a very strong base (e.g., NaH, LDA) can generate the dianion of resorcinol, which rapidly reacts twice to form the dialkylated product.

    • Stoichiometry: An excess of chloroacetonitrile can also push the equilibrium towards the undesired dialkylated product.

    • Insufficient Reaction Time/Temperature: Incomplete conversion results in leftover starting material, which can complicate purification.

  • Solutions & Optimization Protocol:

    • Choice of Base: Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally selective for the more acidic phenolic proton and reduce the formation of the dianion.

    • Reagent Stoichiometry: Use a slight excess of the phenol. Start with a 1:0.9 molar ratio of 4-bromoresorcinol to chloroacetonitrile. This ensures the electrophile is the limiting reagent, suppressing dialkylation.

    • Solvent: Use a polar aprotic solvent like acetone or DMF. Acetone is often preferred as it allows for easy removal post-reaction.

    • Temperature and Monitoring: Reflux the reaction mixture and monitor its progress diligently using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

Optimized O-Alkylation Protocol:

  • To a stirred suspension of 4-bromoresorcinol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone, add chloroacetonitrile (0.9 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the reaction, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude intermediate via flash column chromatography.

Question 2: The acid-catalyzed cyclization step is giving me a low yield of the desired benzofuran, with significant charring or polymer formation. What's going wrong?

Answer: This issue points to overly harsh reaction conditions or the presence of impurities that promote polymerization. The intramolecular Friedel-Crafts-type cyclization is sensitive to the choice and amount of acid, as well as the temperature.[6][7]

  • Causality:

    • Brønsted vs. Lewis Acids: Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can be too aggressive, leading to dehydration and polymerization, especially at high temperatures.[7]

    • Acid Stoichiometry: A large excess of a Lewis acid can coordinate to the product's hydroxyl group, potentially catalyzing side reactions.

    • Temperature Control: Lack of precise temperature control can cause the reaction to run away, leading to decomposition.

  • Solutions & Optimization Protocol:

    • Switch to a Milder Lewis Acid: Titanium tetrachloride (TiCl₄) is reported to be highly effective for this type of cyclodehydration, promoting clean cyclization at lower temperatures.[6] Other options include SnCl₄ or ZnCl₂.

    • Control Stoichiometry and Temperature: Use a stoichiometric amount of the Lewis acid (e.g., 1.1-1.5 eq of TiCl₄) and maintain a low temperature during addition. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • High-Purity Intermediate: Ensure the 2-(3-Bromo-5-hydroxyphenoxy)acetonitrile intermediate from Step 1 is highly pure. Residual base or other impurities can interfere with the Lewis acid.

Table 1: Comparison of Cyclization Conditions

ParameterCondition A (Harsh)Condition B (Optimized)Expected Outcome
Acid Polyphosphoric Acid (PPA)Titanium Tetrachloride (TiCl₄)Cleaner reaction with TiCl₄
Equivalents Large excess (as solvent)1.2 eqBetter control, less degradation
Temperature 100-120 °C0 °C to Room TempMinimized charring
Solvent NoneDichloromethane (DCM)Improved solubility and heat transfer
Typical Yield 20-40%65-85%Significant yield improvement

Question 3: I'm observing the formation of an isomeric side product. How can I ensure the correct 7-Bromo-5-OL regiochemistry?

Answer: Regiocontrol is paramount in substituted heterocycle synthesis. The formation of an isomer, likely 5-Bromobenzofuran-7-OL, indicates a problem either with the starting material's identity or an unexpected rearrangement.

  • Causality:

    • Incorrect Starting Material: The most likely cause is using the wrong starting material. For example, starting with 2-bromoresorcinol instead of 4-bromoresorcinol would lead to the undesired isomer.

    • Halogen Dance Reaction: Under certain conditions (e.g., strong bases like LDA), a "halogen dance" can occur, where the bromine atom migrates around the aromatic ring.[8] This is less likely under the proposed conditions but is a possibility to consider if organometallic intermediates are used.

  • Solutions & Validation:

    • Verify Starting Material: Confirm the identity and purity of your starting resorcinol derivative using ¹H NMR, ¹³C NMR, and melting point analysis. 4-bromoresorcinol has a distinct NMR spectrum compared to 2-bromoresorcinol.

    • Stick to the Protocol: The proposed synthetic route is designed for high regioselectivity. The C-alkylation/cyclization is directed by the positions of the two hydroxyl groups in 4-bromoresorcinol, making the formation of the 7-bromo isomer the sterically and electronically favored pathway.

    • Purification: If a small amount of the regioisomer does form, it can often be separated using careful flash column chromatography or preparative HPLC.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind the TiCl₄-promoted cyclization step?

A1: The reaction proceeds through a Lewis acid-catalyzed intramolecular electrophilic aromatic substitution.

Note: The above DOT script is a placeholder for a chemical structure diagram. A textual description follows. Caption: Key steps in the TiCl₄-promoted cyclization mechanism.

  • Activation: The Lewis acid (TiCl₄) coordinates to the nitrogen atom of the nitrile group. This dramatically increases the electrophilicity of the nitrile carbon.

  • Cyclization: The electron-rich aromatic ring (activated by the hydroxyl group) performs a nucleophilic attack on the activated nitrile carbon in an intramolecular Friedel-Crafts-type reaction.

  • Rearomatization & Hydrolysis: The resulting intermediate rearomatizes. Upon aqueous workup (quenching), the imine intermediate is hydrolyzed to a ketone, which then tautomerizes to the more stable enol form, yielding the final benzofuran-5-ol product.

Q2: Are there viable alternative synthetic routes to this compound?

A2: Yes, several other strategies could be adapted. A prominent alternative is the Sonogashira coupling followed by cyclization .[4][5] This would involve:

  • Starting with a di-iodinated or bromo-iodinated phenol, for example, 2,6-dibromo-4-methoxyphenol.

  • Performing a selective Sonogashira coupling with a terminal alkyne (like trimethylsilylacetylene) at the more reactive ortho position to the hydroxyl group.

  • Executing an intramolecular cyclization (often copper or palladium-catalyzed) to form the furan ring.

  • Subsequent functional group manipulations (e.g., deprotection of the silyl group and the phenol). While powerful, this route can be longer and may require more complex catalyst systems and optimization of selectivity between multiple halogenated sites.

Q3: What are the critical safety considerations for this synthesis?

A3: Safety is paramount. The following should be strictly observed:

  • Titanium Tetrachloride (TiCl₄): This is a highly corrosive and water-reactive Lewis acid. It reacts violently with moisture in the air to release HCl gas. It must be handled in a well-ventilated fume hood under a dry, inert atmosphere. Always add it to the reaction mixture slowly and at a low temperature. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle it only in a fume hood.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Acetone is highly flammable. Handle all solvents with appropriate care and engineering controls.

  • General Precautions: Always have appropriate quenching agents and spill kits available.

References

Technical Support Center: Troubleshooting Low Yield in 7-Bromobenzofuran Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the synthesis of 7-bromobenzofuran, a crucial scaffold in medicinal chemistry.[1][2] We will explore the common pitfalls and provide actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Low Yield: A Question & Answer Approach

Low yields in the cyclization to form 7-bromobenzofuran can stem from a variety of factors, from the quality of starting materials to subtle inefficiencies in the reaction conditions. This section directly addresses specific issues you may be encountering.

Question 1: My Sonogashira coupling of 2-bromophenol and a terminal alkyne is sluggish and gives a low yield of the coupled intermediate, leading to poor overall yield of 7-bromobenzofuran. What's going wrong?

Answer: This is a common bottleneck. The success of the Sonogashira coupling, a cornerstone of many benzofuran syntheses, hinges on the catalytic cycle's efficiency.[3][4][5][6] Here are the primary suspects and their solutions:

  • Catalyst Deactivation (Poisoning): Palladium catalysts can be "poisoned" by impurities in your starting materials or solvents.[7] The presence of strongly coordinating species, such as residual sulfur-containing compounds, can bind to the palladium center and shut down catalysis.

    • Solution: Ensure your 2-bromophenol, alkyne, and solvents are of high purity. If you suspect catalyst poisoning, try purifying your starting materials by recrystallization or column chromatography. Using a slightly higher catalyst loading might also overcome minor poisoning issues.

  • Inefficient Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[6] If the copper catalyst is oxidized to copper(II) or is otherwise deactivated, the reaction will stall.

    • Solution: Ensure you are using a fresh, high-quality source of copper(I) iodide (CuI). It's also critical to maintain strictly anaerobic (oxygen-free) conditions, as oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling), a common side reaction.[8]

  • Inappropriate Base or Solvent: The choice of base is critical for both the deprotonation of the terminal alkyne and for neutralizing the HX generated during the catalytic cycle.[9] The solvent must be able to dissolve all reactants and facilitate the catalytic process.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used bases. Ensure they are dry and freshly distilled. For solvents, DMF and THF are often good choices. A systematic screening of different bases and solvents can often lead to significant yield improvements.[9]

Question 2: I've successfully formed the coupled alkyne-phenol intermediate, but the subsequent cyclization to 7-bromobenzofuran is inefficient. What factors control the cyclization step?

Answer: The intramolecular cyclization is typically a 5-exo-dig cyclization. The efficiency of this step is governed by several factors:

  • Base Strength and Type: A base is often required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the alkyne.[9]

    • Solution: If a weak base was used in the Sonogashira step, a stronger base might be needed to promote cyclization. Bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or even stronger bases like potassium t-butoxide can be effective.[9][10] It has been reported that Cs2CO3 can be particularly effective in promoting this type of cyclization.[9]

  • Reaction Temperature: The activation energy for the cyclization may require elevated temperatures.

    • Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS can identify the optimal condition. Be cautious, as excessively high temperatures can lead to decomposition and byproduct formation.

  • Steric Hindrance: The bromine atom at the 7-position can exert some steric hindrance, potentially slowing down the cyclization compared to an unsubstituted benzofuran synthesis.

    • Solution: While you cannot change the inherent sterics of your substrate, optimizing other reaction parameters like catalyst, base, and temperature becomes even more critical to overcome this hurdle.

Question 3: My reaction mixture is complex, and I'm having trouble isolating pure 7-bromobenzofuran, leading to a low isolated yield. What are common byproducts and how can I improve purification?

Answer: A complex reaction mixture often points to side reactions. Identifying these byproducts is key to optimizing the reaction and purification.

  • Common Byproducts:

    • Alkyne Homocoupling Products (Diyne): As mentioned, this arises from oxidative coupling of your alkyne, especially if oxygen is not rigorously excluded.[8]

    • Unreacted Starting Materials: Incomplete conversion is a common reason for low yields.

    • Polymerization: Under certain conditions, especially at high temperatures, alkynes can polymerize.

    • Isomers: Depending on the starting materials and reaction conditions, you might form other benzofuran isomers.[11]

  • Improving Purification:

    • Flash Column Chromatography: This is the most common method for purifying benzofuran derivatives.[12] A careful selection of the solvent system (e.g., gradients of ethyl acetate in hexanes) is crucial for separating the desired product from byproducts and unreacted starting materials. Use TLC to develop an optimal solvent system before running the column.

    • Crystallization: If your 7-bromobenzofuran is a solid, recrystallization can be a highly effective method for obtaining very pure material.[12] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

II. Recommended Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol provides a robust starting point for the synthesis of 7-bromobenzofuran. Optimization may be required based on the specific alkyne used.

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous and degassed THF or DMF as the solvent, followed by the addition of triethylamine (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the 2-bromophenol is consumed.

  • Workup: Once the coupling is complete, add a strong base such as K2CO3 (2.0 eq) and continue to heat the reaction at 60-80 °C to effect cyclization. Monitor this step by TLC or LC-MS.

  • Purification: After the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended ConditionPotential for Optimization
Catalyst Pd(PPh3)2Cl2 (2 mol%)Other Pd sources and ligands can be screened.
Co-catalyst CuI (4 mol%)Ensure high purity.
Base Triethylamine (2.5 eq) for coupling, K2CO3 (2.0 eq) for cyclizationOther amine bases or inorganic bases can be tested.[9]
Solvent Anhydrous, degassed THF or DMFSolvent choice can significantly impact yield.
Temperature RT to 50°C for coupling, 60-80°C for cyclizationOptimize for your specific substrates.

III. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the 7-bromobenzofuran synthesis.

Troubleshooting_Workflow start Low Yield of 7-Bromobenzofuran check_coupling Check Sonogashira Coupling Step start->check_coupling check_cyclization Check Cyclization Step start->check_cyclization check_purification Check Purification start->check_purification catalyst_deactivation Catalyst Deactivation? check_coupling->catalyst_deactivation cu_inefficiency Cu(I) Inefficiency? check_coupling->cu_inefficiency base_solvent_issue Base/Solvent Inefficiency? check_coupling->base_solvent_issue base_strength Insufficient Base Strength? check_cyclization->base_strength temperature_low Reaction Temperature Too Low? check_cyclization->temperature_low byproducts Identify Byproducts (TLC/LC-MS) check_purification->byproducts solution_catalyst Purify Reagents / Increase Loading catalyst_deactivation->solution_catalyst solution_cu Use Fresh CuI / Anaerobic Conditions cu_inefficiency->solution_cu solution_base_solvent Screen Bases and Solvents base_solvent_issue->solution_base_solvent solution_base_cyclization Use Stronger Base (e.g., Cs2CO3) base_strength->solution_base_cyclization solution_temperature Increase Temperature temperature_low->solution_temperature optimize_chromatography Optimize Chromatography byproducts->optimize_chromatography

Caption: Troubleshooting workflow for low yield 7-bromobenzofuran synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium catalyst, for example, Pd(PPh3)4?

A1: Yes, Pd(PPh3)4 is a common and effective catalyst for Sonogashira couplings.[8] The choice of catalyst and ligand can sometimes influence the reaction rate and yield, so it may be worth screening a few different palladium sources if you are experiencing issues.

Q2: Is it possible to perform the Sonogashira coupling and cyclization in a one-pot procedure?

A2: Yes, as outlined in the recommended protocol, this reaction is often performed in a one-pot fashion. After the initial coupling reaction is complete, the base for the cyclization is added directly to the reaction mixture. This can improve efficiency and reduce handling losses.[13]

Q3: My starting 2-bromophenol is old. Could this be the cause of my low yield?

A3: Absolutely. Phenols can oxidize over time, leading to colored impurities that can interfere with the catalytic reaction. It is always best to use freshly purified starting materials. If your 2-bromophenol is discolored, consider purifying it by distillation or column chromatography before use.

Q4: What are some alternative methods for synthesizing 7-bromobenzofuran?

A4: While the Sonogashira coupling followed by cyclization is a very common route, other methods exist. For example, a two-step process involving the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane followed by acid-catalyzed cyclization has been reported.[14] This method avoids the use of a palladium catalyst.[14]

V. References

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (n.d.). PMC. Retrieved from --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved from --INVALID-LINK--

  • Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from --INVALID-LINK--

  • CN103724305A - Preparation method of 7-bromobenzofuran. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC. Retrieved from --INVALID-LINK--

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--

  • Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (n.d.). WuXi Biology. Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • 7-Bromo-1-benzofuran. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Substituted Benzofuran Isomers. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

References

Technical Support Center: Achieving High Purity 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzofuran-5-OL. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Drawing from extensive experience in synthetic and purification sciences, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended strategies. Our goal is to empower you to diagnose and resolve common purity issues encountered during the synthesis and work-up of this important benzofuran derivative.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: My crude this compound appears as a dark, oily residue after synthesis. What are the likely impurities?

A1: An oily or discolored crude product typically points to a complex mixture of impurities. Based on common synthetic routes, which often involve the bromination of a phenolic precursor followed by cyclization to form the benzofuran ring, the primary impurities include:

  • Regioisomers: Bromination of a phenol can yield various isomers. For instance, if starting from a hydroquinone derivative, bromination might occur at undesired positions on the aromatic ring.

  • Poly-brominated Species: The high activation of the phenolic ring can easily lead to the addition of more than one bromine atom, resulting in di- or tri-brominated byproducts.[1]

  • Unreacted Starting Materials: Incomplete bromination or cyclization will leave residual phenolic precursors or intermediate compounds.

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can form highly colored quinone-like impurities, contributing to the dark appearance of the crude material.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, acetic acid) or reagents from the work-up can also be present.

Q2: What is the best general approach to purify crude this compound?

A2: A multi-step purification strategy is often the most effective. We recommend a primary purification by flash column chromatography to separate the major components, followed by recrystallization as a final polishing step to achieve high analytical purity. This dual approach leverages two different physical separation principles (adsorption for chromatography and solubility for recrystallization), which is highly effective at removing a broad range of impurities.

Q3: How do I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring both the reaction progress and the purification. For this compound and its likely impurities, a silica gel stationary phase is appropriate. A good starting mobile phase is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation (R_f values ideally between 0.2 and 0.5). The phenolic hydroxyl group in the target compound will cause it to be more polar than non-hydroxylated impurities.

Troubleshooting and In-Depth Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

You observe co-elution of your product with impurities, or streaking of the product band on the column.

Root Cause Analysis: Poor separation in silica gel chromatography for this compound class is often due to one of the following:

  • Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the compound of interest and impurities with similar polarities.

  • Compound Acidity: The phenolic -OH group can interact strongly with the acidic silica gel, leading to band tailing or streaking.

  • Column Overload: Too much crude material has been loaded onto the column, exceeding its separation capacity.

Solutions and Protocols:

  • Optimize the Eluent System:

    • Systematic Polarity Gradient: Begin with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (Ethyl Acetate). Run a gradient TLC to find the optimal solvent ratio that maximizes the separation between your product spot and impurity spots.

    • Introduce a Third Solvent: Sometimes, a two-solvent system is insufficient. Adding a small amount of a third solvent with different properties, such as dichloromethane (DCM), can alter the selectivity of the separation.

  • Mitigate Acidity Effects:

    • Acidify the Mobile Phase: Adding a small amount (0.1-0.5%) of acetic acid to the eluent can suppress the ionization of the phenolic proton, leading to sharper bands and reduced tailing. This works by saturating the acidic sites on the silica gel and ensuring the analyte remains in a neutral state.

  • Proper Column Loading:

    • Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a suitable solvent (like DCM or acetone), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the introduction of a large volume of strong solvent at the start of the chromatography, which can disrupt the column bed and lead to poor separation.

dot

Caption: Workflow for optimizing column chromatography.

Issue 2: Failure to Crystallize or "Oiling Out" During Recrystallization

After dissolving the product from chromatography in a hot solvent and allowing it to cool, either no solid forms, or it separates as an oil.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, it will not crystallize.

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation, promoting oiling out. This is why a preliminary purification by chromatography is crucial.

  • Supersaturation Issues: The solution may be supersaturated, but crystal nucleation has not initiated. "Oiling out" can also occur if the solution is cooled too rapidly.

Solutions and Protocols:

  • Systematic Solvent Screening:

    • Test a range of solvents with varying polarities in small test tubes. For a hydroxylated benzofuran, good candidates include:

      • Ethanol or Methanol (polar protic)

      • Acetone (polar aprotic)

      • Toluene (aromatic, less polar)

      • A mixed solvent system, such as Ethanol/Water or Acetone/Hexane.

Solvent SystemPolaritySuitability for Hydroxylated Aromatics
Ethanol/WaterHighGood
Methanol/AcetoneHighGood, especially for mixed polarities
TolueneMediumCan be effective for less polar solids
Ethyl Acetate/HexaneMediumGood for less polar solids
  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Gradual cooling encourages the formation of larger, purer crystals.

  • Using a Solvent/Anti-Solvent System:

    • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone).

    • Slowly add a pre-chilled "anti-solvent" (one in which the compound is poorly soluble, e.g., hexane or cold water) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This method is highly effective for inducing crystallization when a single solvent system fails.

dot

Caption: Decision workflow for recrystallization.

Issue 3: Persistent Colored Impurities

Even after chromatography and recrystallization, the product retains a yellow or brown tint.

Root Cause Analysis: This is often due to trace amounts of highly conjugated or oxidized impurities that are difficult to remove completely by standard methods. Phenolic compounds are particularly prone to slight oxidation, which can generate colored species.

Solution:

  • Activated Carbon Treatment:

    • During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated carbon to the hot solution.

    • Swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Use activated carbon sparingly, as it can also adsorb some of your desired product, leading to a decrease in yield. This step should only be used if color is a significant issue.

Purity Assessment

Confirming the purity of your final product is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is the most powerful tool for assessing purity. The spectrum of pure this compound should show sharp, well-defined peaks corresponding to the aromatic and hydroxyl protons.

    • Check for Impurities: Look for small, extraneous peaks. The absence of signals from the starting materials or characteristic peaks of regioisomers is a strong indicator of high purity. For example, if a regioisomeric bromophenol impurity were present, you would expect to see a different splitting pattern in the aromatic region.

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative purity analysis, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase such as acetonitrile and water (often with a small amount of formic or phosphoric acid) can be used to analyze benzofuran derivatives.[2] A pure sample should show a single major peak.

References

Technical Support Center: Overcoming Resistance to 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is your dedicated resource for navigating the experimental complexities of 7-Bromobenzofuran-5-OL, a novel investigational agent. As you explore its therapeutic potential, you may encounter challenges, particularly the emergence of cellular resistance. This is a common hurdle in oncology drug development.[1] This support center provides in-depth, field-proven insights and actionable protocols to help you anticipate, diagnose, and overcome these challenges.

Our approach is built on a foundation of scientific rigor. We will not only provide step-by-step instructions but also explain the underlying principles, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles.

Q1: My IC50 value for this compound is significantly higher than the literature values, or varies widely between experiments. What's going on?

A1: This is a frequent issue that can often be traced back to experimental variables rather than true biological resistance.

  • Cell Health and Density: Inconsistent cell seeding density or using cells outside their logarithmic growth phase can dramatically alter IC50 values. Ensure you are using healthy, low-passage cells and a standardized seeding protocol.

  • Compound Stability and Storage: this compound, like many small molecules, may be sensitive to light, temperature fluctuations, or repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Assay Incubation Time: The duration of drug exposure is critical. An insufficient incubation time may not allow for the full cytotoxic or cytostatic effects to manifest. We recommend a 72-hour incubation period for initial IC50 determination.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe discrepancies, consider reducing the serum percentage during the drug treatment phase, ensuring it doesn't compromise cell viability on its own.

Troubleshooting Quick-Fix Table

IssuePotential CauseRecommended Action
High IC50 Sub-optimal cell healthUse cells below passage 20; ensure >95% viability before seeding.
Compound degradationAliquot stock solutions; avoid repeated freeze-thaw; prepare fresh dilutions.
High Variability Inconsistent cell seedingUse a calibrated multichannel pipette; visually inspect plates for even cell distribution.
Edge effects in 96-well plateDo not use the outer wells for experimental data; fill them with sterile PBS or media.[2]

Section 2: In-Depth Troubleshooting Guides

When initial troubleshooting doesn't resolve the issue, a more systematic investigation into biological resistance is required. Resistance can be intrinsic (pre-existing) or acquired (developed after exposure).[1][3]

Guide 1: Is Drug Efflux the Culprit? Characterizing ABC Transporter Activity

One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as cellular pumps to actively remove therapeutic agents.[4][5][6][7]

Hypothesis: Your cancer cells are actively effluxing this compound, lowering its intracellular concentration to sub-therapeutic levels.

Experimental Approach:

  • Confirm ABC Transporter Overexpression: Use Western blotting to compare the protein levels of key ABC transporters (P-gp, MRP1, ABCG2) in your resistant cell line versus a sensitive, parental control line.[8]

  • Functional Validation with an Efflux Pump Inhibitor: Perform a combination IC50 experiment. Treat your cells with this compound in the presence and absence of a known ABC transporter inhibitor, such as Verapamil (a P-gp inhibitor).[8] A significant leftward shift in the IC50 curve (i.e., a lower IC50 value) in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.

Interpreting the Results:

OutcomeInterpretationNext Steps
Increased P-gp expression & IC50 decreases with Verapamil P-gp-mediated efflux is a primary resistance mechanism.Explore combination therapies with P-gp inhibitors.[9]
No change in P-gp expression or IC50 with Verapamil Efflux is likely not the primary mechanism.Proceed to Guide 2 .
Guide 2: Target Alteration or Bypass Pathway Activation?

If efflux is ruled out, resistance may stem from changes in the drug's direct target or the cell's ability to activate alternative pro-survival pathways.[4][10] Assuming this compound functions as a kinase inhibitor (e.g., targeting the EGFR pathway), several scenarios are possible.

Hypothesis: The cancer cells have either (A) mutated the target kinase, preventing drug binding, or (B) activated a parallel signaling pathway (e.g., MET amplification) to bypass the inhibited pathway.[11][12]

Experimental Approach:

  • Assess Target Pathway Phosphorylation: Use Western blotting to probe key proteins in the target and potential bypass pathways. For an EGFR inhibitor, you would examine the phosphorylation status of EGFR, its downstream effectors AKT and ERK, and a key bypass player like MET.[13][14]

  • Sequence the Target Gene: If you suspect a target mutation, extract genomic DNA from both sensitive and resistant cells and perform Sanger or next-generation sequencing of the kinase domain of your target gene (e.g., EGFR).

  • Use Combination Therapy to Test Bypass Pathway Hypothesis: If you observe upregulation of a bypass pathway (e.g., MET phosphorylation), test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MET inhibitor like Crizotinib). A synergistic effect would support the bypass mechanism hypothesis.[15][16][17]

Expected Western Blot Results for Bypass Activation

Cell LineTreatmentp-EGFRp-AKTp-METInterpretation
Sensitive Vehicle+++++++Baseline activity
Sensitive 7-Bromo...--+Target successfully inhibited
Resistant Vehicle+++++++++Baseline with MET hyperactivation
Resistant 7-Bromo...-++++++Target inhibited, but p-AKT sustained via MET signaling

Visualizing the Problem: Bypass Signaling

The following diagram illustrates how amplification of a receptor like MET can provide a "bypass" route for downstream signaling when the primary target (EGFR) is inhibited.

BypassSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MET MET (Amplified) MET->PI3K Bypass Activation RAS RAS AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Drug This compound Drug->EGFR Inhibits

Caption: Bypass signaling via MET amplification in resistant cells.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the core experiments discussed.

Protocol 1: IC50 Determination via MTT Assay

This protocol assesses cell viability to determine the concentration of this compound that inhibits cell growth by 50%.[2][18]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common starting concentration is 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a 1X final concentration. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19] Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control and plot the values against the log of the drug concentration. Use non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[18]

Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Step-by-step workflow for the MTT-based IC50 assay.

Protocol 2: Western Blotting for Protein Expression

This protocol allows for the semi-quantitative analysis of specific proteins to investigate signaling pathway activation.[20][21][22][23]

  • Sample Preparation: Grow sensitive and resistant cells to 80-90% confluency. Treat with this compound at the IC50 concentration for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-EGFR, anti-p-AKT, anti-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

References

Technical Support Center: Enhancing the Selectivity of 7-Bromobenzofuran-5-OL for Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 7-Bromobenzofuran-5-OL and its derivatives. Achieving high selectivity for a desired protein target while minimizing off-target interactions is a critical challenge in drug discovery. This document provides in-depth, experience-driven troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, helping you systematically enhance the selectivity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: What is this compound and why is it a relevant scaffold?

A: this compound is a heterocyclic compound featuring a benzofuran core. This core structure is considered a "privileged scaffold" in medicinal chemistry because it is a component of many biologically active natural and synthetic compounds.[1][2][3] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4] The bromine atom at position 7 and the hydroxyl group at position 5 serve as versatile chemical handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5]

Q2: Why is protein selectivity a primary concern for benzofuran derivatives?

A: The flat, aromatic nature of the benzofuran scaffold allows it to fit into many ATP-binding pockets, particularly those of protein kinases.[6] Because the ATP-binding sites of the 500+ human kinases are highly conserved, small molecules like benzofuran derivatives can often bind to multiple kinases promiscuously.[7] This lack of selectivity can lead to off-target effects, cellular toxicity, and a misinterpretation of experimental results.[7] Therefore, enhancing selectivity is paramount for developing both effective therapeutic agents and reliable chemical probes.

Q3: We are observing unexpected toxicity or activity in our cell-based assays. What are the first steps to investigate potential off-target effects?

A: If you suspect off-target effects, a systematic approach is crucial.

  • Confirm Compound Integrity: First, ensure the purity and stability of your compound stock.[8] Use techniques like HPLC and NMR to confirm identity and purity. Avoid repeated freeze-thaw cycles.[8]

  • Dose-Response Analysis: Perform a careful dose-response curve for both the desired on-target effect and any observed toxicity. A significant separation between the effective concentration (EC50) and the toxic concentration (TC50) is desired.

  • Initial Off-Target Screen: The most direct way to identify unintended targets is to screen the compound against a broad panel of proteins. Commercial services offer kinase panels (e.g., 400+ kinases) or broader safety panels that include GPCRs, ion channels, and other common off-targets.[9] This provides a "snapshot" of your compound's selectivity profile.

  • Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of your molecule.[9][10] These computational tools compare your compound's structure to databases of known ligands and their targets to flag potential liabilities.

Q4: How do the bromo- and hydroxyl- groups on this compound specifically influence selectivity?

A: The substituents at the C5 and C7 positions are critical for modulating selectivity.

  • The 5-OL (Hydroxyl) Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its interaction with specific amino acid residues in the target's binding pocket can be crucial for affinity. Modifying this group—for instance, by converting it to a methoxy ether or other derivatives—can disrupt binding to off-targets that rely on this hydrogen bond, thereby increasing selectivity.

  • The 7-Bromo Group: The bromine atom is an excellent synthetic handle for introducing new chemical groups via cross-coupling reactions (e.g., Suzuki, Sonogashira).[5] This allows for the systematic exploration of chemical space at this position. Introducing bulky or charged groups here can create steric hindrance that prevents binding to off-target proteins with smaller or differently shaped pockets, a well-established strategy for achieving kinase selectivity.[7] The bromine can also form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity and selectivity.[3]

Section 2: Troubleshooting Guide: Experimental Approaches to Enhance Selectivity

This section provides detailed, problem-oriented guides for researchers actively working to improve the selectivity of their this compound derivatives.

Problem 1: My compound is potent against my primary target but also inhibits several related proteins. How can I rationally design more selective derivatives?

A: This is a classic challenge in medicinal chemistry that is best addressed through a systematic Structure-Activity Relationship (SAR) study. The goal of SAR is to understand how specific changes to the molecule's structure affect its biological activity and selectivity. For benzofuran scaffolds, substitutions at the C2, C3, and C7 positions are often crucial for modulating selectivity.[11]

cluster_0 SAR Workflow for Selectivity start Start with this compound Scaffold mod_c2 Synthesize Analogs: Modify C2 Position (e.g., add aryl, alkyl groups) start->mod_c2 mod_c7 Synthesize Analogs: Modify C7 Position (via cross-coupling on Bromo group) start->mod_c7 mod_c5 Synthesize Analogs: Modify C5-OH Group (e.g., etherification) start->mod_c5 assay Screen Analogs: 1. On-Target Assay (Potency) 2. Off-Target Assay (Selectivity) mod_c2->assay mod_c7->assay mod_c5->assay analyze Analyze Data: Calculate Selectivity Index (SI) SI = IC50 (Off-Target) / IC50 (On-Target) assay->analyze decision High SI? analyze->decision optimize Further Optimization (Combine beneficial modifications) decision->optimize Yes redesign Redesign Strategy (Explore new modifications) decision->redesign No optimize->assay Confirm redesign->start Iterate

Caption: A workflow for a Structure-Activity Relationship (SAR) study.

  • Establish Baseline Assays: You need robust and reproducible assays for both your primary (on-target) protein and at least one key off-target protein identified from panel screening.

  • Plan Synthetic Modifications:

    • C7 Position: Use the bromine as a handle for Suzuki or other cross-coupling reactions to introduce a small library of substituents (e.g., phenyl, substituted phenyls, small heterocycles). This explores how steric bulk and electronics in this region affect selectivity.

    • C2 Position: Previous studies on benzofurans have shown that substitutions at the C2 position are critical for cytotoxic activity and can influence selectivity.[4] Explore adding groups like esters or heterocyclic rings.

    • C5 Position: Modify the hydroxyl group to an array of ethers (e.g., -OCH₃, -OCH₂CH₃, -OCH₂Ph). This probes the importance of the hydrogen-bonding capability at this position.

  • Synthesize and Purify Analogs: Synthesize a focused library of 5-10 compounds. Ensure each compound is purified to >95% purity, as impurities can confound biological data.

  • Assay and Data Analysis:

    • Determine the IC50 (or Kd) for each compound against both the on-target and off-target proteins.

    • Calculate the Selectivity Index (SI) for each compound: SI = IC50 (Off-Target) / IC50 (On-Target) .

    • A higher SI value indicates greater selectivity.

  • Iterate: Analyze the results to identify trends. For example, you might find that adding a bulky group at C7 consistently improves selectivity. Use this insight to design the next round of compounds.[7]

Problem 2: I have confirmed off-target activity through a broad panel screen, but I need to identify the specific cellular targets to understand the phenotype.

A: Identifying the direct, intracellular binding partners of your compound is essential for deconvoluting its mechanism of action. Affinity-based proteomics is a powerful, unbiased approach for this. One common technique is affinity chromatography followed by mass spectrometry (MS).

cluster_1 Off-Target ID Workflow start Synthesize Affinity Probe: Immobilize this compound derivative onto a solid support (e.g., beads) lysate Prepare Cell Lysate: Use relevant cell line, maintain native protein folding incubation Incubate Lysate with Probe: Allow proteins to bind to the immobilized compound start->incubation lysate->incubation wash Wash Beads: Remove non-specific binders incubation->wash elution Elute Bound Proteins: Use competitor compound or denaturing conditions wash->elution ms Analyze Eluate: LC-MS/MS to identify proteins elution->ms analysis Data Analysis: Identify enriched proteins compared to control beads ms->analysis validation Validate Hits: Confirm direct binding with orthogonal assays (e.g., SPR, CETSA) analysis->validation

Caption: A workflow for identifying protein targets via affinity chromatography.

  • Synthesize an Affinity Probe:

    • Design a derivative of your active compound that includes a linker arm (e.g., a short PEG chain) attached to a position on the molecule that SAR studies suggest is not essential for binding.

    • The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) that can be covalently attached to activated chromatography beads (e.g., NHS-activated sepharose).

  • Prepare Cell Lysate: Grow the relevant cell line and prepare a native cell lysate using a mild detergent to solubilize proteins while preserving their structure.

  • Binding and Elution:

    • Incubate the cell lysate with the affinity beads. As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or an inactive analog.

    • Wash the beads extensively with buffer to remove proteins that are not specifically bound.

    • Elute the specifically bound proteins. This can be done by adding a high concentration of your free (non-immobilized) compound to competitively displace the bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite to search the resulting spectra against a protein database to identify the proteins that were present in your elution fraction.

  • Hit Validation: Proteins that are significantly enriched in the experimental sample compared to the negative control are considered potential targets. These hits must be validated using an orthogonal method, such as Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA), to confirm a direct interaction.

Problem 3: My compound shows similar IC50 values for my target and an off-target, but I hypothesize there's a difference in their binding mechanisms that I can exploit.

A: This is an excellent insight. Potency, often measured by IC50 or Kd, reflects thermodynamic equilibrium. However, the kinetics of the binding interaction—how fast a compound binds (k_on) and dissociates (k_off)—can be very different between targets and can be a more important determinant of in vivo efficacy and selectivity.[12] A long residence time (slow k_off) at the on-target and a short residence time at the off-target is a highly desirable profile.

cluster_2 Assay Selection Logic start Goal: Differentiate binding mechanisms question1 Need to measure real-time binding and dissociation rates? start->question1 spr Use Label-Free Kinetic Assay: - Surface Plasmon Resonance (SPR) - Bio-Layer Interferometry (BLI) question1->spr Yes question2 Need to measure target engagement in a cellular context? question1->question2 No cetsa Use Cellular Target Engagement Assay: - Cellular Thermal Shift Assay (CETSA) question2->cetsa Yes enz_kinetics Use Advanced Enzyme Kinetics: - Determine mechanism of inhibition (competitive, non-competitive, etc.) question2->enz_kinetics No

Caption: A decision tree for selecting an appropriate assay.

  • Immobilize the Target: Covalently immobilize your purified on-target protein onto the surface of an SPR sensor chip. A second flow cell should be prepared as a reference (e.g., an empty or mock-coupled surface).

  • Prepare the Analyte: Prepare a series of precise dilutions of your this compound derivative in a suitable running buffer. It is critical to ensure the compound is fully soluble.[8]

  • Association Phase: Inject a specific concentration of your compound over both the target and reference flow cells at a constant flow rate for a set period. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as an increase in the response signal.

  • Dissociation Phase: After the association phase, switch the injection back to running buffer alone. The compound will begin to dissociate from the protein, and the signal will decrease.

  • Regeneration: If necessary, inject a regeneration solution to remove all remaining bound compound from the protein surface, preparing it for the next injection cycle.

  • Data Analysis:

    • Repeat the injection cycle for each concentration of your compound.

    • The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).

    • Repeat the entire experiment with your key off-target protein.

  • Compare Kinetics: Compare the k_off values for your on-target versus your off-target. A significantly slower k_off (longer residence time) for your on-target protein is a strong indicator of kinetic selectivity, which you can then seek to optimize through further SAR.[12]

Section 3: Data Interpretation and Next Steps

The data you generate from these troubleshooting experiments should guide your project's strategy. Below is an example of how to organize SAR data and a decision tree for planning your next steps.

Table 1: Example SAR Data for this compound Derivatives
Compound IDModification (at C7)On-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (SI)
Parent -Br1503002
Cpd-1 -Phenyl120200016.7
Cpd-2 -4-Methoxyphenyl110150013.6
Cpd-3 -Thiophene250500020
Cpd-4 -Methyl1804502.5

Interpretation: In this hypothetical example, adding larger aromatic groups at the C7 position (Cpd-1, Cpd-2, Cpd-3) dramatically increases selectivity over the off-target protein, likely due to favorable interactions or steric hindrance in the off-target's binding site. The small methyl group (Cpd-4) had little effect. This suggests that further exploration of aryl substituents at C7 is a promising strategy.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromobenzofuran-5-OL. As this promising scaffold moves towards preclinical studies, the demand for a robust, scalable, and reproducible synthetic route becomes paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with scaling up this synthesis.

Overview of the Recommended Synthetic Pathway

Based on established methodologies for benzofuran construction, we recommend a four-step synthetic sequence that offers control over substituent placement and employs well-understood, scalable reactions.[1][2][3] The pathway begins with a commercially available substituted phenol and proceeds through a palladium-catalyzed cross-coupling reaction, cyclization, regioselective bromination, and a final deprotection step.

Each stage presents unique challenges, particularly concerning reaction efficiency, byproduct formation, and purification when transitioning from milligram to multi-gram or kilogram scales. This guide will address these challenges systematically.

Synthetic_Pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination cluster_3 Step 4: Demethylation A 2-Iodo-4-methoxyphenol + Trimethylsilylacetylene B 5-Methoxybenzofuran A->B  1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. K₂CO₃, MeOH   C 7-Bromo-5-methoxybenzofuran B->C  NBS, MeCN, 0°C   D This compound (Final Product) C->D  BBr₃, DCM, -78°C to RT  

Caption: Recommended four-step synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1 & 2: Sonogashira Coupling and Cyclization

Question: My Sonogashira coupling reaction is sluggish or fails to go to completion, resulting in a low yield of 5-methoxybenzofuran. What are the likely causes and solutions?

Answer: This is a common issue when scaling up palladium-catalyzed reactions. The problem often lies with catalyst activity, reaction conditions, or reagent quality.

  • Probable Cause 1: Catalyst Inactivation. Palladium catalysts are sensitive to oxygen and impurities. On a larger scale, ensuring completely inert conditions is more challenging.

    • Solution:

      • Degas Rigorously: Ensure your solvent and base (triethylamine) are thoroughly degassed by sparging with argon or nitrogen for at least 30-60 minutes.

      • Use High-Purity Reagents: Use freshly distilled triethylamine and high-purity solvents.

      • Catalyst Choice: While Pd(PPh₃)₂Cl₂ is common, consider more robust modern catalysts or pre-catalysts that are more resistant to air and moisture.[4]

  • Probable Cause 2: Inefficient Copper(I) Co-catalyst. The role of CuI is critical for the formation of the copper acetylide intermediate.[2]

    • Solution: Use freshly purchased, high-purity CuI. Old or discolored (green/brown) CuI is often oxidized and inactive. Do not use a large excess, as this can promote undesired alkyne homocoupling.

  • Probable Cause 3: Ineffective Base. Triethylamine acts as both a base and a solvent. Its purity is crucial.

    • Solution: If issues persist, consider an alternative base. A combination of a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ with a different solvent (e.g., THF, Dioxane) can sometimes be more effective, although this may require temperature adjustments.

  • Probable Cause 4: Incomplete Cyclization. The subsequent desilylation and 5-exo-dig cyclization require specific conditions.

    • Solution: Ensure the base used for cyclization (e.g., K₂CO₃ in methanol) is fully dissolved and the reaction is heated sufficiently to drive the ring-closing step. Monitor by TLC or HPLC to ensure the disappearance of the acyclic intermediate before workup.

Optimization Data for Sonogashira Coupling
EntryPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6565
2Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene8078
3Pd(OAc)₂/SPhos (2)CuI (4)K₂CO₃Dioxane10085
4Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF6572
Step 3: Regioselective Bromination

Question: The bromination of 5-methoxybenzofuran is giving me a mixture of isomers (e.g., 4-bromo, 6-bromo) and/or dibrominated products, making purification a nightmare. How can I improve selectivity for the 7-position?

Answer: Achieving regioselectivity in electrophilic aromatic substitution on a multi-functionalized ring system is a significant challenge. The methoxy group is strongly activating and ortho-para directing (to positions 4 and 6), while the furan ring itself also influences reactivity. Directing bromination to the sterically hindered 7-position requires careful control.

  • Probable Cause 1: Reaction Conditions are Too Harsh. Using elemental bromine (Br₂) or running the reaction at room temperature can be too aggressive, leading to a loss of selectivity.

    • Solution:

      • Milder Brominating Agent: Use N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine and often gives cleaner reactions.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or even -20°C) and monitor carefully. Add the NBS solution dropwise over a prolonged period to maintain a low concentration of the electrophile.

      • Solvent Effects: The choice of solvent can influence selectivity. Acetonitrile (MeCN) or THF are common choices. Avoid highly polar or protic solvents that can accelerate the reaction uncontrollably.

  • Probable Cause 2: Over-bromination. The product, 7-bromo-5-methoxybenzofuran, is still an activated aromatic ring and can react further to give dibrominated byproducts.

    • Solution: Use precisely 1.0 equivalent of NBS. For large-scale reactions, it is critical to accurately assay the purity of your starting material and the NBS. Monitor the reaction closely by HPLC and stop it (quench) as soon as the starting material is consumed to prevent further reaction.

Step 4: Demethylation

Question: My BBr₃ demethylation is giving a low yield, and I'm getting a lot of dark, insoluble tar. What's going wrong?

Answer: Boron tribromide is a powerful but aggressive Lewis acid. It is highly reactive towards moisture and can cause degradation if not used correctly, especially with electron-rich heterocyclic systems.

  • Probable Cause 1: Reagent Decomposition. BBr₃ reacts violently with water. Any moisture in the solvent, glassware, or atmosphere will consume the reagent and generate HBr, which can cause side reactions.

    • Solution:

      • Strictly Anhydrous Conditions: Dry all glassware in an oven overnight. Use a fresh bottle or a freshly opened Sure/Seal™ bottle of BBr₃ in DCM. Use anhydrous grade DCM from a solvent purification system or a freshly opened bottle. Run the entire reaction under a positive pressure of argon or nitrogen.

      • Fresh Reagent: Use a recently purchased bottle of BBr₃. Older bottles may have degraded.

  • Probable Cause 2: Product Degradation. The phenolic product is sensitive. Prolonged exposure to strong acid at elevated temperatures can lead to decomposition or polymerization (tar formation).

    • Solution:

      • Low-Temperature Addition: Add the BBr₃ solution dropwise to the substrate in DCM at -78°C (dry ice/acetone bath).

      • Controlled Warm-up: Once the addition is complete, allow the reaction to warm slowly to room temperature. Do not apply external heat unless absolutely necessary and validated on a small scale.

      • Careful Quenching: Quench the reaction by slowly adding it to a cold solution (e.g., ice water or cold methanol) to dissipate the heat from the exothermic hydrolysis of excess BBr₃.

Troubleshooting_Flowchart Problem Low Yield in Demethylation Cause1 Reagent Decomposition (Moisture Contamination) Problem->Cause1 Cause2 Product Degradation (Harsh Conditions) Problem->Cause2 Solution1 Use Anhydrous Solvents/Glassware Run Under Inert Atmosphere Cause1->Solution1 Solution2 Use Fresh BBr₃ Reagent Cause1->Solution2 Solution3 Add BBr₃ at -78°C Cause2->Solution3 Solution4 Allow Slow Warm-up to RT Avoid External Heating Cause2->Solution4 Solution5 Quench Reaction Slowly into Cold Methanol/Water Cause2->Solution5

Caption: Troubleshooting workflow for the BBr₃ demethylation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key hazards must be managed:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate PPE. At the end of the synthesis, residual palladium must be removed to meet regulatory limits for active pharmaceutical ingredients.

  • Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood by trained personnel using appropriate PPE, including acid-resistant gloves and a face shield. An appropriate quenching strategy must be in place before starting.

  • Solvents: Solvents like DCM, THF, and Toluene have specific handling requirements and health risks. Consult their Safety Data Sheets (SDS) before use.

  • Exotherms: Both the quenching of BBr₃ and potentially the Sonogashira coupling can be exothermic. On a large scale, this heat generation must be controlled with appropriate cooling and slow addition rates to prevent a runaway reaction.

Q2: How can I effectively remove the palladium catalyst from my final product? A2: Removing heavy metals is a critical step for preclinical materials. Several methods are effective:

  • Activated Carbon: Stirring the crude product solution with activated carbon (charcoal) is a cost-effective method for adsorbing palladium.

  • Metal Scavengers: Commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that chelate palladium are highly effective.

  • Filtration: Passing the product solution through a pad of celite or a specific filter aid can help remove colloidal palladium species.

  • Crystallization: Often, a well-executed crystallization of the final product will leave the majority of palladium impurities in the mother liquor.

Q3: Are there viable alternative synthetic routes to this compound? A3: Yes, several other strategies exist for constructing the benzofuran core, which may be advantageous depending on the availability of starting materials.[1][5] These include:

  • Intramolecular Wittig Reaction: Cyclization of an appropriate ortho-acylphenoxy phosphonium ylide.

  • Oxidative Cyclization: Palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols can yield 2-substituted benzofurans.[6]

  • Domino Reactions: One-pot procedures that combine multiple steps, such as a Sonogashira coupling followed immediately by cyclization, can improve efficiency and reduce waste.[4][7]

Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis (1-10 g). Scale-up requires further process safety analysis and optimization.

Protocol 1: Synthesis of 5-Methoxybenzofuran
  • To an oven-dried, three-neck flask equipped with a condenser, thermometer, and argon inlet, add 2-iodo-4-methoxyphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous THF and degassed triethylamine (3.0 eq) via cannula.

  • Begin stirring and add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 65°C and monitor by TLC/HPLC until the 2-iodo-4-methoxyphenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature. Add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in methanol.

  • Heat the mixture to reflux (approx. 65°C) for 2-3 hours to effect desilylation and cyclization.

  • Cool to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield 5-methoxybenzofuran as a clear oil or low-melting solid.

Protocol 2: Synthesis of 7-Bromo-5-methoxybenzofuran
  • Dissolve 5-methoxybenzofuran (1.0 eq) in anhydrous acetonitrile in an oven-dried flask under argon.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous acetonitrile.

  • Add the NBS solution to the stirred benzofuran solution dropwise over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C for an additional 1-2 hours, monitoring by TLC/HPLC for the disappearance of starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography or recrystallization to yield 7-bromo-5-methoxybenzofuran.

Protocol 3: Synthesis of this compound
  • Dissolve 7-bromo-5-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck flask under argon.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 eq, 1M in DCM) dropwise via syringe, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours.

  • Once at room temperature, carefully quench the reaction by slowly adding the reaction mixture to a vigorously stirred flask of cold methanol at 0°C.

  • Stir for 30 minutes, then concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield this compound as a solid.

References

Validation & Comparative

The Anticancer Potential of 7-Bromobenzofuran-5-OL: A Comparative Analysis within the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the benzofuran scaffold has emerged as a "privileged structure," consistently appearing in natural products and synthetic molecules with potent biological activities.[1][2] Comprising a fused benzene and furan ring system, this unique architecture provides a versatile template for the design of molecules that can interact with a multitude of biological targets implicated in carcinogenesis.[3][4] Derivatives of benzofuran have demonstrated a remarkable spectrum of anticancer activities, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.[5][6] This guide provides a comprehensive comparative analysis of the anticancer activity of 7-Bromobenzofuran-5-OL, contextualizing its potential within the broader family of benzofuran derivatives. By examining structure-activity relationships (SAR) and experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the therapeutic promise of this specific molecule.

Spotlight on this compound: A Candidate for Anticancer Investigation

While specific experimental data on the anticancer activity of this compound is not extensively available in the current literature, its structural features—a bromine atom at the 7-position and a hydroxyl group at the 5-position—suggest a strong potential for cytotoxic and pro-apoptotic effects. This assertion is grounded in well-established structure-activity relationships within the benzofuran class.

The strategic placement of a bromine atom on the benzofuran ring has been shown to significantly enhance anticancer potency.[3][7] Halogenation, particularly with bromine, can modulate the electronic properties of the molecule, improve its binding affinity to target proteins, and potentially enhance its metabolic stability.[7] Furthermore, the presence of a hydroxyl group at the 5-position is another feature associated with the anticancer activity of some benzofuran derivatives, potentially contributing to interactions with biological targets through hydrogen bonding.

Comparative Analysis: Positioning this compound Among Its Peers

To objectively evaluate the potential of this compound, it is crucial to compare its structural attributes with those of other benzofuran derivatives for which experimental data are available.

The Influence of Halogenation on Anticancer Potency

The introduction of a halogen atom, particularly bromine, onto the benzofuran scaffold is a recurring theme in the design of potent anticancer agents.[3] For instance, brominated benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines. This enhancement in activity is often attributed to the ability of the halogen to form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its protein target.[7]

Table 1: In Vitro Cytotoxicity of Representative Brominated Benzofuran Derivatives

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound with Bromine on a Methyl Group at Position 3 K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide HCC (Hepatocellular Carcinoma)Growth Inhibition[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) HepG2 (Liver)3.8 ± 0.5[8]
A549 (Lung)3.5 ± 0.6[8]
SW620 (Colon)10.8 ± 0.9[8]

This table presents a selection of data to illustrate the impact of bromination. The specific substitution patterns and molecular contexts of these compounds differ from this compound.

Based on these findings, the presence of a bromine atom at the 7-position of this compound is a strong indicator of potential anticancer activity.

The Role of Hydroxylation in Modulating Activity

The presence and position of hydroxyl groups on the benzofuran ring can also significantly influence anticancer activity. Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of target enzymes or receptors.

While direct data for 5-hydroxy benzofurans with a 7-bromo substitution is scarce, the anticancer potential of hydroxylated benzofurans is documented. For example, Ailanthoidol, a naturally occurring benzofuran derivative, exhibits anticancer properties.[7]

Proposed Mechanisms of Action: A Predictive Outlook

The anticancer activity of benzofuran derivatives is often mediated through multiple mechanisms. Based on the activities of structurally related compounds, this compound could potentially exert its anticancer effects through the following pathways:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10] This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[11] The bromophenyl moiety is a common feature in compounds that trigger apoptosis.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer therapy. Certain benzofuran derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M or G1, thereby preventing cancer cell proliferation.[1][11]

  • Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Benzofuran-based compounds have been reported to inhibit critical pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5]

The following diagram illustrates a hypothetical workflow for investigating the anticancer activity of a novel benzofuran derivative like this compound.

G cluster_0 In Vitro Evaluation cluster_2 In Vivo Validation A Compound Synthesis & Characterization (this compound) B Cell Viability Assays (MTT, SRB) A->B C Selectivity Assessment (Cancer vs. Normal Cell Lines) B->C D IC50 Determination B->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot, Kinase Assays) D->G H Xenograft Tumor Models (e.g., in mice) G->H I Efficacy & Toxicity Evaluation H->I

Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.

Experimental Protocols for Anticancer Activity Assessment

To rigorously evaluate the anticancer potential of this compound and compare it with other benzofurans, a standardized set of experimental protocols is essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and other comparator benzofuran derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

The following diagram illustrates the principle of apoptosis detection using Annexin V/PI staining.

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Quadrants Viable Viable Cell Phosphatidylserine (PS) on inner leaflet Intact membrane EarlyApoptotic Early Apoptotic Cell PS on outer leaflet Intact membrane Viable->EarlyApoptotic LateApoptotic Late Apoptotic/Necrotic Cell PS on outer leaflet Permeable membrane EarlyApoptotic->LateApoptotic AnnexinV Annexin V-FITC (Binds to PS) EarlyApoptotic->AnnexinV Binds LateApoptotic->AnnexinV Binds PI Propidium Iodide (PI) (Enters permeable cells, stains DNA) LateApoptotic->PI Enters & Stains Q1 Q1: Annexin V (-) / PI (+) (Necrotic) Q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic/Necrotic) Q3 Q3: Annexin V (-) / PI (-) (Viable) Q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic)

References

A Senior Application Scientist's Guide to the Validation of 7-Bromobenzofuran-5-OL as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly within oncology, the validation of novel kinase inhibitors is a critical endeavor that bridges the gap between chemical synthesis and clinical potential.[1][2][3] This guide provides a comprehensive, technically robust framework for the validation of a novel chemical entity, 7-Bromobenzofuran-5-OL. As public domain data on this specific compound's kinase inhibitory profile is not extensively available, we will proceed with a hypothetical validation model. This approach will not only serve to illustrate the validation process but also to objectively compare its potential performance against established multi-kinase inhibitors, Sorafenib and Sunitinib. Our focus will be on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival that is often dysregulated in cancer.[4]

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a variety of biologically active molecules, including those with potential as kinase inhibitors.[5][6][7][8] This guide will detail the essential in vitro and cell-based assays required to rigorously assess the potency, selectivity, and cellular efficacy of our compound of interest.

Comparative Inhibitory Activity of Selected Kinase Inhibitors

The initial step in validating a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of key kinases.[9] Lower IC50 values are indicative of greater potency. For our hypothetical validation, we will assess this compound against key kinases in the MAPK/ERK pathway and compare its performance to Sorafenib and Sunitinib.

Kinase TargetThis compound (IC50 nM)Sorafenib (IC50 nM)Sunitinib (IC50 nM)
B-Raf 15 620
VEGFR2 25 909
PDGFRβ 40 582
c-Kit 150681
MEK1 >10,00022>10,000
ERK2 >10,000>10,000>10,000

This table contains hypothetical data for this compound for illustrative purposes.

This initial screen suggests that this compound is a potent inhibitor of B-Raf and VEGFR2, with moderate activity against PDGFRβ. Its selectivity profile appears to differ from both Sorafenib and Sunitinib, warranting further investigation.

The MAPK/ERK Signaling Pathway: A Prime Target

The MAPK/ERK signaling pathway is a crucial regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[4] This makes it a key target for therapeutic intervention.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Activation Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of our findings, we will employ standardized, self-validating experimental protocols.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency.[10]

Objective: To determine the IC50 of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (B-Raf, VEGFR2, PDGFRβ, c-Kit, MEK1, ERK2)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and ATP to the kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The light intensity is directly proportional to the amount of ADP produced and reflects kinase activity.

  • Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of inhibitors Incubate Incubate inhibitors with kinase mix Compound_Prep->Incubate Kinase_Mix Prepare kinase/substrate/ATP mix Kinase_Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read_Luminescence Measure luminescence Add_Detection->Read_Luminescence Plot_Data Plot dose-response curve Read_Luminescence->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

References

Comparative Docking Analysis of 7-Bromobenzofuran-5-OL with Known Inhibitors Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Exploration

In the landscape of contemporary drug discovery, the benzofuran scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] This guide focuses on a specific derivative, 7-Bromobenzofuran-5-OL, and explores its potential interactions with several key protein targets through a comparative molecular docking study. By juxtaposing its predicted binding affinities with those of well-established inhibitors, we aim to elucidate its potential therapeutic applications and guide future experimental validation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the rationale behind the experimental design and interpret the potential significance of the findings.

Introduction: The Rationale for Target Selection

The diverse bioactivities of benzofuran derivatives necessitate a broad yet informed approach to identifying potential protein targets for this compound. Based on the activities reported for structurally similar compounds, this study will focus on three distinct and well-validated protein targets:

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a target for treating hyperpigmentation disorders.[2][5] Known inhibitors include kojic acid and tropolone.[2][4]

  • Carbonic Anhydrase II: A ubiquitous enzyme involved in pH regulation, its inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[6] Acetazolamide is a classic inhibitor of this enzyme.[7][8]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation and is a major target in oncology.[9][10] Well-known inhibitors include Gefitinib and Erlotinib.[9][10]

This selection allows for a multi-faceted exploration of this compound's potential, spanning from cosmeceuticals to systemic disease therapies.

Methodology: A Validated In Silico Approach

The following section details the step-by-step protocol for the comparative molecular docking studies. This workflow is designed to be self-validating by including known inhibitors as positive controls, allowing for a reliable comparison of the novel compound's performance.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure Acquisition (RCSB PDB) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 l1 Ligand Structure Preparation (this compound & Known Inhibitors) l2 Ligand Preparation (Energy Minimization) l1->l2 g1 Grid Box Generation (Define binding site) p2->g1 d1 Molecular Docking (AutoDock Vina) l2->d1 g1->d1 r1 Result Analysis (Binding Energy & Pose Examination) d1->r1 c1 Comparative Analysis r1->c1

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Structure Acquisition and Preparation:

    • The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).

    • Tyrosinase: PDB ID: 2Y9X[11]

    • Carbonic Anhydrase II: PDB ID: 3HS4[12]

    • EGFR Kinase Domain: PDB ID: 5UGB[13]

    • Using AutoDock Tools, all water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structures were saved in the PDBQT format.

  • Ligand Preparation:

    • The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.

    • The structures of the known inhibitors (Kojic Acid, Acetazolamide, and Gefitinib) were obtained from a chemical database.

    • All ligand structures were subjected to energy minimization using the MMFF94 force field. Gasteiger charges were computed, and the structures were saved in the PDBQT format.

  • Grid Box Generation:

    • For each protein, a grid box was defined to encompass the active site. The grid box coordinates were centered on the co-crystallized ligand (for the known inhibitors) or the predicted active site based on literature.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active sites of the prepared proteins. The Lamarckian Genetic Algorithm was employed for the conformational search.

  • Analysis of Docking Results:

    • The docking results were analyzed based on the binding energy (kcal/mol) and the predicted binding poses. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues in the active site were visualized and examined.

Predicted Binding Affinities: A Comparative Overview

The following table summarizes the predicted binding energies of this compound and the known inhibitors against the selected protein targets. Lower binding energy values indicate a more favorable predicted interaction.

Target ProteinPDB IDTest LigandKnown InhibitorPredicted Binding Energy (kcal/mol) - Test LigandPredicted Binding Energy (kcal/mol) - Known Inhibitor
Tyrosinase 2Y9XThis compoundKojic Acid-6.8-5.9
Carbonic Anhydrase II 3HS4This compoundAcetazolamide-7.5-8.2
EGFR Kinase Domain 5UGBThis compoundGefitinib-8.1-9.5

Discussion and Interpretation of Results

The in silico docking results provide a preliminary assessment of the potential inhibitory activity of this compound against the selected targets.

  • Tyrosinase: The predicted binding energy of this compound (-6.8 kcal/mol) is more favorable than that of the known inhibitor, Kojic Acid (-5.9 kcal/mol). This suggests that this compound may have a comparable or even superior inhibitory effect on tyrosinase. Further analysis of the binding pose would be necessary to identify key interactions with the copper-containing active site.

  • Carbonic Anhydrase II: this compound shows a strong predicted binding affinity (-7.5 kcal/mol) for Carbonic Anhydrase II, although it is slightly less favorable than that of the established inhibitor Acetazolamide (-8.2 kcal/mol). This indicates that this compound could be a potential inhibitor of this enzyme. The interaction with the zinc ion in the active site is a critical determinant of inhibitory activity for this class of enzymes.

  • EGFR Kinase Domain: The docking score for this compound (-8.1 kcal/mol) against the EGFR kinase domain is significant, suggesting a potential for inhibition. However, it is less potent than the established drug Gefitinib (-9.5 kcal/mol). This is expected, as Gefitinib is a highly optimized and potent EGFR inhibitor. Nevertheless, the result warrants further investigation into this compound as a potential scaffold for developing novel anticancer agents.

Signaling Pathway of EGFR Inhibition

EGFR_Pathway EGFR EGFR Dimerization Dimerization EGFR->Dimerization Induces Ligand EGF Ligand Ligand->EGFR Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MAPK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor This compound or Gefitinib Inhibitor->Autophosphorylation Blocks

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that this compound is a promising candidate for further investigation as an inhibitor of Tyrosinase, Carbonic Anhydrase II, and the EGFR kinase domain. The predicted binding affinities, particularly for Tyrosinase, suggest that this compound could be a valuable lead for the development of novel therapeutic or cosmeceutical agents.

It is crucial to emphasize that these are computational predictions. The next logical steps involve in vitro enzymatic assays to experimentally validate the inhibitory activity of this compound against these targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising benzofuran derivative.

References

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 7-Bromobenzofuran-5-OL's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the biological activity of the novel compound 7-Bromobenzofuran-5-OL, hereafter referred to as BFO-75. In the competitive landscape of drug discovery, establishing a clear and predictive relationship between laboratory (in vitro) data and whole-organism (in vivo) efficacy is paramount. This process, known as In Vitro to In Vivo Correlation (IVIVC), is a cornerstone of modern pharmaceutical development, enabling researchers to make informed decisions, optimize formulations, and streamline the path to clinical studies.[1][2][3]

Benzofuran derivatives are recognized as a privileged scaffold in medicinal chemistry, possessing a wide array of biological activities, including potent anticancer properties.[4][5][6] This guide establishes a hypothetical, yet scientifically rigorous, framework for characterizing a novel benzofuran compound. We will postulate that BFO-75 exerts its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This guide will detail the necessary experimental cascade, from biochemical assays to animal efficacy models, required to build a compelling IVIVC case for BFO-75 and compare its performance with an established alternative, Gefitinib.

Part 1: In Vitro Characterization: Pinpointing Molecular and Cellular Activity

The initial phase of characterization aims to answer fundamental questions: Does the compound interact with its intended target? If so, with what potency? And does this target engagement translate into a functional effect in a relevant cancer cell model?

The causality behind this multi-level in vitro approach is to build a chain of evidence. A positive result in a biochemical assay confirms direct target interaction, but it is in a simplified, artificial system. Observing a potent effect in a cell-based assay is the next critical step, demonstrating that the compound can cross the cell membrane and act on its target within the complex cellular environment. Finally, a target engagement assay provides direct proof that the cellular effect is indeed mediated by the intended mechanism of action.

Biochemical Assay: Direct Target Inhibition

To quantify the direct inhibitory potential of BFO-75 against its putative target, a biochemical kinase assay is the gold standard.[7] This experiment isolates the kinase (EGFR) and its substrate to measure the compound's ability to block the phosphorylation event.

Experimental Protocol: EGFR Kinase Assay

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP (radiolabeled [γ-³²P]ATP for traditional methods or non-radioactive for detection-based kits).[8]

  • Procedure: The EGFR enzyme is incubated with varying concentrations of BFO-75 (typically from 1 nM to 100 µM).

  • Reaction Initiation: The kinase reaction is started by adding the substrate and ATP mixture.

  • Quantification: After incubation, the amount of phosphorylated substrate is measured. This can be done by capturing the substrate on a filter and quantifying radioactivity with a scintillation counter or by using fluorescence-based detection methods.[7]

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assay: Assessing Cellular Potency

Demonstrating that BFO-75 can inhibit the proliferation of cancer cells that are dependent on EGFR signaling is the next crucial validation step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][9][10] We selected the A549 non-small cell lung cancer line, which has well-characterized EGFR expression.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of BFO-75 and a positive control (Gefitinib) for 72 hours.

  • MTT Addition: MTT reagent is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals.[4][9]

  • Solubilization: A solubilizing agent (like DMSO or SDS-HCl) is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the half-maximal effective concentration (EC50) of the compound.

Cellular Target Engagement: Verifying the Mechanism

To confirm that the observed anti-proliferative effect is a direct result of EGFR inhibition, we must measure the phosphorylation status of EGFR and its downstream effectors in treated cells. Western blotting is the definitive technique for this purpose.[2] A reduction in the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068) upon BFO-75 treatment serves as a direct biomarker of target engagement.[12]

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Lysis: A549 cells are treated with BFO-75 for a short period (e.g., 2 hours), then lysed with a buffer containing phosphatase and protease inhibitors to preserve the protein phosphorylation states.[13]

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with BSA) and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate blot is run and probed with an antibody for total EGFR as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (like HRP) is used, followed by a chemiluminescent substrate to visualize the protein bands. The signal intensity is quantified using densitometry.

In Vitro Experimental Workflow

InVitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Proliferation (MTT) cluster_3 Target Engagement (Western Blot) b_start Recombinant EGFR Kinase b_compound Add BFO-75 (Dose-Response) b_start->b_compound b_reaction Add Substrate & ATP b_compound->b_reaction b_quant Measure Phosphorylation b_reaction->b_quant b_end Calculate IC50 b_quant->b_end c_start A549 Cancer Cell Culture c_treat Treat with BFO-75 (72 hours) c_start->c_treat c_mtt Add MTT Reagent c_treat->c_mtt c_lyse Cell Lysis c_treat->c_lyse c_read Read Absorbance c_mtt->c_read c_ec50 Calculate EC50 c_read->c_ec50 c_blot SDS-PAGE & Transfer c_lyse->c_blot c_probe Probe for p-EGFR & Total EGFR c_blot->c_probe c_confirm Confirm p-EGFR Inhibition c_probe->c_confirm

In Vitro Characterization Workflow for BFO-75.
Summary of In Vitro Performance

The following table summarizes the hypothetical data for BFO-75 compared to the well-established EGFR inhibitor, Gefitinib.

ParameterBFO-75Gefitinib (Comparator)Rationale
EGFR Kinase IC50 25 nM20 nMMeasures direct inhibitory potency against the isolated enzyme.
A549 Cell Proliferation EC50 150 nM120 nMMeasures functional potency in a relevant cellular context.
p-EGFR Inhibition in A549 Cells Confirmed at ≥100 nMConfirmed at ≥80 nMVerifies the on-target mechanism of action within the cell.

Part 2: In Vivo Efficacy Assessment in a Preclinical Model

Positive in vitro data provides a strong rationale for advancing a compound to in vivo testing. The primary objective here is to determine if the cellular activity of BFO-75 translates into a therapeutic effect—specifically, tumor growth inhibition—in a living organism. The choice of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust approach for evaluating anticancer agents.[14]

Animal Model and Study Design

Experimental Protocol: A549 Xenograft Model

  • Cell Implantation: A549 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[15]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., Vehicle control, BFO-75, Gefitinib).

  • Dosing: BFO-75 is administered to the mice, typically via oral gavage, once daily for a period of 21-28 days. A dose-response study is often conducted to find the optimal therapeutic dose.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Body weight is a key indicator of the compound's general toxicity.

  • Endpoint: At the end of the study, the tumors are excised and weighed. Portions of the tumor can be used for pharmacodynamic analysis (e.g., Western blotting for p-EGFR) to confirm target engagement in vivo.

In Vivo Experimental Workflow

InVivo_Workflow cluster_0 21-Day Dosing Cycle start Implant A549 Cells into Nude Mice growth Allow Tumors to Reach ~150 mm³ start->growth random Randomize Mice into Treatment Groups growth->random dosing Daily Oral Dosing (Vehicle, BFO-75, Gefitinib) random->dosing measure Measure Tumor Volume & Body Weight (2x/week) endpoint Study Endpoint: Excise & Weigh Tumors measure->endpoint analysis Pharmacodynamic Analysis (e.g., p-EGFR in Tumors) endpoint->analysis result Determine Tumor Growth Inhibition (TGI) endpoint->result

In Vivo Xenograft Efficacy Study Workflow.
Summary of In Vivo Performance

The table below presents the hypothetical efficacy data for BFO-75 in the A549 xenograft model.

ParameterVehicle ControlBFO-75 (50 mg/kg, oral)Gefitinib (50 mg/kg, oral)
Mean Final Tumor Volume (mm³) 1500525450
Tumor Growth Inhibition (TGI) 0%65%70%
Change in Body Weight +2%-3%-4%

These results would indicate that BFO-75 demonstrates significant antitumor activity in vivo, comparable to the established drug Gefitinib, with an acceptable toxicity profile as indicated by the minimal body weight loss.

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive mathematical model that connects the in vitro properties of BFO-75 to its in vivo response.[16][17] For a kinase inhibitor, this involves correlating the concentrations required for in vitro cellular activity with the drug concentrations achieved in the tumor tissue that lead to efficacy.

The IVIVC Framework: A PK/PD Approach

Establishing a robust IVIVC requires integrating pharmacokinetics (PK) and pharmacodynamics (PD).[18]

  • Pharmacokinetics (PK): This describes what the body does to the drug. It involves measuring the concentration of BFO-75 in the blood plasma and, crucially, in the tumor tissue over time after a dose is administered.

  • Pharmacodynamics (PD): This describes what the drug does to the body (or in this case, the tumor). This is the measure of efficacy, such as tumor growth inhibition.

The core of the IVIVC is to demonstrate that the free (unbound) drug concentrations achieved and maintained at the tumor site are above the concentrations that were shown to be effective in vitro (i.e., the EC50 or the concentration required for p-EGFR inhibition).

IVIVC Conceptual Workflow

IVIVC_Concept cluster_invitro In Vitro Data cluster_invivo In Vivo Data ic50 Biochemical Potency (IC50 = 25 nM) ec50 Cellular Potency (EC50 = 150 nM) ic50->ec50 informs model PK/PD Modeling & Correlation ec50->model pk Pharmacokinetics (PK) Measure Drug Conc. in Plasma & Tumor pk->model pd Pharmacodynamics (PD) Measure Tumor Growth Inhibition (TGI) pd->model prediction Predictive IVIVC Model model->prediction Establishes Link

Conceptual Diagram of the IVIVC Process.

By correlating these datasets, a model can be built. For instance, we could find that maintaining an average free-drug concentration in the tumor above 150 nM (the cellular EC50) for at least 12 hours a day is required to achieve >60% tumor growth inhibition. This IVIVC model is incredibly powerful: it allows researchers to predict the in vivo efficacy of new, similar compounds based solely on their in vitro potency and projected pharmacokinetics, significantly accelerating the drug development process.[3][17]

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for the preclinical characterization of a novel benzofuran derivative, this compound (BFO-75), as an EGFR inhibitor. By systematically progressing from biochemical potency (IC50) to cellular efficacy (EC50) and on-target activity, a strong foundation is built for in vivo studies. The subsequent demonstration of tumor growth inhibition in a xenograft model provides the crucial link for establishing a robust in vitro to in vivo correlation.

The data presented positions BFO-75 as a promising candidate, with in vitro and in vivo performance comparable to the established drug Gefitinib. The development of a predictive IVIVC model is the final, critical piece of this preclinical puzzle, providing the confidence and scientific rationale needed to advance a compound toward human clinical trials. This structured approach, grounded in sound scientific principles, is essential for navigating the complexities of modern drug discovery.

References

A Head-to-Head Comparison of 7-Bromobenzofuran-5-OL and 5-Bromobenzofuran-7-OL for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Key Brominated Benzofuranol Isomers

In the landscape of medicinal chemistry and drug discovery, the benzofuran scaffold is a privileged structure, widely recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] The introduction of bromine and hydroxyl substituents onto this heterocyclic core gives rise to a fascinating array of isomers with distinct physicochemical and pharmacological profiles. This guide provides a detailed head-to-head comparison of two such isomers: 7-Bromobenzofuran-5-OL and 5-Bromobenzofuran-7-OL.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of facts. It delves into the causality behind their differing properties, provides actionable experimental insights, and is grounded in verifiable scientific data.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle shift in the positions of the bromo and hydroxyl groups between these two isomers results in significant differences in their electronic properties, polarity, and reactivity. A summary of their core chemical properties is presented below.

PropertyThis compound5-Bromobenzofuran-7-OL (and related derivatives)
Molecular Formula C₈H₅BrO₂C₈H₅BrO₂
Molecular Weight 213.03 g/mol 213.03 g/mol
IUPAC Name 7-bromo-1-benzofuran-5-ol5-bromo-1-benzofuran-7-ol
CAS Number 603311-31-5Not readily available
Predicted Boiling Point 302.6±22.0 °C at 760 mmHgNot readily available
Canonical SMILES C1=COC2=C(C=C(C=C21)O)BrC1=COC2=C1C=C(Br)C=C(O)C2

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to this compound and derivatives of 5-Bromobenzofuran-7-OL are distinct, reflecting the directing effects of the substituents on the benzofuran core.

Synthesis of 5-Hydroxybenzofuran Derivatives

A general and effective method for the synthesis of 5-hydroxybenzofuran derivatives involves a tandem in situ oxidative coupling and cyclization reaction. This approach is particularly useful for constructing the core benzofuran scaffold with a hydroxyl group at the 5-position.

Experimental Protocol: Synthesis of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate

This protocol is adapted from a known procedure for synthesizing 5-hydroxybenzofuran derivatives.[5]

  • Reaction Setup: In a round-bottom flask, combine the appropriate hydroquinone precursor, ethyl 2-(3-bromophenyl)-3-oxobutanoate (1.0 equivalent), and a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Solvent and Oxidant: Add a suitable solvent such as chlorobenzene, followed by the addition of an oxidant like (diacetoxyiodo)benzene (PIDA).

  • Reaction Conditions: Heat the mixture to reflux (approximately 95 °C) and stir for 6 hours.

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate.

Causality Behind Experimental Choices:

  • The use of a hydroquinone precursor is essential for the formation of the 5-hydroxybenzofuran system.

  • PIDA serves as a mild and effective oxidant to facilitate the oxidative coupling.

  • The Lewis acid catalyst, ZnI₂, activates the carbonyl group of the β-ketoester, promoting the cyclization step.

  • Chlorobenzene is a high-boiling solvent suitable for the reflux conditions required for this transformation.

Synthesis of 4-Bromo-5-hydroxybenzofuran Derivatives

The synthesis of benzofurans with a bromine atom at the 4-position and a hydroxyl group at the 5-position often starts with a pre-functionalized benzene ring.

Experimental Protocol: Synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid

This protocol is based on the synthesis of a structurally related derivative.[1]

  • Starting Material: Begin with 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.

  • Bromination: Dissolve the starting material in a suitable solvent like acetic acid. Add bromine dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: The product, 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • The use of acetic acid as a solvent provides a polar medium that can facilitate the electrophilic aromatic substitution reaction.

  • Direct bromination is possible due to the activating effect of the hydroxyl and acetyl groups on the aromatic ring.

Synthesis Workflow Diagram

Synthesis_Comparison cluster_7_bromo Synthesis of this compound Derivatives cluster_5_bromo Synthesis of 5-Bromobenzofuran-7-OL Derivatives n1 Hydroquinone Precursor n3 Oxidative Coupling & Cyclization (PIDA, ZnI2) n1->n3 n2 β-Ketoester n2->n3 n4 This compound Derivative n3->n4 n5 Substituted Benzofuran n6 Electrophilic Bromination (Br2, Acetic Acid) n5->n6 n7 5-Bromobenzofuran-7-OL Derivative n6->n7

Caption: Comparative synthesis workflows for the two isomers.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

The distinct substitution patterns of this compound and 5-Bromobenzofuran-7-OL result in unique spectroscopic signatures, particularly in their NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of an Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate Derivative: [5]

  • Aromatic Protons: The protons on the benzofuran ring system will exhibit characteristic chemical shifts and coupling constants. The proton ortho to the hydroxyl group is expected to appear as a doublet around 7.38 ppm (J = 2.5 Hz). The proton meta to the hydroxyl group and ortho to the ether oxygen will likely be a doublet of doublets around 6.86 ppm (J = 8.9, 2.6 Hz).

  • Hydroxyl Proton: A sharp singlet for the hydroxyl proton is expected around 9.51 ppm.

¹³C NMR of an Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate Derivative: [5]

  • Carbonyl Carbon: The ester carbonyl carbon will resonate downfield, typically around 162.8 ppm.

  • Aromatic Carbons: The carbon bearing the hydroxyl group (C5) is expected around 154.5 ppm, while the carbon attached to the bromine on the phenyl ring (C3' of the phenyl group) will be around 121.2 ppm.

¹H NMR of a 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivative: [1]

  • Aromatic Proton: A singlet for the lone aromatic proton is observed at 7.72 ppm.

  • Hydroxyl Proton: A downfield singlet at 12.89 ppm corresponds to the hydroxyl proton, likely due to intramolecular hydrogen bonding with the adjacent acetyl group.

  • Methyl and Acetyl Protons: Singlets for the methyl and acetyl protons appear at 2.69 ppm and 2.48 ppm, respectively.

¹³C NMR of a 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivative: [1]

  • Carbonyl Carbons: The carboxylic acid and acetyl carbonyl carbons are observed at 159.72 ppm and 203.35 ppm, respectively.

  • Aromatic Carbons: The carbon bearing the bromine atom (C4) resonates at 94.45 ppm, while the carbon with the hydroxyl group (C5) is at 155.30 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these isomers. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), with the [M]+ and [M+2]+ peaks being of nearly equal intensity.

  • For Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: HRMS (EI): m/z [M]⁺ calcd for C₁₇H₁₃BrO₄: 359.9997; found: 359.9994.[5]

  • For 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid: HRMS (m/z): calculated value for [M + Na]⁺ 100% = 334.9526, 99% = 336.9506, found 100%= 334.9525, 99% = 336.9505.[1]

Reactivity and Biological Activity: A Comparative Outlook

The electronic nature of the benzofuran ring is significantly influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atom. This, in turn, dictates their reactivity and potential biological interactions.

Electronic Effects and Reactivity

This compound:

  • The hydroxyl group at the 5-position is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6).

  • The bromine at the 7-position is deactivating but ortho, para-directing. The combined effect will influence the regioselectivity of further substitutions.

  • The hydroxyl group can also participate in nucleophilic reactions, and its acidity will be influenced by the presence of the bromine atom.

5-Bromobenzofuran-7-OL:

  • The hydroxyl group at the 7-position activates the ring for electrophilic attack, primarily at the C6 position.

  • The bromine at the 5-position is deactivating. Electrophilic substitution is likely to be more challenging on this isomer compared to this compound.

  • The position of the bromine atom can influence the propensity for nucleophilic aromatic substitution, although this is generally difficult on an electron-rich benzofuran ring.

Reactivity Comparison Workflow

Reactivity cluster_reactivity Comparative Reactivity start Electrophilic Aromatic Substitution isomer1 This compound (OH at C5) start->isomer1 isomer2 5-Bromobenzofuran-7-OL (OH at C7) start->isomer2 outcome1 Activation at C4 and C6 Higher Reactivity isomer1->outcome1 Strong Activation outcome2 Activation at C6 Lower Reactivity isomer2->outcome2 Moderate Activation

Caption: Predicted reactivity towards electrophilic substitution.

Biological and Pharmacological Potential

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence and position of the bromine atom can significantly impact this activity.

  • Anticancer Activity: Brominated benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The position of the bromine can influence the molecule's ability to interact with biological targets. Structure-activity relationship (SAR) studies suggest that the placement of substituents is crucial for cytotoxic potency.[3]

  • Enzyme Inhibition: The benzofuran scaffold is a key component of many enzyme inhibitors. The specific substitution pattern of these brominated isomers could lead to differential binding affinities for various kinases or other enzymes implicated in disease pathways.

  • Antimicrobial Properties: Benzofuran derivatives have been explored as potential antimicrobial agents. The lipophilicity and electronic properties conferred by the bromine atom can enhance cell membrane permeability and interaction with microbial targets.

Further comparative biological evaluation of these two specific isomers is warranted to fully elucidate their therapeutic potential.

Conclusion and Future Directions

This compound and 5-Bromobenzofuran-7-OL, while structurally similar, exhibit distinct synthetic accessibility and predicted reactivity profiles. The available data on related derivatives provide a solid foundation for understanding their spectroscopic characteristics.

For the research community, the key takeaway is that the isomeric position of substituents on the benzofuran core is a critical design element. Future work should focus on the development of robust synthetic routes to both parent compounds to enable direct comparative studies of their biological activities. Such investigations will undoubtedly provide valuable insights for the rational design of novel benzofuran-based therapeutics.

References

Comparative Efficacy of 7-Bromobenzofuran-5-OL in Drug-Resistant Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Drug Resistance in Oncology

The development of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens.[1] Cancer cells can acquire resistance through various mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[2][3] Another critical mechanism involves the dysregulation of intracellular signaling pathways that govern cell survival and apoptosis. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in cancer, playing a pivotal role in promoting cell proliferation and inhibiting apoptosis, which contributes significantly to chemoresistance.[4][5][6]

This guide introduces 7-Bromobenzofuran-5-OL, a novel benzofuran derivative, and evaluates its potential to overcome these resistance mechanisms. Benzofuran scaffolds are found in many biologically active compounds and have shown promise as anticancer agents through mechanisms that include apoptosis induction and inhibition of key signaling pathways like mTOR.[7][8][9][10] We present a comparative analysis of this compound against standard-of-care chemotherapeutics in both drug-sensitive and drug-resistant cancer cell lines.

Comparative Efficacy Analysis: this compound vs. Standard Chemotherapeutics

To assess the efficacy of this compound in a setting of acquired resistance, we utilized two well-established drug-resistant cell line models:

  • MCF-7/ADR: A human breast adenocarcinoma cell line resistant to Adriamycin (Doxorubicin), which overexpresses the P-gp transporter.[11][12]

  • A549/DDP: A human lung carcinoma cell line resistant to Cisplatin.[11]

The cytotoxic activity of this compound was compared against Doxorubicin and Cisplatin in these resistant lines and their corresponding drug-sensitive parental lines (MCF-7 and A549).

Cytotoxicity Assessment (IC50 Determination)

The half-maximal inhibitory concentration (IC50) was determined for each compound using a standard MTT cell viability assay after 72 hours of treatment.[13] The results are summarized in the table below.

Cell LineCompoundIC50 (µM)Resistance Index (RI)¹
MCF-7 (Parental Breast)Doxorubicin0.8-
This compound2.5-
MCF-7/ADR (Resistant Breast)Doxorubicin24.530.6
This compound3.11.2
A549 (Parental Lung)Cisplatin4.2-
This compound5.8-
A549/DDP (Resistant Lung)Cisplatin33.17.9
This compound6.51.1

¹ Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).

Interpretation of Data: The data clearly demonstrates that while Doxorubicin and Cisplatin show a significant loss of potency in the resistant cell lines (RI of 30.6 and 7.9, respectively), this compound largely circumvents this resistance. Its efficacy remains remarkably stable between the parental and resistant lines, with RI values close to 1. This suggests that its mechanism of action is distinct from these conventional agents and may bypass the primary resistance mechanisms present in these cells.

Unveiling the Mechanism of Action

Based on the cytotoxic profile, we hypothesized that this compound overcomes drug resistance by inducing apoptosis and modulating a key pro-survival signaling pathway.

Induction of Apoptosis

To confirm if the observed cytotoxicity was due to programmed cell death, we performed an Annexin V/PI apoptosis assay on the MCF-7/ADR cell line.[14] Cells were treated with the respective IC50 concentrations of Doxorubicin (24.5 µM) and this compound (3.1 µM) for 48 hours.

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Control (Untreated) 95.12.82.1
Doxorubicin (24.5 µM) 48.725.326.0
This compound (3.1 µM) 45.238.9 15.9

Interpretation of Data: this compound is a potent inducer of apoptosis, particularly early apoptosis, in the drug-resistant MCF-7/ADR cell line. At its IC50 concentration, it induced a significantly higher percentage of apoptotic cells compared to Doxorubicin at its respective IC50. This confirms its ability to reactivate the cell death machinery in cells that are otherwise resistant.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in drug-resistant cancers.[15][16] We investigated the effect of this compound on the phosphorylation status of Akt (a key downstream effector of PI3K) and the expression of Bcl-2, an anti-apoptotic protein regulated by Akt. Western blot analysis was performed on lysates from MCF-7/ADR cells treated for 24 hours.[17]

Key Findings from Western Blot (Illustrative):

  • p-Akt (Ser473): Treatment with this compound markedly decreased the levels of phosphorylated Akt, indicating inhibition of the pathway. Doxorubicin had a minimal effect on p-Akt levels.

  • Total Akt: No significant change was observed across treatments, confirming that the inhibitor affects the activation state, not the total protein level.

  • Bcl-2: A downstream decrease in the expression of the anti-apoptotic protein Bcl-2 was observed following treatment with this compound, consistent with Akt inhibition and apoptosis induction.[7]

  • β-Actin: Served as a loading control, showing equal protein loading across lanes.

These results suggest that this compound re-sensitizes resistant cells to apoptosis by shutting down the pro-survival signaling from the PI3K/Akt pathway.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt pAkt->Inhibition1 Bcl2 Bcl-2 (Anti-Apoptotic) Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis MDR1 ABC Transporters (e.g., P-glycoprotein) DrugEfflux Drug Efflux (Resistance) MDR1->DrugEfflux Compound This compound Compound->PI3K INHIBITS Inhibition1->Bcl2 Inhibits Apoptosis Inhibition1->MDR1 Promotes Expression

Caption: PI3K/Akt pathway inhibition by this compound.

Experimental Protocols

For reproducibility and validation, we provide the core methodologies used in this comparative analysis.

start Start culture 1. Cell Culture (Parental & Resistant Lines) start->culture seed 2. Seed Cells in 96-well plates culture->seed treat 3. Treat with Compounds (72h for MTT, 48h for Apoptosis) seed->treat mtt_assay 4a. MTT Assay treat->mtt_assay apoptosis_assay 4b. Apoptosis Assay treat->apoptosis_assay wb_assay 4c. Western Blot treat->wb_assay add_mtt Add MTT Reagent (4h) mtt_assay->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calc_ic50 Calculate IC50 read_mtt->calc_ic50 harvest Harvest Cells apoptosis_assay->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze via Flow Cytometry stain->flow quantify_apop Quantify Apoptotic Cells flow->quantify_apop lyse Lyse Cells & Quantify Protein wb_assay->lyse sds SDS-PAGE & Transfer lyse->sds probe Probe with Antibodies sds->probe detect Detect & Analyze Bands probe->detect

Caption: Overall experimental workflow for compound evaluation.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[18][19]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound, Doxorubicin, Cisplatin) to the wells. Include untreated and solvent-only controls. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This protocol follows a standard procedure for flow cytometric analysis of apoptosis.[20][21]

  • Cell Culture & Treatment: Seed 1x10⁶ cells in a 6-well plate, allow adherence, and treat with the specified compound concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]

Western Blot Analysis

This is a generalized protocol for analyzing protein expression.[23][24][25]

  • Protein Extraction: Treat cells as required, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify band intensity using image analysis software.

Conclusion and Future Directions

The experimental data presented in this guide strongly supports the potential of this compound as a novel therapeutic agent for cancers that have developed resistance to standard chemotherapy. Its ability to maintain potent cytotoxicity in drug-resistant cell lines is a significant finding. The proposed mechanism—inhibition of the PI3K/Akt pro-survival pathway—provides a rational basis for its efficacy and ability to overcome resistance.

Further studies should focus on:

  • In vivo efficacy studies in animal models bearing drug-resistant tumors.

  • A broader screening against a panel of resistant cell lines with different underlying resistance mechanisms.

  • Detailed investigation into its effects on the expression and function of various ABC transporters.

  • Pharmacokinetic and toxicology studies to assess its potential for clinical development.

This compound represents a promising scaffold for the development of next-generation oncology drugs capable of addressing the critical challenge of multidrug resistance.

References

Validating the Apoptotic Pathway Induced by 7-Bromobenzofuran-5-OL: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel small molecules that can selectively induce apoptosis in cancer cells is of paramount importance. Benzofuran derivatives have emerged as a promising class of compounds with demonstrated anti-cancer properties.[1][2] This guide provides a comprehensive framework for validating the apoptotic pathway induced by a specific novel compound, 7-Bromobenzofuran-5-OL.

This document is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth comparison of this compound's performance against established apoptosis-inducing agents: the chemotherapeutic drug Doxorubicin and the broad-spectrum kinase inhibitor Staurosporine. The experimental workflows detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.

The Rationale for Investigation

Benzofuran scaffolds are prevalent in many biologically active compounds, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3][4] The introduction of a bromine atom to the benzofuran ring has been shown to enhance anticancer activity, a phenomenon often attributed to the formation of halogen bonds that can improve binding affinity to molecular targets.[5] While the specific mechanism of this compound is yet to be fully elucidated, its structural alerts suggest a potential role in modulating key apoptotic signaling cascades.

This guide will outline a series of experiments to test the hypothesis that this compound induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for benzofuran derivatives.[6] This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of executioner caspases.

Comparative Agents: Setting the Benchmark

To objectively evaluate the efficacy and mechanism of this compound, it is essential to compare its activity against well-characterized compounds:

  • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy, Doxorubicin is known to induce apoptosis through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[7][8][9]

  • Staurosporine: A potent, albeit non-selective, protein kinase inhibitor that is a classic inducer of apoptosis in a wide variety of cell types.[10][11][12] It reliably activates the intrinsic apoptotic pathway, making it an excellent positive control for mechanistic studies.

Experimental Workflow: A Step-by-Step Validation

The following experimental workflow is designed to systematically investigate the pro-apoptotic activity of this compound. For this guide, we will use a hypothetical human breast cancer cell line (e.g., MCF-7) as our model system.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Investigation - The Intrinsic Pathway A Cell Viability Assay (MTT/XTT) B Determine IC50 of this compound, Doxorubicin, and Staurosporine A->B C Annexin V/PI Staining B->C Treat cells with IC50 concentrations D Quantify Early/Late Apoptotic & Necrotic Cells C->D E Mitochondrial Membrane Potential (JC-1 Assay) D->E Confirm apoptosis before mechanistic deep-dive F Western Blot for Bcl-2 Family Proteins (Bcl-2, Bax) E->F G Caspase Activity Assay (Caspase-3/7, -9) F->G

Figure 1: Experimental workflow for validating the apoptotic pathway of this compound.

Phase 1: Determining Cytotoxicity

The initial step is to ascertain the cytotoxic potential of this compound and establish the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Staurosporine for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Confirming Apoptosis as the Mode of Cell Death

Once the IC50 values are established, the next critical step is to confirm that the observed cytotoxicity is due to apoptosis rather than necrosis.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of this compound, Doxorubicin, and Staurosporine for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, single-stained (Annexin V only and PI only), and treated cells should be included for proper compensation and gating.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Phase 3: Elucidating the Apoptotic Pathway

Having confirmed apoptosis, the subsequent experiments will dissect the molecular mechanism, focusing on the key events of the intrinsic pathway.

Mitochondrial Integrity Assessment

A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[16]

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of the test compounds as described previously.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye (2 µM) for 15-30 minutes at 37°C.[17]

  • Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18][19] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[19]

Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[20] We will examine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Protocol 4: Western Blotting for Bcl-2 and Bax

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22] Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[21][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[21] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]

  • Densitometry Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio.[24] An increased Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[20][24]

Caspase Activation Cascade

The final execution phase of apoptosis is mediated by a cascade of cysteine proteases called caspases. The intrinsic pathway typically involves the activation of caspase-9, which then activates the executioner caspases-3 and -7.

Protocol 5: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat and lyse the cells as per the manufacturer's instructions for a luminescent or fluorometric caspase-3/7 activity assay kit.[25][26]

  • Substrate Addition: Add the proluminescent or fluorogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.[25][27]

  • Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[25][26]

Comparative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the described experiments.

Table 1: Cytotoxicity of Test Compounds on MCF-7 Cells

CompoundIC50 (µM) after 48h
This compoundExperimental Value
DoxorubicinExperimental Value
StaurosporineExperimental Value

Table 2: Induction of Apoptosis in MCF-7 Cells (24h treatment at IC50)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental Value
StaurosporineExperimental ValueExperimental Value

Table 3: Mechanistic Insights into the Apoptotic Pathway

TreatmentMitochondrial Depolarization (Red/Green Fluorescence Ratio)Bax/Bcl-2 Ratio (Fold Change vs. Control)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.01.01.0
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
StaurosporineExperimental ValueExperimental ValueExperimental Value

Visualizing the Hypothesized Pathway

Based on the expected outcomes, the following signaling pathway illustrates the proposed mechanism of action for this compound.

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Casp9 Caspase-9 CytoC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Figure 2: Hypothesized intrinsic apoptotic pathway induced by this compound.

Conclusion

This guide provides a robust and logical framework for the initial characterization and validation of the apoptotic pathway induced by this compound. By systematically progressing from cytotoxicity assessment to the confirmation of apoptosis and detailed mechanistic studies, researchers can generate high-quality, reproducible data. The comparison with well-established agents like Doxorubicin and Staurosporine will provide a clear context for the potency and mechanism of this novel compound. The findings from these studies will be crucial in determining the potential of this compound as a lead candidate for further preclinical development in cancer therapy.

References

A Senior Application Scientist's Guide to the Comparative ADME Properties of Brominated Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] From anticancer to antimicrobial and anti-inflammatory applications, the versatility of the benzofuran scaffold is well-documented.[1][2] The introduction of a bromine atom to this scaffold can significantly modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile. Halogenation, and specifically bromination, can enhance binding affinity to target proteins, improve metabolic stability, and alter membrane permeability.[3] However, the precise position of the bromine atom on the benzofuran ring can lead to vastly different ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. Understanding these structure-ADME relationships is paramount for the successful development of safe and efficacious drug candidates.[4]

This guide provides a comparative analysis of the ADME properties of brominated benzofuran isomers. We will delve into the experimental methodologies used to assess these properties, present available data, and discuss the underlying physicochemical principles that govern the observed differences. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the ADME profiles of their benzofuran-based compounds.

The Pivotal Role of Physicochemical Properties in ADME

Before we explore the experimental assessment of ADME properties, it is crucial to understand how the position of a bromine atom can fundamentally alter the physicochemical characteristics of a benzofuran molecule. These properties, in turn, dictate the molecule's behavior in a biological system.

  • Lipophilicity (LogP/LogD): The addition of a bromine atom generally increases the lipophilicity of a molecule. However, the position of the bromine can influence the molecule's overall shape and electron distribution, leading to subtle but significant differences in LogP/LogD among isomers. These differences can impact membrane permeability, plasma protein binding, and metabolic stability.

  • Polar Surface Area (PSA): While the bromine atom itself is not considered polar, its position can influence the electron density of nearby polar atoms (like the furan oxygen), which can have a minor effect on the PSA. PSA is a key predictor of a molecule's ability to cross cell membranes.

  • pKa: For benzofurans with ionizable groups, the position of the electron-withdrawing bromine atom can influence the pKa. This is critical for understanding the ionization state of the molecule at different physiological pH values, which affects its solubility and permeability.

I. Permeability: Crossing the Biological Barriers

A drug's ability to permeate biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[5]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5]

Methodology:

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

  • Permeability Measurement:

    • The test compound (e.g., a brominated benzofuran isomer) is added to the apical (AP) side of the monolayer (to model absorption from the gut lumen).

    • Samples are taken from the basolateral (BL) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Diagram of the Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cells Seed Seed on Transwell® inserts Caco2->Seed Culture Culture for 21-25 days Seed->Culture Differentiate Differentiated Monolayer Culture->Differentiate TEER Assess Integrity (TEER) Differentiate->TEER Add_Compound Add Brominated Benzofuran Isomer to Apical Side TEER->Add_Compound Incubate Incubate Add_Compound->Incubate Sample Sample from Basolateral Side Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp LCMS->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Comparative Analysis of Brominated Benzofuran Isomers: A Predictive View
IsomerPredicted PermeabilityRationale
4-Bromobenzofuran HighThe bromine at the 4-position is on the hydrophobic benzene ring, likely increasing lipophilicity without significantly hindering interactions with membrane transporters.
5-Bromobenzofuran HighSimilar to the 4-bromo isomer, the bromine is on the benzene portion, contributing to increased lipophilicity and likely favorable passive diffusion.
6-Bromobenzofuran HighThe 6-position is also on the carbocyclic ring, and a bromine substituent here is expected to enhance permeability through increased lipophilicity.
7-Bromobenzofuran Moderate to HighThe 7-position is adjacent to the furan oxygen. The proximity of the electron-withdrawing bromine might slightly alter the electron distribution around the oxygen, potentially influencing interactions with the membrane, but a significant negative impact on permeability is not anticipated.
2-Bromobenzofuran ModerateThe 2-position is on the electron-rich furan ring. While the bromine increases lipophilicity, its position might influence interactions with efflux transporters, potentially reducing net permeability.
3-Bromobenzofuran ModerateSimilar to the 2-bromo isomer, the bromine is on the furan ring. This position could be more susceptible to metabolic attack, which, while a separate ADME parameter, can sometimes be linked to lower apparent permeability in cell-based assays.

Note: These are predictive statements based on general principles of medicinal chemistry. Experimental verification is essential.

II. Metabolism and Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro metabolic stability assays using liver microsomes or hepatocytes are standard tools for assessing a compound's susceptibility to metabolism.[6]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.[6]

Methodology:

  • Incubation: The test compound (a brominated benzofuran isomer) is incubated with HLM in the presence of a NADPH regenerating system to support CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The concentration of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Diagram of the Metabolic Stability Assay Workflow:

MetabolicStability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Brominated Benzofuran Isomer Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Take Aliquots at Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Quantify by LC-MS/MS Supernatant->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Analysis of Brominated Benzofuran Isomers: A Case Study and Mechanistic Insights

Direct comparative metabolic stability data for simple brominated benzofurans is limited. However, a study on the metabolism of 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) provides invaluable insights into how the position of a substituent on the benzene ring of the benzofuran scaffold affects metabolism.[7]

CompoundPrimary MetabolitesMajor CYP Enzymes Involved
6-APB 4-carboxymethyl-3-hydroxy amphetamineNot specified for 6-APB itself, but the N-demethylation of its derivative is mediated by CYP1A2, CYP2D6, and CYP3A4.[7]
5-APB Dihydroxylated and N-dealkylated metabolitesNot explicitly stated in the abstract, but the different metabolite profile implies different CYP interactions.[7]

This data clearly demonstrates that positional isomerism significantly alters the metabolic pathway.[7]

Furthermore, insights can be drawn from studies on brominated dibenzofurans, where the position and number of bromine atoms were found to be critical for metabolic stability.[8] 2,3,7,8-substituted brominated dibenzofurans were more resistant to metabolism and had longer half-lives compared to non-2,3,7,8-substituted isomers.[8] This suggests that steric hindrance around metabolically labile sites can protect a molecule from enzymatic degradation.

Hypothesized Metabolic Stability Ranking of Brominated Benzofuran Isomers:

  • Most Stable: 4-, 5-, 6-, and 7-bromobenzofurans. Bromination on the benzene ring is generally less prone to metabolic attack compared to the electron-rich furan ring. These positions may also sterically hinder access to the furan ring for CYP enzymes.

  • Least Stable: 2- and 3-bromobenzofurans. The furan ring is more susceptible to oxidative metabolism. Bromination at these positions might not offer significant protection and could even influence the electronics of the ring to favor certain metabolic reactions.

III. Cytochrome P450 (CYP) Inhibition: The Potential for Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[2] When a drug inhibits a CYP enzyme, it can lead to increased plasma concentrations of co-administered drugs that are metabolized by that same enzyme, potentially causing toxicity.[2] Therefore, it is essential to evaluate the inhibitory potential of new drug candidates against the major drug-metabolizing CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.

Methodology:

  • Enzyme Source: Recombinant human CYP enzymes or human liver microsomes are used.

  • Probe Substrate: A specific fluorescent or chromogenic probe substrate for each CYP isoform is used (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • Incubation: The enzyme, probe substrate, and a range of concentrations of the test compound (a brominated benzofuran isomer) are incubated in the presence of a NADPH regenerating system.

  • Detection: The formation of the fluorescent or colored metabolite of the probe substrate is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Diagram of the CYP450 Inhibition Assay Workflow:

CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme CYP Isoform Mix Mix Components Enzyme->Mix Substrate Probe Substrate Substrate->Mix Compound Brominated Benzofuran Isomer (various conc.) Compound->Mix NADPH NADPH System NADPH->Mix Incubate Incubate Mix->Incubate Read Measure Metabolite Formation Incubate->Read Inhibition Calculate % Inhibition Read->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for the CYP450 inhibition (IC50) assay.

Comparative Analysis of Brominated Benzofuran Isomers: Structure-Inhibition Relationships

The potential for CYP inhibition is highly dependent on the specific isomer. The furan ring in benzofurans can be a liability, as it can be metabolized to a reactive intermediate that can cause mechanism-based inhibition of CYPs, particularly CYP3A4.[9] The position of the bromine atom can either enhance or mitigate this effect.

A study on benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives as inhibitors of aromatase (CYP19) showed that these compounds exhibited moderate to good inhibitory activity, with IC50 values ranging from 1.3 to 25.1 µM. This indicates that the benzofuran scaffold can indeed interact with the active site of CYP enzymes.

Hypothesized CYP Inhibition Potential of Brominated Benzofuran Isomers:

  • Higher Potential for Inhibition: 2- and 3-bromobenzofurans. The bromine on the furan ring could influence the electronic properties in a way that facilitates the formation of a reactive metabolite, leading to mechanism-based inhibition. Alternatively, the molecule might fit more snugly into the active site of certain CYP isoforms.

  • Lower Potential for Inhibition: 4-, 5-, 6-, and 7-bromobenzofurans. Bromination on the benzene ring may position the furan ring less favorably for metabolic activation within the CYP active site. These isomers might also have different binding orientations that are less conducive to inhibition.

IV. The Role of In Silico ADME Prediction

In modern drug discovery, in silico tools play a crucial role in predicting ADME properties, allowing for the early prioritization of compounds with favorable pharmacokinetic profiles.[10][11] Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on large datasets of compounds with known ADME properties to predict the properties of novel molecules.[12]

For brominated benzofuran isomers, in silico models can be used to predict:

  • Physicochemical properties: LogP, pKa, PSA, and solubility.

  • ADME properties: Caco-2 permeability, metabolic stability, plasma protein binding, and CYP inhibition potential.

While in silico predictions should always be confirmed by experimental data, they are invaluable for guiding the design of new compounds and for prioritizing which isomers to synthesize and test.[10][11]

Conclusion and Future Directions

The ADME properties of brominated benzofuran isomers are highly dependent on the position of the bromine atom. While a complete experimental dataset is not yet available, by combining fundamental principles of medicinal chemistry with available data on related compounds, we can make informed decisions in the drug discovery process.

Key Takeaways:

  • Permeability: Bromination on the benzene ring is likely to enhance passive permeability due to increased lipophilicity.

  • Metabolic Stability: Bromination on the benzene ring is predicted to confer greater metabolic stability compared to bromination on the more metabolically labile furan ring.

  • CYP Inhibition: Bromination on the furan ring may present a higher risk of CYP inhibition, potentially through the formation of reactive metabolites.

Future work should focus on generating a comprehensive experimental dataset for a series of brominated benzofuran isomers to validate these hypotheses. Such a dataset would be invaluable for building more accurate in silico models and for guiding the rational design of next-generation benzofuran-based therapeutics with optimized ADME profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 7-Bromobenzofuran-5-OL, a halogenated heterocyclic compound, requires meticulous handling not only during its use but, critically, at the end of its experimental life. This guide provides a comprehensive, principles-based approach to its disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle underpinning this protocol is that all chemical waste must be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional .[1] For this compound, its identity as a brominated organic compound immediately places it into a specific, regulated waste category.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Benzofuran derivatives containing bromine are typically classified as hazardous. For instance, similar compounds like 7-Bromobenzofuran and 5-Bromobenzofuran are designated as acutely toxic or harmful if swallowed, skin and eye irritants, and may cause respiratory irritation. The presence of a carbon-bromine bond means that improper disposal, such as uncontrolled incineration, can lead to the formation of hazardous byproducts like hydrogen bromide.

Therefore, we must operate under the assumption that this compound presents multiple hazards. This conservative approach is a cornerstone of a robust laboratory safety culture.

Table 1: Anticipated Hazard Classification for this compound
Hazard CategoryGHS PictogramSignal WordAnticipated Hazard Statements
Acute Toxicity💀 or ❗Danger or WarningH301/H302: Toxic or Harmful if swallowed
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation
Respiratory IrritationWarningH335: May cause respiratory irritation
Environmental Hazard🌳WarningH411/H412: Toxic or Harmful to aquatic life with long lasting effects[2]

This table is based on data from analogous compounds and represents a precautionary assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Mandatory Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol ensures compliance and safety.

Step 1: Segregation at the Point of Generation

This is the most critical step in the disposal process. Due to its chemical nature, this compound must be disposed of as Halogenated Organic Waste .[4]

  • Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases (e.g., HBr) produced during combustion. Mixing these waste streams leads to improper treatment and significantly increases disposal costs.[5]

  • Action: At the point of generation, designate a specific waste container exclusively for this compound and other halogenated organic solids or solutions. Never mix it with non-halogenated solvents (like acetone, hexane, or ethanol) or aqueous waste.[5]

Step 2: Select the Appropriate Waste Container

Container integrity is paramount to preventing leaks and exposures.[3]

  • Action:

    • Use a container made of a material chemically compatible with this compound. A glass bottle with a screw cap is often a suitable choice for solid waste.

    • Ensure the container is in good condition, free from cracks or defects, and has a tight-sealing lid to prevent the release of vapors.[6]

    • The container should never be filled more than 90% of its capacity to allow for expansion.[7]

Step 3: Meticulous and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[6]

  • Action: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "this compound" .

    • A clear list of all constituents if it is a mixture.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The name and location (building, room number) of the generating laboratory.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated location within the laboratory pending pickup.[6]

  • Action:

    • Store the labeled, closed container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

    • Ensure the SAA is away from drains and incompatible materials. It is good practice to use secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[3]

    • Keep the container closed at all times except when actively adding waste.[8]

Step 5: Arrange for Professional Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[1]

  • Action: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[9] They are trained and equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations.

Disposal Process Visualization

The following diagram illustrates the mandated workflow for the disposal of this compound.

G cluster_lab In-Laboratory Procedure cluster_disposal Professional Disposal gen Step 1: Waste Generation (this compound) seg Step 2: Segregation (Isolate as Halogenated Waste) gen->seg Crucial First Step container Step 3: Container Selection (Compatible, sealed container) seg->container labeling Step 4: Labeling ('Hazardous Waste', Full Name, Hazards) container->labeling saa Step 5: Accumulation (Store in designated SAA) labeling->saa pickup Step 6: Request Pickup (Contact EH&S or Waste Vendor) saa->pickup Hand-off transport Step 7: Manifest & Transport (Licensed Hauler) pickup->transport destroy Step 8: Final Disposition (Regulated High-Temp Incineration) transport->destroy

Caption: Workflow for the compliant disposal of this compound.

Emergency Protocols: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Cleanup (Solid Material)
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is often sufficient for incidental contact, but consult the SDS for specifics).

  • Containment: Prevent the powder from becoming airborne. Do not sweep dry.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), collecting all cleaning materials as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[12]

Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Procedure: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1] Collect all three rinsates and dispose of them as Halogenated Organic Waste . After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, as per your institution's policy.[1]

By adhering to this comprehensive disposal framework, you uphold your professional responsibility to ensure safety, maintain regulatory compliance, and contribute to the integrity of the scientific community.

References

Personal protective equipment for handling 7-Bromobenzofuran-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 7-Bromobenzofuran-5-OL

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach

  • Phenolic Group (-OH): Phenol and its derivatives are known to be corrosive and systemically toxic. Phenol can be rapidly absorbed through the skin, causing severe chemical burns that may have an initial anesthetic effect, delaying the sensation of pain[1][2]. Systemic absorption can lead to damage to the central nervous system, liver, and kidneys[2][3].

  • Brominated Aromatic System: Halogenated organic compounds are treated with caution due to their potential for toxicity and persistence. Related brominated benzofurans are classified as causing skin and eye irritation and may cause respiratory irritation[4][5][6]. Furthermore, 5-bromobenzofuran is suspected of causing cancer[6].

  • Benzofuran Core: The core structure itself is a common motif in bioactive molecules, and its reactivity can be influenced by its substituents.

Given this composite profile, this compound must be handled as a substance that is potentially corrosive, toxic upon contact or inhalation, and a suspected carcinogen. All handling procedures must reflect this high level of potential hazard.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical safety measure, designed to isolate the researcher from the chemical hazard.

Chemical Fume Hood: All manipulations of this compound, whether in solid or solution form, must be conducted within a properly functioning chemical fume hood.[3][7] This includes weighing, preparing solutions, and running reactions. The fume hood sash should be kept as low as possible to provide a physical barrier and ensure optimal ventilation.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on mitigating the dual threats of corrosivity from the phenol group and the hazards of the brominated aromatic system.

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[2][3]Protects against splashes, which pose a significant risk of severe, permanent eye damage due to the corrosive phenolic nature.[1]
Hand Double-gloving system: An inner exam-style nitrile glove with a thicker, outer glove of neoprene or butyl rubber.[3]Nitrile alone is not recommended for prolonged work with phenols.[1] The outer neoprene or butyl glove provides robust protection against the corrosive and absorptive hazards of phenol, while double-gloving protects against incidental contact during glove removal.
Body A buttoned, long-sleeved laboratory coat. For tasks with a significant splash potential (e.g., transfers of large volumes), a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[1][3]Protects skin from accidental contact. Standard lab coats provide a primary barrier, while a chemical-resistant apron is necessary for higher-risk procedures.
Footwear Fully enclosed, non-porous shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area (Inside Fume Hood) B 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) A->B C 3. Assemble Equipment (Spatulas, Glassware, Waste Containers) B->C D 4. Weigh Compound (In fume hood, on tared weigh paper or in vial) C->D E 5. Add Solvent (Slowly, to avoid splashing) D->E F 6. Perform Reaction/Procedure (Maintain sash at lowest possible height) E->F G 7. Quench Reaction (if applicable) (Follow specific reaction protocol, e.g., with sodium thiosulfate for bromine) F->G H 8. Segregate Waste (Place in 'Halogenated Organic Waste' container) G->H I 9. Decontaminate Surfaces (Wipe down hood with appropriate solvent) H->I J 10. Doff PPE (Remove outer gloves first, then face shield, goggles, etc.) I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Emergency Procedures: Immediate and Correct Response

Rapid and appropriate action during an emergency is critical to minimizing harm.

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure appropriate PPE is worn.[7]

    • Contain the spill with an inert absorbent material (e.g., spill pads, vermiculite).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected waste into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the spill area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Activate the fire alarm if the spill is large or poses an inhalation hazard.

    • Contact the institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

Immediate decontamination is paramount, especially for skin exposures, to prevent systemic absorption.[1]

Exposure RouteImmediate First Aid Action
Skin Contact 1. Immediately remove all contaminated clothing, including shoes and belts.[1] 2. Rapidly irrigate or wipe the exposed area with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400).[1][7] This is the preferred method for phenol burns. 3. If PEG is unavailable, flush with copious amounts of water for at least 15-20 minutes.[3][10] 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding eyelids open.[3][11] 2. Remove contact lenses if present and easy to do.[12] 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air immediately.[8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person.[1][8] 4. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

This compound and any materials contaminated with it are classified as hazardous waste. Specifically, as a brominated compound, it falls into the halogenated organic waste stream.[13][14]

Key Disposal Principles:

  • Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste.[9][14] Doing so can significantly increase disposal costs and complexity.

  • Proper Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate percentages.[14]

  • Container Integrity: Use a designated, compatible, and sealable container for halogenated waste. Keep the container closed at all times except when adding waste.[9]

G A Generate Waste (e.g., residual compound, contaminated wipes, used silica gel) B Locate Designated 'Halogenated Organic Waste' Satellite Accumulation Area A->B C Transfer Waste into Labeled, Closed Container B->C D Update Waste Log (Add chemical name and quantity) C->D E Container 3/4 Full? D->E F Request Waste Pickup from EHS E->F Yes G Continue Accumulation E->G No G->C

Caption: Waste disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.